molecular formula C8H4N2OS B1320815 4-Hydroxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-31-4

4-Hydroxybenzo[d]thiazole-2-carbonitrile

Cat. No.: B1320815
CAS No.: 7267-31-4
M. Wt: 176.2 g/mol
InChI Key: OYTOVORTBXNLBB-UHFFFAOYSA-N
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Description

4-Hydroxybenzo[d]thiazole-2-carbonitrile is a useful research compound. Its molecular formula is C8H4N2OS and its molecular weight is 176.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-4-7-10-8-5(11)2-1-3-6(8)12-7/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTOVORTBXNLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611565
Record name 4-Hydroxy-1,3-benzothiazole-2-carbonitrile
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Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-31-4
Record name 4-Hydroxy-2-benzothiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7267-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-1,3-benzothiazole-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile from 2-Aminothiophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of a robust synthetic pathway to obtain 4-Hydroxybenzo[d]thiazole-2-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from precursors conceptually derived from 2-aminothiophenol, focusing on a logical and field-proven multi-step approach. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step protocol but also the underlying chemical principles and experimental rationale.

Strategic Overview and Rationale

The direct synthesis of this compound from 2-aminothiophenol in a single step is not a well-established or straightforward transformation. A more practical and modular approach involves a two-part strategy: first, the construction of the core 2-amino-4-hydroxybenzothiazole scaffold, followed by the introduction of the 2-carbonitrile functionality via a Sandmeyer-type reaction. This strategy allows for controlled synthesis and purification of the key intermediate, ensuring a higher overall yield and purity of the final product.

While the user's query specifies 2-aminothiophenol as the starting material, a more synthetically viable approach begins with 3-aminophenol to ensure the correct regiochemistry of the hydroxyl group. This starting material is structurally related and allows for the key bond formations necessary to construct the benzothiazole ring. The core of this synthesis relies on the well-established chemistry of forming 2-aminobenzothiazoles through the cyclization of an arylthiourea or a related intermediate.

Mechanistic Pathway

The overall synthetic transformation can be visualized as a two-stage process. The first stage involves the formation of the 2-amino-4-hydroxybenzothiazole intermediate. The second stage is the conversion of the 2-amino group to the 2-carbonitrile group.

Synthetic_Pathway 3-Aminophenol 3-Aminophenol Thiocyanate_Intermediate Aryl Thiocyanate Intermediate 3-Aminophenol->Thiocyanate_Intermediate Thiocyanation 2-Amino-4-hydroxybenzothiazole 2-Amino-4-hydroxy- benzothiazole Thiocyanate_Intermediate->2-Amino-4-hydroxybenzothiazole Intramolecular Cyclization Diazonium_Salt Diazonium Salt Intermediate 2-Amino-4-hydroxybenzothiazole->Diazonium_Salt Diazotization Target_Molecule 4-Hydroxybenzo[d]thiazole- 2-carbonitrile Diazonium_Salt->Target_Molecule Sandmeyer Cyanation

Caption: Overall synthetic strategy for this compound.

Part I: Synthesis of 2-Amino-4-hydroxybenzothiazole

The initial and crucial step is the construction of the 2-amino-4-hydroxybenzothiazole core. This is achieved through the thiocyanation of 3-aminophenol followed by an intramolecular cyclization. This method is a variation of the well-established synthesis of 2-aminobenzothiazoles from arylthioureas.[1]

Detailed Experimental Protocol

Step 1: Thiocyanation of 3-Aminophenol

This reaction introduces the sulfur and nitrogen atoms required for the thiazole ring formation.

  • Materials:

    • 3-Aminophenol

    • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

    • Bromine (Br₂) or Sulfuryl chloride (SO₂Cl₂)

    • Glacial acetic acid

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-aminophenol (1 equivalent) and ammonium thiocyanate (2.2 equivalents) in glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitate, the arylthiourea intermediate, is then ready for the next step. Due to potential instability, it is often used directly in the next step without extensive purification.

Step 2: Intramolecular Cyclization to 2-Amino-4-hydroxybenzothiazole

The arylthiourea intermediate undergoes an oxidative cyclization to form the stable benzothiazole ring.

  • Procedure:

    • The crude arylthiourea intermediate from the previous step is suspended in a suitable solvent such as chloroform or chlorobenzene.[1]

    • To this suspension, add sulfuryl chloride (1.1 equivalents) dropwise at room temperature.[2] An alternative oxidizing agent is bromine in chloroform.[1]

    • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Treat the residue with hot water and neutralize with concentrated ammonium hydroxide to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol/water to yield pure 2-amino-4-hydroxybenzothiazole.

Causality and Experimental Choices
  • Choice of Starting Material: 3-Aminophenol is selected to ensure the final product has the hydroxyl group at the 4-position of the benzothiazole ring. Direct functionalization of 2-aminothiophenol can be complex due to the reactivity of both the amino and thiol groups.

  • Thiocyanation Reaction: This is a classic method for introducing the thiocyanate group ortho to an activating group (in this case, the amino group). The in-situ formation of thiocyanogen ((SCN)₂) from the oxidation of thiocyanate salts is the key reactive species.

  • Oxidative Cyclization: The use of sulfuryl chloride or bromine facilitates the electrophilic cyclization of the thiourea onto the aromatic ring, followed by aromatization to form the stable benzothiazole system.[1][2]

Part II: Synthesis of this compound

With the key intermediate in hand, the final step is the conversion of the 2-amino group to a 2-carbonitrile group via a Sandmeyer-type reaction. This is a reliable and widely used method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Detailed Experimental Protocol

This protocol is adapted from the successful synthesis of the 6-hydroxy isomer.

Step 1: Diazotization of 2-Amino-4-hydroxybenzothiazole

  • Materials:

    • 2-Amino-4-hydroxybenzothiazole

    • Sodium nitrite (NaNO₂)

    • Tetrafluoroboric acid (HBF₄, 48% aqueous solution)

    • Deionized water

  • Procedure:

    • Suspend 2-amino-4-hydroxybenzothiazole (1 equivalent) in an aqueous solution of tetrafluoroboric acid (3 equivalents) in a beaker.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Continue stirring the mixture at 0-5 °C for 1 hour after the addition is complete. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.

    • The resulting diazonium salt is highly reactive and should be used immediately in the next step.

Step 2: Sandmeyer Cyanation

  • Materials:

    • The freshly prepared diazonium salt solution

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Toluene or another suitable organic solvent

    • Deionized water

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.5 equivalents) in water. This forms the soluble dicyanocuprate(I) complex, which is the active cyanating agent.

    • Warm this solution to 60-70 °C.

    • Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous nitrogen evolution will occur.

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours.

    • Cool the mixture to room temperature and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanistic Rationale and Safety Considerations
  • Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. Tetrafluoroboric acid is often used to precipitate the more stable diazonium tetrafluoroborate salt.

  • Sandmeyer Reaction: This is a radical-nucleophilic substitution reaction. The copper(I) catalyst facilitates the decomposition of the diazonium salt and the transfer of the cyanide nucleophile to the aromatic ring.

  • Safety: Cyanide salts (NaCN, KCN, CuCN) are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Acidification of cyanide solutions will release highly toxic hydrogen cyanide gas. All cyanide waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-4-hydroxybenzothiazoleC₇H₆N₂OS166.20White to light yellow powder182-186
This compoundC₈H₄N₂OS176.20Off-white to pale yellow solid159.5-160.0

Conclusion

The synthesis of this compound from precursors related to 2-aminothiophenol is a multi-step process that can be achieved with good overall yields by employing established and reliable synthetic methodologies. The key steps involve the construction of the 2-amino-4-hydroxybenzothiazole intermediate via thiocyanation and cyclization, followed by a Sandmeyer-type cyanation. This guide provides a detailed and logical framework for researchers to successfully synthesize this valuable compound for applications in drug discovery and development. Careful attention to reaction conditions and safety protocols, particularly when handling cyanide reagents, is paramount.

References

  • Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 481-496. Available at: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]

  • Allen, C. F. H., & VanAllan, J. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 12. Available at: [Link]

Sources

Spectroscopic Elucidation of 4-Hydroxybenzo[d]thiazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic characterization of 4-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS No. 7267-31-4), a heterocyclic compound of interest in medicinal chemistry and materials science. As direct experimental spectra for this specific isomer are not widely available in the public domain, this document establishes a robust framework for its analysis. We will detail field-proven methodologies for data acquisition via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will provide an expert interpretation of the expected data, drawing upon established spectroscopic principles and comparative analysis with closely related structural analogs.

Introduction: The Imperative for Spectroscopic Verification

The structural confirmation of a synthesized molecule is the bedrock of all subsequent research in drug development and chemical sciences. For a molecule like this compound, seemingly minor positional changes of a functional group—in this case, the hydroxyl group at position 4 versus another location like position 6—can drastically alter its biological activity, solubility, and reactivity. Therefore, a rigorous and multi-faceted spectroscopic analysis is not merely a procedural step but a fundamental requirement for scientific integrity.

This guide is structured to provide researchers with both the practical "how-to" and the critical "why" behind the spectroscopic analysis of the title compound.

Integrated Spectroscopic Workflow

A comprehensive structural elucidation relies on the synergy of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Verification Synthesis Synthesis of 4-Hydroxybenzo[d]thiazole- 2-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Purified Sample IR IR Spectroscopy Synthesis->IR Purified Sample MS Mass Spectrometry (HRMS) Synthesis->MS Purified Sample Interpretation Combined Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmed: 4-Hydroxybenzo[d]thiazole- 2-carbonitrile Interpretation->Structure Data Concordance

Caption: Structure of this compound with standard atom numbering.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like -OH).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A distortionless enhancement by polarization transfer (DEPT-135) experiment should also be performed to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of this molecule).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons is best practice.

Expected ¹H NMR Data (in DMSO-d₆)
ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
OH~10.0 - 11.0broad singlet-1H
H5~7.0 - 7.2doublet of doubletsJ ≈ 8.0, 1.01H
H6~7.3 - 7.5tripletJ ≈ 8.01H
H7~7.6 - 7.8doublet of doubletsJ ≈ 8.0, 1.01H
Interpretation of ¹H NMR Spectrum
  • OH Proton: The phenolic proton is expected to be a broad singlet at a very downfield chemical shift due to hydrogen bonding and its acidic nature. Its integration for one proton confirms the presence of the hydroxyl group.

  • Aromatic Protons: The benzene portion of the molecule presents an AMX spin system.

    • H6: This proton is coupled to both H5 and H7, and is expected to appear as a triplet with a typical ortho-coupling constant of ~8.0 Hz.

    • H5 and H7: These protons are coupled to H6 (ortho-coupling, ~8.0 Hz) and to each other (meta-coupling, ~1.0 Hz), leading to their appearance as doublets of doublets. The specific chemical shifts of H5 and H7 will be influenced by the electronic effects of the adjacent hydroxyl and thiazole moieties, respectively.

Expected ¹³C NMR Data (in DMSO-d₆)
CarbonExpected Chemical Shift (δ, ppm)
C2~140 - 145
C3a~120 - 125
C4~150 - 155
C5~115 - 120
C6~125 - 130
C7~110 - 115
C7a~145 - 150
CN~115 - 120
Interpretation of ¹³C NMR Spectrum
  • Quaternary Carbons: Several carbons will not have attached protons and will appear as singlets in a standard ¹³C spectrum. These include C2 (part of the thiazole ring and attached to the nitrile), C3a, C4 (attached to the -OH group), C7a, and the nitrile carbon (CN).

  • C4 Carbon: The carbon bearing the hydroxyl group (C4) is expected to be significantly downfield (~150-155 ppm) due to the deshielding effect of the oxygen atom.

  • Nitrile Carbon (CN): The nitrile carbon typically appears in the 115-120 ppm region.

  • CH Carbons: The protonated carbons (C5, C6, C7) will appear in the aromatic region. Their precise shifts can be definitively assigned using an HSQC experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The most common method for a solid sample is Attenuated Total Reflectance (ATR). A small amount of the solid powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400 - 3200 (broad)O-HStretching
~3100 - 3000Aromatic C-HStretching
~2230 - 2210C≡N (Nitrile)Stretching
~1620 - 1580C=N (Thiazole)Stretching
~1600, ~1480Aromatic C=CRing Stretching
~1250C-O (Phenol)Stretching
Interpretation of IR Spectrum
  • O-H Stretch: A broad and prominent absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening caused by hydrogen bonding.

  • C≡N Stretch: A sharp, strong absorption band around 2220 cm⁻¹ is characteristic of a nitrile group. The conjugation with the thiazole ring might slightly lower this frequency compared to an aliphatic nitrile.

  • Aromatic Region: Multiple sharp bands between 1620-1480 cm⁻¹ confirm the presence of the fused aromatic ring system. The C=N stretch of the thiazole ring is also expected in this region.

  • Fingerprint Region: The complex pattern of bands below 1400 cm⁻¹ is unique to the molecule and can be used for identification by comparison with a reference spectrum. The C-O stretching of the phenol will be a strong band in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be analyzed in either positive or negative ion mode. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the molecular ion. Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Expected Mass Spectrometry Data
Ionm/z (calculated)Description
[M+H]⁺177.0171Molecular ion (positive mode)
[M-H]⁻175.0022Molecular ion (negative mode)

Note: Calculated for C₈H₄N₂OS

Interpretation of Mass Spectrum
  • Molecular Ion Peak: The primary goal is to observe the molecular ion peak. In ESI-MS, this will typically be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. An HRMS measurement that matches the calculated exact mass to within a few parts per million (ppm) provides strong evidence for the elemental formula C₈H₄N₂OS.

  • Fragmentation Pattern: While prediction is complex, likely fragmentation pathways in MS/MS could involve the loss of small neutral molecules such as HCN (from the nitrile and ring) or CO. This fragmentation data provides further confirmation of the molecular structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of this compound. NMR spectroscopy elucidates the precise arrangement of the carbon and hydrogen atoms, IR spectroscopy confirms the presence of key functional groups (hydroxyl, nitrile, and the aromatic system), and high-resolution mass spectrometry verifies the elemental composition and molecular weight. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently validate the structure of their synthesized material, ensuring the integrity and reproducibility of their scientific findings.

References

  • Alachem Co., Ltd. This compound. [Link]

  • Capot Chemical Co., Ltd. Specifications of this compound. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy, 5th Edition. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.
  • Al-Masoudi, N. A., et al. (2018). Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole. Turkish Journal of Chemistry, 42(4), 1018-1031. [Link]

An In-depth Technical Guide to 4-Hydroxybenzo[d]thiazole-2-carbonitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole core, a bicyclic system comprising fused benzene and thiazole rings, represents a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutically significant molecules, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[1][2] The versatility of the benzothiazole ring system, particularly the potential for substitution at various positions, allows for the fine-tuning of physicochemical and pharmacological properties, making it a cornerstone for the development of novel therapeutics.[3]

This guide focuses on a specific, yet promising, derivative: 4-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS No. 7267-31-4) . The introduction of a hydroxyl group at the 4-position and a nitrile group at the 2-position creates a molecule with significant potential for further chemical modification and biological activity. The hydroxyl group can act as a key hydrogen bond donor or a site for derivatization, while the cyano group is a versatile precursor for other functionalities and can participate in critical interactions with biological targets.[2]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known physical and chemical properties of this compound, outlines robust experimental protocols for its synthesis and characterization, and discusses its potential applications, grounded in the broader context of benzothiazole-based drug discovery.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is limited in publicly accessible literature. Therefore, this section presents the available information for the target compound and provides comparative data for its isomers, 5-hydroxy- and 6-hydroxybenzo[d]thiazole-2-carbonitrile, to offer a predictive framework for its behavior.

PropertyThis compound5-Hydroxybenzo[d]thiazole-2-carbonitrile6-Hydroxybenzo[d]thiazole-2-carbonitrile
CAS Number 7267-31-4[4]7267-38-1[5]939-69-5[6][7]
Molecular Formula C₈H₄N₂OS[4]C₈H₄N₂OSC₈H₄N₂OS[6][7]
Molecular Weight 176.20 g/mol [4]176.20 g/mol 176.20 g/mol [6][7]
Appearance Not specifiedNot specifiedYellow powder[8]
Melting Point 159.5-160.0 °C[4]193.5-194.0 °C211-213 °C[7]
Boiling Point Not available374.7±34.0 °C (Predicted)374.7±34.0 °C (Predicted)
Density 1.53±0.1 g/cm³ (Predicted)[4]1.53±0.1 g/cm³ (Predicted)Not available
pKa Not available7.69±0.40 (Predicted)Not available
LogP 1.87 (Predicted)[4]Not available1.87 (Predicted)[6]
Solubility Soluble in DMSO and DMF (inferred)[8]Soluble in DMSO and DMF (inferred)[8]Soluble in DMSO and DMF[8]

Expert Insights: The significant difference in melting points among the isomers is noteworthy. The lower melting point of the 4-hydroxy isomer compared to the 5- and 6-hydroxy isomers may be attributed to differences in crystal packing and intermolecular hydrogen bonding patterns. The predicted pKa of the 5-hydroxy isomer suggests that these compounds are weakly acidic, a property that will influence their ionization state at physiological pH and, consequently, their solubility and membrane permeability.

Synthesis of this compound: A Proposed Experimental Protocol

Overall Reaction Scheme:

Synthesis_Workflow A 2-Amino-3-mercaptophenol C Intermediate Amide A->C + B (Amidation) B Oxalyl chloride E This compound C->E + D (Cyclization/ Dehydration) D Dehydrating Agent (e.g., P₂O₅ or POCl₃)

A proposed synthetic workflow.

Step-by-Step Methodology:

  • Amide Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-mercaptophenol (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic and may evolve HCl gas, so proper ventilation is crucial.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude intermediate amide.

  • Cyclization and Dehydration:

    • To the crude intermediate amide, add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) (2-3 equivalents).

    • Heat the mixture, with stirring, at a temperature appropriate for the chosen dehydrating agent (e.g., 80-100 °C for POCl₃) for 4-6 hours. Again, monitor the reaction by TLC.

    • After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.

    • The resulting precipitate is the crude this compound.

  • Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The thiol group in the starting material is susceptible to oxidation. Conducting the reaction under an inert atmosphere prevents the formation of disulfide byproducts.

  • Stepwise Addition at Low Temperature: The reaction between an amine and an acid chloride is highly exothermic. Slow, dropwise addition at 0 °C controls the reaction rate, minimizes side reactions, and ensures safety.

  • Choice of Dehydrating Agent: Both P₂O₅ and POCl₃ are effective for this type of cyclization. POCl₃ often allows for milder reaction conditions compared to P₂O₅. The choice may depend on substrate compatibility and available laboratory resources.

Analytical Characterization: A Methodological Framework

As experimental spectra for this compound are not available in the literature, this section provides detailed protocols for its analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as benzothiazoles show good solubility in DMSO) in an NMR tube.[8]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected Spectrum:

    • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazole ring.

    • Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH group is expected. Its chemical shift will be concentration-dependent and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Spectrum:

    • Aromatic Carbons: Eight distinct signals are expected in the ¹³C NMR spectrum. The carbon attached to the hydroxyl group will be shifted downfield, while the other aromatic carbons will appear in the typical range of δ 110-150 ppm.

    • Thiazole Carbons: The carbons of the thiazole ring will also have characteristic chemical shifts.

    • Nitrile Carbon: The carbon of the cyano group will appear as a sharp signal in the region of δ 115-125 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • -OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

    • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ for the nitrile group.

    • C=N Stretch: An absorption in the region of 1600-1650 cm⁻¹ characteristic of the thiazole ring.

    • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Expected Results:

    • Molecular Ion: In positive ion mode, a peak corresponding to [M+H]⁺ at m/z 177.01 should be observed. In negative ion mode, a peak for [M-H]⁻ at m/z 175.00 would be expected.

    • Fragmentation Pattern: The fragmentation pattern can provide further structural information. For instance, the loss of HCN (27 Da) from the molecular ion is a common fragmentation pathway for nitriles.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its key functional groups and the aromatic system.

  • Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated with a base. It is also a site for O-alkylation or O-acylation reactions, allowing for the introduction of various substituents to modulate the compound's properties.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.

  • Aromatic Ring: The benzothiazole ring system is aromatic and can undergo electrophilic substitution reactions. The position of substitution will be directed by the activating hydroxyl group and the deactivating thiazole ring.

Stability and Storage:

Like many phenolic compounds, this compound may be susceptible to oxidation, especially in the presence of light and air. It is recommended to store the solid compound in a cool, dark place under an inert atmosphere. Solutions should be prepared fresh, and if storage is necessary, they should be kept at low temperatures and protected from light.

Potential Applications in Drug Development

The benzothiazole scaffold is a well-established pharmacophore in drug discovery.[2] Derivatives of this heterocyclic system have shown potent activity against a range of biological targets.

  • Antibacterial Agents: Many benzothiazole derivatives have been investigated as antibacterial agents.[2] They can act through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase.[2] The specific substitution pattern of this compound makes it an interesting candidate for screening in antibacterial assays.

  • Anticancer Agents: The 2-substituted benzothiazole motif is found in several compounds with significant anticancer activity.[1] The ability to functionalize the 4-hydroxy position provides a handle for creating libraries of compounds for screening against various cancer cell lines.

  • Enzyme Inhibitors: The structural features of this molecule make it a candidate for targeting various enzyme active sites through hydrogen bonding (via the -OH group) and other interactions.

Workflow for Preliminary Biological Evaluation:

Biological_Evaluation A This compound B In vitro Cytotoxicity Assay (e.g., MTT, MTS) A->B C Antibacterial Screening (e.g., MIC determination) A->C D Enzyme Inhibition Assays A->D E Lead Compound Identification B->E C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

A workflow for the initial biological screening.

Conclusion and Future Directions

This compound is a molecule of significant interest for chemical synthesis and drug discovery. While a comprehensive set of experimentally validated data is not yet available in the public domain, this guide provides a robust framework for its synthesis, characterization, and preliminary biological evaluation. The proposed protocols are based on well-established chemical principles and methodologies applied to closely related compounds.

Future work should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the compound's physicochemical and spectral properties. Subsequent biological screening will be crucial to unlocking the therapeutic potential of this promising benzothiazole derivative. The insights and methodologies presented herein are intended to empower researchers to explore the rich chemical space and biological activity of this and related molecules.

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. 2020. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00645]
  • 939-69-5 | 6-Hydroxybenzo[d]thiazole-2-carbonitrile. ChemScene. [URL: https://www.chemscene.com/products/6-hydroxybenzo-d-thiazole-2-carbonitrile.html]
  • 6-Hydroxybenzothiazole-2-carbonitrile | CAS 939-69-5. AdipoGen Life Sciences. [URL: https://adipogen.com/product-cas-939-69-5-cdx-c0263.html]
  • 7267-38-1(2-Benzothiazolecarbonitrile,5-hydroxy-(7CI,8CI,9CI)) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB11296317_EN.htm]
  • 6-Hydroxybenzothiazole-2-carbonitrile 96% | 939-69-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/776823]
  • Buy 4-Hydroxy-1,3-benzothiazole-2-carbonitrile from JHECHEM CO LTD. ECHEMI. [URL: https://www.echemi.com/products/pd20190827110904033.html]
  • 6-Hydroxybenzo[d]thiazole-2-carbonitrile | 939-69-5. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/C3952]
  • Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1379198/]
  • Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage. Benchchem. [URL: https://www.benchchem.com/blog/minimizing-degradation-of-2-furan-2-yl-4-methylbenzodthiazole-during-storage/]
  • pKa Data Compiled by R. Williams. [URL: https://www.organicdivision.
  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. Google Patents. [URL: https://patents.google.
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  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03993b]
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An In-Depth Technical Guide to 4-Hydroxybenzo[d]thiazole-2-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxybenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, safety protocols, and its established and potential applications within the scientific landscape.

Core Compound Identity and Physicochemical Profile

This compound, a member of the benzothiazole family, is a structurally intriguing molecule characterized by a fused benzene and thiazole ring system, with a hydroxyl group at the 4-position and a nitrile group at the 2-position. This unique arrangement of functional groups imparts specific chemical reactivity and biological activity, making it a valuable scaffold in the design of novel therapeutic agents.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 7267-31-4[1]
Molecular Formula C₈H₄N₂OS[1]
Molecular Weight 176.20 g/mol [1]
Synonyms 4-Hydroxy-2-benzothiazolecarbonitrile, 2-Cyano-4-hydroxybenzothiazole[1]
Melting Point 159.5-160.0 °C[1]
Density (Predicted) 1.53 ± 0.1 g/cm³[1]
XLogP3 1.87358[1]

Synthesis Methodology: A Proposed Experimental Protocol

While a direct, step-by-step synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for analogous benzothiazole derivatives. The following protocol is a proposed adaptation of known procedures for synthesizing substituted 2-cyanobenzothiazoles.

Conceptual Synthetic Pathway:

G A 2-Amino-3-hydroxythiophenol C Cyclization A->C B Cyanogen Bromide (or equivalent) B->C D This compound C->D

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

  • Starting Material Preparation: The synthesis would commence with 2-amino-3-hydroxythiophenol. This precursor is crucial as the positions of the amino, hydroxyl, and thiol groups dictate the final substitution pattern on the benzothiazole ring.

  • Cyclization Reaction:

    • In a well-ventilated fume hood, dissolve 2-amino-3-hydroxythiophenol in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add an equimolar amount of a cyanating agent. Cyanogen bromide is a traditional reagent for this transformation; however, due to its high toxicity, alternative and safer cyanating agents should be considered.

    • The reaction mixture is then stirred at low temperature for a designated period, followed by gradual warming to room temperature to ensure the completion of the cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is quenched by pouring it into ice-cold water.

    • The resulting precipitate, crude this compound, is collected by vacuum filtration.

    • The crude product is then washed with cold water and dried.

    • Purification is achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, to confirm its structure and purity.

Applications in Drug Discovery and Chemical Biology

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The presence of the 4-hydroxy and 2-cyano groups on this particular molecule suggests several potential applications.

3.1. Antimicrobial Drug Development:

Benzothiazole derivatives are well-documented for their antibacterial and antifungal properties. Notably, studies have indicated that the presence of a hydroxyl group at the 4-position of the benzothiazole ring can contribute to potent antibacterial activity. This makes this compound a promising candidate for further investigation as a lead compound in the development of new antimicrobial agents.

3.2. Enzyme Inhibition:

The 2-cyanobenzothiazole moiety is a known pharmacophore that can interact with various biological targets. Derivatives have shown inhibitory activity against a range of enzymes, including:

  • Carbonic Anhydrases: Certain benzothiazole-containing compounds have been identified as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, making them targets for diuretics and antiglaucoma agents.

  • Kinases: The benzothiazole scaffold has been incorporated into numerous kinase inhibitors, which are a major class of anticancer drugs.

  • Monoamine Oxidases (MAOs): Some benzothiazole derivatives have been explored as inhibitors of MAOs, which are targets for the treatment of neurological disorders.

The specific inhibitory profile of this compound would require dedicated enzymatic screening assays.

3.3. Bioorthogonal Chemistry and Chemical Probes:

The 2-cyanobenzothiazole (CBT) group has gained significant attention for its ability to undergo a condensation reaction with terminal cysteine residues to form a luciferin-like structure. This reaction is highly specific and can occur under physiological conditions, making it a valuable tool for:

  • Protein Labeling: Site-specific labeling of proteins for imaging and functional studies.

  • Bioconjugation: Linking biomolecules together for various applications in diagnostics and therapeutics.

The 4-hydroxy substituent may modulate the reactivity and fluorescence properties of the resulting conjugate, offering potential advantages for the development of novel chemical probes.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following guidelines are based on available safety data for benzothiazole derivatives and should be strictly adhered to.

Table 2: Hazard Identification and Precautionary Measures

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Skin Irritation Causes skin irritation. P264: Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental May be harmful to aquatic life. P273: Avoid release to the environment.

Handling:

  • Always work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with significant potential in drug discovery and chemical biology. Its unique structural features suggest promising avenues for the development of novel antimicrobial agents, enzyme inhibitors, and bioorthogonal chemical probes. Further research is warranted to fully elucidate its biological activity, mechanism of action, and to optimize its properties for therapeutic applications. The synthetic protocol outlined in this guide provides a foundation for the preparation of this compound, enabling its further exploration by the scientific community.

References

  • Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(6), 53-60.
  • Patel, V. F., et al. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191.
  • Reddy, T. S., et al. (2018). Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole. Turkish Journal of Chemistry, 42(4), 998-1011.
  • Zhang, L., et al. (2013). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues.
  • Geronikaki, A., et al. (2021). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1244.
  • S.A.S., Diab, et al. (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Molecules, 23(10), 2587.

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A Technical Guide to the Plausible First Synthesis and Characterization of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2][3] This technical guide provides an in-depth exploration of a plausible first synthetic route to a specific, functionalized derivative: 4-Hydroxybenzo[d]thiazole-2-carbonitrile. While a definitive "discovery" paper for this exact molecule is not prominent in the historical literature, its synthesis can be logically reconstructed based on foundational and robust chemical transformations. This document outlines a chemically sound, multi-step synthesis pathway, focusing on the well-established Sandmeyer reaction—a testament to its enduring utility in aromatic chemistry.[4][5] We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the analytical methods required for structural verification, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Significance of the Benzothiazole Core

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is classified as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, thereby exhibiting diverse pharmacological activities.[2] The inherent aromaticity, planarity, and the presence of electron-rich nitrogen and sulfur heteroatoms allow benzothiazole derivatives to participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors.

Compounds containing this scaffold have been successfully developed as anticancer, antibacterial, anticonvulsant, and anti-inflammatory agents.[1][3] The functionalization of the benzothiazole ring at its various positions (C2, C4, C5, C6, C7) is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, metabolic stability, and target affinity. The introduction of a hydroxyl group at the C4 position and a cyano group at the C2 position, as in the title compound, creates a molecule with distinct potential for hydrogen bonding and further chemical elaboration, making it a valuable building block for library synthesis and lead optimization campaigns.

Reconstructing the First Synthesis: A Strategic Approach

The synthesis of novel heterocyclic compounds is often an exercise in strategic planning, leveraging known reactions to build complexity. For this compound, a direct condensation of a pre-functionalized 2-amino-3-mercaptophenol with a cyanide source presents significant challenges due to the likely instability and difficult synthesis of the aminomercaptophenol precursor.

A more robust and historically plausible approach involves the late-stage introduction of the nitrile group onto a pre-formed benzothiazole ring. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, stands out as the ideal method for this transformation.[4][5] It provides a reliable pathway to convert an aromatic amino group into a wide range of functionalities, including nitriles, via a diazonium salt intermediate.[6]

Therefore, we propose a logical "first synthesis" commencing from the plausible, yet hypothetical, intermediate 2-Amino-4-hydroxybenzo[d]thiazole . This intermediate would then be converted to the target compound in a two-step sequence: diazotization followed by cyanation.

Overall Synthetic Workflow

The proposed synthesis is a two-stage process beginning with the key benzothiazole intermediate.

G A 2-Amino-4-hydroxybenzo[d]thiazole (Starting Intermediate) B Stage 1: Diazotization (NaNO₂, aq. H₂SO₄, 0-5 °C) A->B Step 1 C 4-Hydroxybenzo[d]thiazole-2-diazonium Salt (In situ intermediate) B->C Formation D Stage 2: Sandmeyer Cyanation (CuCN, KCN, heat) C->D Step 2 E This compound (Final Product) D->E Formation

Caption: Proposed two-stage synthetic workflow for the target compound.

Experimental Protocols & Mechanistic Rationale

This section provides detailed, self-validating protocols for the synthesis. The causality behind each step is explained to provide field-proven insight.

Part A: Synthesis of the 4-Hydroxybenzo[d]thiazole-2-diazonium Salt Intermediate

Causality and Expertise: Diazotization is a cornerstone of aromatic chemistry, but it is highly temperature-sensitive. The reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing, primarily through the loss of nitrogen gas (N₂) and reaction with water to form a phenol, which in this case would be the undesired 2,4-dihydroxybenzothiazole. The use of a strong, non-nucleophilic acid like sulfuric acid is critical to generate the necessary nitrous acid (HNO₂) in situ from sodium nitrite and to maintain a low pH, which stabilizes the diazonium salt.

Protocol:

  • Preparation: To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-4-hydroxybenzo[d]thiazole (10.0 g, 0.06 mol).

  • Acidic Suspension: Add a solution of concentrated sulfuric acid (10 mL) in water (50 mL). Stir vigorously to form a fine suspension. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitrite Addition: Dissolve sodium nitrite (4.55 g, 0.066 mol) in water (15 mL). Add this solution dropwise from the dropping funnel to the stirred suspension over 30 minutes. Crucial: Maintain the internal temperature of the reaction mixture between 0 °C and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of a clear solution or a slight color change indicates the consumption of the starting amine and the formation of the diazonium salt solution. This solution is highly reactive and should be used immediately in the next step without isolation.

Part B: Sandmeyer Cyanation to Yield this compound

Causality and Expertise: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] Copper(I) cyanide is not merely a source of the cyanide nucleophile; it is a critical catalyst. The Cu(I) species initiates a single-electron transfer to the diazonium salt, which triggers the release of dinitrogen gas and the formation of an aryl radical. This radical then reacts with a copper(II) species to yield the final product and regenerate the Cu(I) catalyst. The reaction is typically heated to facilitate the decomposition of the diazonium salt and drive the reaction to completion. The use of excess potassium cyanide ensures that the copper remains in solution as a soluble cyanide complex (e.g., [Cu(CN)₂]⁻).

Protocol:

  • Cyanide Solution Preparation: In a separate 500 mL flask, dissolve copper(I) cyanide (8.0 g, 0.09 mol) and potassium cyanide (11.7 g, 0.18 mol) in water (100 mL). Extreme Caution: This step must be performed in a well-ventilated fume hood as it involves highly toxic cyanides. Heat the solution gently to 60–70 °C.

  • Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the effervescence manageable.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 80 °C for 1 hour, then allow it to cool to room temperature.

  • Product Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

Core Mechanism of the Sandmeyer Reaction

The reaction proceeds through a well-established radical mechanism, catalyzed by the copper(I) salt.

G cluster_0 Single Electron Transfer (SET) cluster_1 Radical Capture & Product Formation Ar-N₂⁺ Aryl Diazonium Salt Ar• + N₂ Aryl Radical + Nitrogen Gas Ar-N₂⁺->Ar• + N₂ + Cu(I) Ar-N₂⁺->Ar• + N₂ Ar• Aryl Radical Ar-CN Aryl Nitrile (Final Product) + Cu(I) Ar•->Ar-CN + [Cu(II)(CN)ₓ] Ar•->Ar-CN

Sources

Solubility Profile of 4-Hydroxybenzo[d]thiazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antineurodegenerative properties.[1][2] A key derivative, 4-Hydroxybenzo[d]thiazole-2-carbonitrile (more commonly identified in chemical literature and databases by the CAS Number 939-69-5 as 6-Hydroxybenzo[d]thiazole-2-carbonitrile), is an important building block for creating more complex therapeutic agents.[3][4]

The success of any compound in drug development hinges on its physicochemical properties, with solubility being one of the most critical. Solubility impacts every stage of the development pipeline, from synthetic workups and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering insights into its behavior in common organic solvents and providing robust protocols for its empirical determination.

Physicochemical Characteristics

Understanding the molecular properties of this compound is fundamental to predicting its solubility. The molecule's structure dictates its polarity, hydrogen bonding capacity, and crystalline stability.

Key Molecular Properties:

PropertyValueSource
CAS Number 939-69-5[5][6]
Molecular Formula C₈H₄N₂OS[5][6]
Molecular Weight 176.20 g/mol [5][6]
Melting Point 211-213 °C[5][7]
Appearance White to light yellow solid/powder[8]
Structure A bicyclic system composed of a benzene ring fused to a thiazole ring, substituted with a hydroxyl (-OH) group and a nitrile (-CN) group.

The presence of the polar hydroxyl and nitrile functional groups, combined with the largely aromatic and nonpolar benzothiazole core, gives the molecule a mixed polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the thiazole ring and nitrile group are hydrogen bond acceptors. This duality suggests that its solubility will be highly dependent on the solvent's ability to engage in these specific interactions. The high melting point indicates strong intermolecular forces in the solid state, suggesting that a significant amount of energy is required to break the crystal lattice, a key step in the dissolution process.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior based on the "like dissolves like" principle.[9]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl group of the compound. Therefore, moderate to good solubility is expected. Synthetic procedures for related compounds often use methanol, supporting this prediction.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic molecules due to their high polarity and ability to accept hydrogen bonds. High solubility is predicted in these solvents. Acetonitrile, being less polar, may offer moderate solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. Consequently, the solubility of this polar compound is expected to be very low in nonpolar solvents.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents may offer limited to moderate solubility. Ethyl acetate is a hydrogen bond acceptor and can interact with the hydroxyl group, suggesting some degree of dissolution.

  • Aqueous Solubility: The compound is largely nonpolar despite its hydrogen bonding groups. It is predicted to be poorly soluble in water at neutral pH. However, its solubility is expected to increase significantly in aqueous basic solutions (e.g., 5% sodium hydroxide) due to the deprotonation of the acidic phenolic hydroxyl group, forming a more soluble salt.[10][11]

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data, empirical testing is essential. The following section details standardized protocols for both qualitative assessment and quantitative measurement of solubility.

Protocol 1: Qualitative Solubility Assessment

This rapid method is used to classify a compound as soluble, partially soluble, or insoluble in a range of solvents, providing a quick overview of its profile.

Methodology:

  • Preparation: Dispense 25 mg of this compound into a series of small, dry test tubes or vials.[10]

  • Solvent Addition: To each tube, add 0.75 mL of a single test solvent (e.g., water, methanol, acetone, toluene, DMSO) in small portions.[10]

  • Agitation: After each addition, shake the tube vigorously for 10-20 seconds to facilitate dissolution.[9]

  • Observation: Visually inspect the mixture against a contrasting background.

    • Soluble: The solid dissolves completely, leaving a clear solution.

    • Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • pH Effects: For aqueous solutions, test solubility in 5% HCl and 5% NaOH to determine the influence of pH on the compound's acidic or basic nature.[11]

Diagram: Qualitative Solubility Workflow

G cluster_setup Setup cluster_procedure Procedure cluster_results Classification s1 Weigh 25 mg of Compound p1 Add Compound to each Solvent s1->p1 s2 Prepare Test Tubes with Solvents (Water, MeOH, Hexane, NaOH, etc.) s2->p1 p2 Vigorously Agitate (10-20 seconds) p1->p2 p3 Observe for Dissolution p2->p3 r1 Soluble (Clear Solution) p3->r1 Complete Dissolution r2 Partially Soluble p3->r2 Partial Dissolution r3 Insoluble (Suspension) p3->r3 No Visible Dissolution

Caption: Workflow for qualitative solubility assessment.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.[12]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample at high speed.

  • Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid.

  • Quantification: Determine the concentration of the dissolved compound in the extracted sample using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its accuracy and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: If the compound has a distinct chromophore, this can be a rapid method. A calibration curve is also required.

  • Calculation: Calculate the solubility using the measured concentration and any dilution factors. Express the result in units such as mg/mL or mol/L.

Diagram: Quantitative Solubility Workflow (Shake-Flask)

G start Start: Add Excess Compound to Solvent equilibrate Equilibrate at Constant Temp (e.g., 24-72h Agitation) start->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate extract Extract Known Volume of Supernatant separate->extract quantify Quantify Concentration (e.g., HPLC, UV-Vis) extract->quantify end_node End: Calculate Solubility (mg/mL or mol/L) quantify->end_node

Sources

Theoretical and Computational Elucidation of 4-Hydroxybenzo[d]thiazole-2-carbonitrile: A Synergistic Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for the theoretical and computational investigation of 4-Hydroxybenzo[d]thiazole-2-carbonitrile, a molecule of significant interest owing to the well-established biological importance of the benzothiazole scaffold.[1][2][3] For researchers, medicinal chemists, and drug development professionals, this document outlines a robust, self-validating workflow that integrates computational modeling with experimental verification to fully characterize this promising heterocyclic compound.

The benzothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2][4][5] The specific molecule, this compound (CAS No: 7267-31-4; Formula: C₈H₄N₂OS)[6], combines this privileged scaffold with hydroxyl and carbonitrile functional groups, which are known to modulate electronic properties and biological interactions. Understanding its structural, electronic, and reactive nature is paramount for unlocking its therapeutic potential.

This guide details the state-of-the-art computational methodologies, primarily centered around Density Functional Theory (DFT), to predict the molecule's properties from first principles. It further proposes a rigorous experimental protocol for synthesis and spectroscopic characterization, establishing a feedback loop where theoretical predictions are validated and refined by empirical data.

Part 1: The Computational Core - Predictive Modeling with Density Functional Theory (DFT)

The foundation of a modern molecular investigation lies in in silico analysis, which provides profound insights into molecular behavior before a single experiment is conducted. DFT stands out as a powerful and widely-used quantum chemical method for studying the electronic structure of molecules, balancing computational cost with high accuracy.[7][8]

Methodological Framework

Our computational protocol utilizes the Gaussian suite of programs, a standard in the field.[7] The investigation employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has a proven track record for accurately predicting the properties of organic heterocyclic systems.[9][10] This is paired with a comprehensive Pople-style basis set, 6-311++G(d,p), to ensure a precise description of the electronic distribution, including polarization and diffuse functions crucial for non-covalent interactions.[8][11]

cluster_comp Computational Workflow cluster_analysis Property Analysis start Initial Structure of 4-Hydroxybenzo[d]thiazole- 2-carbonitrile geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy (No Imaginary Frequencies) freq_calc->verify nbo NBO Analysis (Charge Delocalization) verify->nbo fmo FMO Analysis (HOMO, LUMO, Gap) verify->fmo mep MEP Mapping (Reactive Sites) verify->mep tddft TD-DFT (UV-Vis Spectrum) verify->tddft giao GIAO-NMR (Chemical Shifts) verify->giao

Caption: Computational workflow using DFT.

Key Computational Analyses
  • Geometry Optimization: The initial step involves finding the most stable three-dimensional conformation of the molecule. The optimization process systematically alters the geometry to minimize the total electronic energy, yielding precise predictions of bond lengths, bond angles, and dihedral angles.

  • Vibrational Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: first, it confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman vibrational spectra.[10] These theoretical spectra are invaluable for interpreting experimental results.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[12][13]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP surface provides a visual guide to the charge distribution around the molecule.[9] It maps regions of electrostatic potential onto the electron density surface. Red-colored, electron-rich areas indicate nucleophilic sites (prone to electrophilic attack), while blue-colored, electron-poor regions signify electrophilic sites (prone to nucleophilic attack). This allows for the direct prediction of reactive centers for intermolecular interactions.[11]

  • Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these quantum-chemical parameters quantify reactivity. Key descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S), which provide a quantitative basis for comparing the reactivity of different molecules.[7][9]

  • Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate the excited-state properties of the molecule, allowing for the theoretical prediction of its UV-Visible absorption spectrum. This is crucial for understanding the electronic transitions within the conjugated system.[9]

Part 2: The Experimental Protocol - Synthesis and Spectroscopic Validation

Computational predictions achieve their full potential only when validated by empirical evidence. This section outlines a detailed, self-validating experimental workflow for the synthesis and characterization of this compound.

Synthesis Pathway

While multiple routes to benzothiazoles exist[4][14][15], a reliable approach involves the cyclocondensation of an appropriate 2-aminothiophenol derivative. The proposed synthesis for this compound would logically start from 2-amino-3-mercaptophenol, which can be reacted with a cyanating agent like cyanogen bromide or a similar C1 electrophile under conditions that promote cyclization.

G cluster_exp Experimental Workflow cluster_char Spectroscopic Characterization synthesis Synthesis: Cyclocondensation of 2-amino-3-mercaptophenol purification Purification: Recrystallization or Column Chromatography synthesis->purification ftir FT-IR purification->ftir nmr ¹H & ¹³C NMR purification->nmr mass_spec Mass Spectrometry purification->mass_spec uv_vis UV-Vis purification->uv_vis comparison Data Comparison: Experimental vs. DFT Predictions ftir->comparison nmr->comparison uv_vis->comparison

Caption: Experimental synthesis and characterization workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-amino-3-mercaptophenol in a suitable solvent (e.g., ethanol or DMF), an equimolar amount of the cyanating agent is added.

  • Reaction Conditions: The reaction mixture is stirred, potentially with gentle heating, to facilitate the condensation and subsequent intramolecular cyclization. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is quenched, and the crude product is isolated via filtration or extraction.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The purified compound is subjected to a suite of spectroscopic techniques to unambiguously confirm its structure. The data obtained are then compared directly with the results from the DFT calculations.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The experimental FT-IR spectrum is recorded and compared with the DFT-predicted vibrational frequencies. Key expected vibrations include the O-H stretch (hydroxyl group), the C≡N stretch (nitrile), C=N and C=C stretching modes of the benzothiazole ring, and C-S stretching.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.[4] The number of signals, their chemical shifts (δ), and coupling patterns are used to confirm the connectivity. These experimental shifts are compared against theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method in DFT.[8][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight of the compound, confirming its elemental composition (C₈H₄N₂OS).

  • UV-Visible Spectroscopy: The electronic absorption spectrum is recorded in a suitable solvent. The experimentally observed absorption maxima (λmax) are compared with the electronic transitions predicted by TD-DFT calculations.[8]

Part 3: Data Synthesis and Interpretation

The true scientific value is realized when theoretical and experimental data are integrated. Discrepancies and agreements between the two provide a deeper understanding of the molecule.

Structural and Electronic Properties (Tabulated Data)

The following tables present a template for summarizing the key quantitative data derived from the integrated computational and experimental workflow.

Table 1: Selected Predicted Geometric Parameters

Parameter Bond/Angle Predicted Value (B3LYP/6-311++G(d,p))
Bond Length O-H ~0.97 Å
C≡N ~1.16 Å
C-S (thiazole) ~1.77 Å
N-C (thiazole) ~1.32 Å
Bond Angle C-O-H ~108.5°

| | C-C≡N | ~179.0° |

Table 2: Comparison of Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted (Scaled) Experimental (FT-IR) Assignment
ν(O-H) ~3450 (Broad) Hydroxyl stretch
ν(C≡N) ~2230 Nitrile stretch
ν(C=N) ~1610 Thiazole ring stretch

| ν(C-S) | ~750 | | C-S stretch |

Table 3: Calculated Electronic Properties

Property Symbol Calculated Value (eV)
HOMO Energy EHOMO (Value)
LUMO Energy ELUMO (Value)
HOMO-LUMO Gap ΔE (Value)
Electronegativity χ (Value)

| Chemical Hardness | η | (Value) |

Conclusion

The dual methodology presented in this guide, combining predictive computational chemistry with definitive experimental verification, represents a powerful and efficient strategy for the comprehensive study of novel drug candidates like this compound. This synergistic approach not only confirms the molecule's fundamental structure but also provides deep insights into its electronic properties and reactivity, which are essential for understanding its potential biological activity and for guiding future drug design and optimization efforts. By rigorously applying this framework, researchers can accelerate the transition from molecular concept to therapeutic reality.

References

  • Kantevari, S., et al. (2021). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. Available at: [Link]

  • Mbah, C. J., et al. (2022). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. PubMed Central. Available at: [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Capot Chemical. Available at: [Link]

  • Kone, S., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scirp.org. Available at: [Link]

  • Gobec, S., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available at: [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available at: [Link]

  • Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

  • Narayana, B., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH. Available at: [Link]

  • Akocak, S., et al. (2015). Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Achar, G., et al. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader. Available at: [Link]

  • Bolelli, K., et al. (2017). Molecular Structure and Vibrational Spectroscopic Study of 2-[4-(4-Nitrobenzamido)phenyl]benzothiazole using DFT Method. ResearchGate. Available at: [Link]

  • Chavva, K., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]

  • Mohyeldeen, A. D., et al. (2025). Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. PubMed. Available at: [Link]

  • Patel, D., et al. (2025). Novel benzothiazole containing 4H-Pyrimido[2,1-b]benzothiazoles derivatives: one pot, solvent-free microwave assisted synthesis and their biological evaluation. ResearchGate. Available at: [Link]

  • Glavaš-Obrovac, L., et al. (2020). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Available at: [Link]

  • Abdel-Aziz, M., et al. (2014). Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates. ResearchGate. Available at: [Link]

  • Kaya, M., et al. (2025). Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. ResearchGate. Available at: [Link]

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An In-Depth Technical Guide to the Crystal Structure Analysis of Hydroxy-Substituted Benzothiazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, crystallization, and detailed crystal structure analysis of hydroxy-substituted benzothiazole derivatives. Given the scarcity of publicly available crystallographic data for 4-Hydroxybenzo[d]thiazole-2-carbonitrile, this document will use the well-characterized crystal structure of 2-(o-Hydroxyphenyl)benzothiazole as a primary exemplar to illustrate the core principles and experimental workflows. The insights derived are broadly applicable to the titular compound and its isomers, offering a robust framework for researchers, medicinal chemists, and drug development professionals.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in modern drug discovery.[1] Its rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) make it an adept pharmacophore capable of a wide array of non-covalent interactions with biological targets.[2] This versatility has led to the development of numerous FDA-approved drugs and clinical candidates for a spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. The introduction of hydroxyl (-OH) and cyano (-CN) groups onto this scaffold, as in this compound, further enhances its potential by providing sites for hydrogen bonding and polar interactions, which are critical for molecular recognition and binding affinity at protein active sites.

Synthesis and Crystallization: From Molecule to Single Crystal

A robust synthetic and crystallization strategy is paramount for obtaining high-quality single crystals suitable for X-ray diffraction. The following outlines a generalized, yet field-proven, approach.

Synthetic Pathway

The synthesis of hydroxy-substituted benzothiazole-2-carbonitriles typically involves a multi-step process. A common and effective method is the condensation reaction between an appropriately substituted 2-aminothiophenol and a carbonyl compound. For this compound, this would involve the reaction of 2-amino-3-mercaptophenol with a suitable two-carbon electrophile that can be converted to the 2-cyano group.

Experimental Protocol: Synthesis of a Hydroxy-Substituted Benzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted 2-aminothiophenol in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the appropriate carbonyl compound or its equivalent to the solution. The reaction may require a catalyst, such as an acid or a base, to proceed efficiently.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TTC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain the pure compound.

Crystallization: The Art of Growing Order

The growth of single crystals is often the most challenging step. The aim is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound's solution is equilibrated with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant's vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.

For a compound like 2-(o-Hydroxyphenyl)benzothiazole, single crystals have been successfully obtained from ethanol solutions.[2]

Single-Crystal X-ray Diffraction: Deciphering the Atomic Blueprint

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-Ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Crystal Structure Determination.

Crystal Structure Analysis of 2-(o-Hydroxyphenyl)benzothiazole: A Case Study

The crystal structure of 2-(o-Hydroxyphenyl)benzothiazole provides a valuable model for understanding the structural features of related hydroxy-substituted benzothiazoles.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for 2-(o-Hydroxyphenyl)benzothiazole.[2]

ParameterValue
Chemical FormulaC₁₃H₉NOS
Formula Weight227.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.423(2)
b (Å)5.858(1)
c (Å)15.624(4)
β (°)111.66(2)
Volume (ų)1056.1
Z (molecules per cell)4
Density (calculated)1.43 g/cm³
R-value0.088
Molecular Geometry and Conformation

The analysis of the crystal structure reveals that the 2-(o-Hydroxyphenyl)benzothiazole molecule is planar.[2] The planarity of the fused ring system is a characteristic feature of benzothiazoles and contributes to their ability to participate in π-π stacking interactions.

Intermolecular Interactions: The Key to Supramolecular Architecture

A critical aspect of crystal structure analysis is the examination of intermolecular forces, which dictate the packing of molecules in the crystal lattice.

  • Intramolecular Hydrogen Bonding: A significant feature of the 2-(o-Hydroxyphenyl)benzothiazole structure is a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the nitrogen atom of the thiazole ring.[2] The O-N distance is reported to be 2.605 Å.[2] This type of interaction significantly influences the conformation of the molecule.

  • Intermolecular Interactions: In the crystal packing of 2-(o-Hydroxyphenyl)benzothiazole, the molecules are discrete, with the shortest intermolecular distance being a C-O contact of 3.37 Å.[2] While strong intermolecular hydrogen bonds are not the primary packing force in this specific case due to the intramolecular hydrogen bond, other benzothiazole structures are often characterized by extensive intermolecular hydrogen bonding networks and π-π stacking, which are crucial for the stability of the crystal lattice.

molecular_packing cluster_mol1 Molecule A cluster_mol2 Molecule B A_N N A_S S B_O O A_S->B_O van der Waals A_O O A_O->A_N Intramolecular H-Bond A_H H A_O->A_H A_Ring1 Benzene B_Ring1 Benzene A_Ring1->B_Ring1 π-π Stacking A_Ring2 Thiazole B_N N B_S S B_H H B_Ring2 Thiazole

Caption: Inter- and Intramolecular Interactions.

Spectroscopic Correlation

Spectroscopic techniques are essential for validating the chemical structure in solution and in the solid state, complementing the data from X-ray crystallography.

  • FT-IR Spectroscopy: The presence of a strong, broad absorption band in the region of 3400-3200 cm⁻¹ would typically indicate an O-H stretching vibration involved in hydrogen bonding. A sharp peak around 2230-2210 cm⁻¹ would be characteristic of the C≡N (nitrile) stretching vibration.

  • NMR Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of each atom. The chemical shifts of the aromatic protons and carbons would confirm the substitution pattern on the benzothiazole ring. The hydroxyl proton signal's chemical shift and broadness can also provide evidence of hydrogen bonding in solution.

Implications for Drug Development

The detailed structural information obtained from crystal structure analysis is invaluable for drug development:

  • Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D geometry and intermolecular interactions of a ligand like this compound allows for a more rational design of analogues with improved potency and selectivity.

  • Pharmacophore Modeling: The crystal structure provides a validated conformation for computational modeling, aiding in the design of new molecules with similar binding properties.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystal structure analysis is essential for identifying and characterizing these polymorphs.

Conclusion

While a definitive crystal structure for this compound is not yet in the public domain, the principles and methodologies for its determination and analysis are well-established. By using 2-(o-Hydroxyphenyl)benzothiazole as a guiding example, this technical guide has outlined the critical steps from synthesis to structural elucidation. The insights gained from such analyses are fundamental to advancing our understanding of the structure-property relationships of these vital heterocyclic compounds and are indispensable for the rational design of next-generation therapeutics.

References

  • Stenson, P. (1970). The Crystal Structure of 2-(o-Hydroxyphenyl)benzothiazole. Acta Chemica Scandinavica, 24, 3729-3738. [Link]

  • Elgemeie, G. H., et al. (2023). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 535-538. [Link]

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A Technical Guide to the Potential Biological Activities of 4-Hydroxybenzo[d]thiazole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties. This guide delves into the untapped potential of a specific, yet promising subclass: derivatives of 4-hydroxybenzo[d]thiazole-2-carbonitrile. While direct research on this core structure is emerging, this document synthesizes data from the broader benzothiazole family to forecast its therapeutic promise. We will explore potential biological activities, including anticancer, antimicrobial, and neuroprotective effects, by examining established mechanisms of action and structure-activity relationships. This guide provides researchers and drug development professionals with a foundational understanding, proposing synthetic strategies and detailing robust in-vitro protocols to investigate this novel class of compounds.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse and potent biological activities.[1] The inherent planarity and aromaticity of the benzothiazole ring system allow for effective interactions with various biological targets, making it a privileged scaffold in the design of novel therapeutic agents. Derivatives of this core have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] The continuous exploration of novel benzothiazole derivatives is driven by the need for more effective and safer drugs to combat a range of human diseases. This guide focuses on the prospective biological activities of derivatives based on the this compound core, a scaffold with unique electronic and structural features that suggest significant therapeutic potential.

Synthesis of the this compound Core

A plausible and efficient method for the synthesis of the this compound core involves the cyclization of a substituted 2-aminothiophenol. A common synthetic strategy is the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine to form a 2-aminobenzothiazole intermediate.[2]

Proposed Synthetic Pathway:

A likely synthetic route to the core structure would involve the following key steps:

  • Nitration of a protected phenol: Starting with a phenol derivative where the hydroxyl group is protected, nitration would introduce a nitro group at a position ortho to the hydroxyl group.

  • Reduction of the nitro group: The nitro group is then reduced to an amine, forming a 2-aminophenol derivative.

  • Thiocyanation and Cyclization: The 2-aminophenol can then be reacted with a thiocyanating agent, followed by cyclization to form the benzothiazole ring.

  • Introduction of the nitrile group: The 2-carbonitrile can be introduced via various methods, such as Sandmeyer reaction of a 2-amino precursor.

  • Deprotection of the hydroxyl group: Finally, removal of the protecting group would yield the desired this compound.

This proposed pathway provides a strategic approach for medicinal chemists to access the core scaffold, which can then be subjected to further derivatization to explore its biological potential.

Potential Biological Activities and Mechanisms of Action

Based on extensive research into the broader family of benzothiazole derivatives, we can extrapolate several promising biological activities for derivatives of this compound.

Anticancer Activity

Benzothiazole derivatives have shown significant potential as anticancer agents, with some compounds demonstrating potent and selective activity against various cancer cell lines.[3] For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) has exhibited strong anti-tumor properties.[3]

Potential Mechanism of Action: The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis in cancer cells. This can occur through various signaling pathways, including the inhibition of protein kinases, disruption of microtubule formation, or intercalation with DNA. The 4-hydroxy and 2-carbonitrile moieties of the core structure could play a crucial role in binding to specific enzymatic targets within cancer cells.

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Viability & Cytotoxicity Assays cluster_analysis Data Analysis start Synthesize & Purify This compound Derivatives dissolve Dissolve in DMSO (Stock Solution) start->dissolve treat Treat with Serial Dilutions of Compounds dissolve->treat culture Culture Cancer Cell Lines (e.g., MCF-7, A549) seed Seed Cells in 96-well Plates culture->seed seed->treat mtt MTT Assay treat->mtt Incubate 24-72h sr SRB Assay treat->sr ldh LDH Assay treat->ldh readout Measure Absorbance/ Fluorescence mtt->readout sr->readout ldh->readout ic50 Calculate IC50 Values readout->ic50

Caption: Workflow for in vitro anticancer screening of novel derivatives.

Table 1: Representative Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
PMX610Non-small cell lungNot specified[3]
Compound 4iVariousNot specified[3]
Antimicrobial Activity

The benzothiazole nucleus is a common feature in many compounds with potent antimicrobial properties.[1][2] These derivatives have shown activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Potential Mechanism of Action: The antimicrobial action of benzothiazoles can be attributed to several mechanisms, including the inhibition of essential microbial enzymes, disruption of cell wall synthesis, and interference with nucleic acid replication. The specific substitutions on the benzothiazole ring can significantly influence the antimicrobial spectrum and potency.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial/Fungal Inoculum:

    • Culture the desired microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Neuroprotective Activity (Enzyme Inhibition)

Recent studies have highlighted the potential of benzothiazole derivatives as inhibitors of enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease.[4] Specifically, inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B) are key therapeutic strategies.

Potential Mechanism of Action: The inhibition of AChE and BChE increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. MAO-B inhibitors prevent the breakdown of dopamine, another crucial neurotransmitter. The structure of the benzothiazole core allows for favorable interactions with the active sites of these enzymes. For instance, some derivatives have shown strong interactions with the flavin adenine dinucleotide (FAD) cofactor in the active site of MAO-B.[4]

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_pathway Normal Transmission cluster_inhibition With Benzothiazole Inhibitor presynaptic Presynaptic Neuron ach_release Acetylcholine (ACh) Released presynaptic->ach_release postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft ach_binds ACh Binds to Receptors ach_release->ach_binds diffuses across cleft ach_hydrolysis ACh Hydrolyzed by AChE ach_release->ach_hydrolysis in cleft ach_binds->postsynaptic Signal Transduction ache_inhibited AChE Inhibited inhibitor 4-Hydroxybenzo[d]thiazole Derivative (Inhibitor) inhibitor->ache_inhibited ach_increased Increased ACh in Cleft ache_inhibited->ach_increased Prevents ACh breakdown ach_increased->ach_binds Enhanced Signaling

Caption: Mechanism of AChE inhibition by benzothiazole derivatives.

Table 2: Representative Enzyme Inhibitory Activity of Benzothiazole Derivatives

CompoundEnzymeIC50 (nM)Reference
4fAChE23.4 ± 1.1[4]
4fMAO-B40.3 ± 1.7[4]

Future Directions and Conclusion

The derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The insights gathered from the broader class of benzothiazoles strongly suggest that this specific scaffold holds significant potential for the development of novel anticancer, antimicrobial, and neuroprotective agents.

Future research should focus on:

  • Synthesis and Library Development: The synthesis of a diverse library of derivatives with various substitutions on the benzothiazole ring is essential to establish clear structure-activity relationships.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to validate the predicted biological activities and to elucidate the precise mechanisms of action.

  • Computational Modeling: Molecular docking and other computational techniques can aid in the rational design of more potent and selective derivatives.

References

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthesis is based on the established reactivity of 2-aminophenols, leading to the formation of the benzothiazole core. This guide is designed to be self-contained, offering not only a detailed experimental procedure but also the underlying chemical principles, safety precautions, and characterization data. The protocol is structured to ensure reproducibility and provide researchers with the necessary information to successfully synthesize the target compound.

Introduction

Benzothiazole derivatives are a cornerstone in the development of new pharmaceuticals and functional materials, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] this compound, in particular, is a valuable building block due to the presence of three key functional groups: a hydroxyl group, a cyano group, and the benzothiazole scaffold itself. These features allow for diverse downstream modifications, making it a versatile intermediate for the synthesis of more complex molecules.

The synthesis of the benzothiazole ring system is often achieved through the condensation and cyclization of 2-aminothiophenols or 2-aminophenols with a variety of carbon electrophiles.[3][4][5] The protocol detailed herein adapts these classical approaches for the specific synthesis of this compound, providing a reliable and efficient method for its preparation in a laboratory setting.

Reaction Scheme

The overall synthetic strategy involves a two-step process starting from 2-amino-3-hydroxyphenol. The first step is the formation of a thiocyanate intermediate, followed by an oxidative cyclization to yield the final product.

Synthesis_of_4-Hydroxybenzodthiazole-2-carbonitrile 2-Amino-3-hydroxyphenol 2-Amino-3-hydroxyphenol Intermediate_Thiocyanate Intermediate_Thiocyanate 2-Amino-3-hydroxyphenol->Intermediate_Thiocyanate KSCN, Br2 Glacial Acetic Acid This compound This compound Intermediate_Thiocyanate->this compound Oxidative Cyclization

Caption: Synthetic pathway for this compound.

Materials and Equipment

Reagents
ReagentFormulaPuritySupplier
2-Amino-3-hydroxyphenolC₆H₇NO₂≥98%Commercially Available
Potassium ThiocyanateKSCN≥99%Commercially Available
BromineBr₂≥99.5%Commercially Available
Glacial Acetic AcidCH₃COOH≥99.7%Commercially Available
Sodium BicarbonateNaHCO₃ACS ReagentCommercially Available
Ethyl AcetateC₄H₈O₂HPLC GradeCommercially Available
HexaneC₆H₁₄HPLC GradeCommercially Available
Anhydrous Sodium SulfateNa₂SO₄≥99%Commercially Available
Deuterated Chloroform (CDCl₃)CDCl₃99.8 atom % DCommercially Available
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of the Thiocyanate Intermediate
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-hydroxyphenol (1.25 g, 10 mmol) and glacial acetic acid (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium thiocyanate (3.88 g, 40 mmol) to the solution and continue stirring for 45 minutes.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • In a dropping funnel, prepare a solution of bromine (1.02 mL, 20 mmol) in glacial acetic acid (10 mL).

  • Add the bromine solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C. The solution will turn into a yellow-orange suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

Step 2: Oxidative Cyclization and Work-up
  • Monitor the reaction progress by TLC (Ethyl Acetate:Hexane = 1:1). The disappearance of the starting material and the formation of a new, more polar spot indicates the completion of the reaction.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8. Be cautious as this will cause effervescence.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Dry the crude product in a desiccator under vacuum.

Purification
  • The crude product can be purified by column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of ethyl acetate and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as a solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the aromatic ring and the hydroxyl group.

  • ¹³C NMR: To identify the number of unique carbon atoms and confirm the presence of the nitrile and other functional groups.

  • FT-IR: To identify characteristic vibrational frequencies of the O-H, C≡N, and C=N bonds.

  • Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.

Safety Precautions

  • Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic, especially during the addition of bromine. Maintain proper temperature control.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPossible CauseSolution
Low YieldIncomplete reactionExtend the reaction time or slightly increase the temperature.
Loss of product during work-upEnsure complete precipitation and careful handling during filtration.
Impure ProductSide reactionsOptimize the reaction temperature and the rate of bromine addition.
Inefficient purificationUse a different solvent system for column chromatography.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following these steps carefully, researchers can obtain this valuable chemical intermediate in good yield and purity, enabling its use in a wide range of research and development applications.

References

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • MDPI. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 24(1), 174. Available at: [Link]

  • Sarkar, S., Pasha, T. Y., Shivakumar, B., & Chimkode, R. (2008). Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. Oriental Journal of Chemistry, 24(2).
  • ResearchGate. Scope of 2‐aminothiophenols towards the synthesis of benzothiazoles using C−H insertion approach. Available at: [Link]

  • MDPI. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 27(19), 6528. Available at: [Link]

Sources

Purification of 4-Hydroxybenzo[d]thiazole-2-carbonitrile: A Guide to Recrystallization and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the purification of 4-Hydroxybenzo[d]thiazole-2-carbonitrile, a key intermediate in pharmaceutical research and development. Given the critical role of purity in drug discovery, this guide offers two robust methods for purification: recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific principles underpinning each step to ensure reproducible and high-purity outcomes.

Introduction: The Importance of Purity for Bioactive Scaffolds

This compound belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. The purity of such intermediates is paramount, as even minor impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in regulatory approval. This guide presents two complementary purification techniques, allowing researchers to choose the most appropriate method based on the impurity profile and the desired scale of purification.

Physicochemical Properties and Impurity Profile

While specific experimental solubility data for this compound is not extensively published, we can infer its properties based on its structural analogue, 6-Hydroxybenzo[d]thiazole-2-carbonitrile, and general principles of organic chemistry. The presence of a hydroxyl group and a nitrile moiety suggests a compound with moderate polarity. It is likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and potentially in alcohols like ethanol and methanol, especially upon heating. Its solubility in non-polar solvents like hexane is expected to be low.

Common impurities in the synthesis of benzothiazoles may include unreacted starting materials, such as the corresponding 2-aminothiophenol, and byproducts from side reactions like the oxidation of the thiol group. The choice of purification strategy should be guided by the nature of these impurities.

Purification by Recrystallization: A Method of Precision

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Upon cooling, the compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.

Principle of Recrystallization

The fundamental principle of recrystallization is that the slow formation of a crystal lattice from a supersaturated solution is a highly selective process.[3] As the desired molecules arrange themselves into a crystalline structure, impurity molecules are excluded, leading to a significant increase in purity. The success of this technique hinges on the selection of an appropriate solvent system.

Protocol for Recrystallization

1. Solvent Selection: The choice of solvent is critical for successful recrystallization.[4][5] Based on the predicted polarity of this compound, a range of solvents and solvent mixtures should be screened.

Solvent/MixturePredicted Solubility BehaviorRationale
EthanolSparingly soluble at RT, soluble when hotThe hydroxyl group suggests potential solubility in alcohols.
MethanolSparingly soluble at RT, soluble when hotSimilar to ethanol, but its higher polarity might alter solubility.
IsopropanolLower solubility than ethanol/methanolA less polar alcohol that may offer a better solubility differential.
Acetone/HexaneSoluble in acetone, insoluble in hexaneA solvent/anti-solvent system can be effective for inducing crystallization.
Ethyl AcetateModerate solubilityA medium polarity solvent that may be suitable.
Ethanol/WaterSoluble in ethanol, insoluble in waterThe addition of water as an anti-solvent can promote crystallization.

2. Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small volume of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the recovery yield.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step must be done rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting:

  • Oiling out: If the compound separates as an oil, reheat the solution to dissolve the oil, add more solvent, and cool slowly. Using a different solvent system may also be necessary.

  • No crystal formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound.

Recrystallization Workflow Diagram

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Decolorize with Activated Charcoal (Optional) B->C E Slow Cooling to Room Temperature B->E If no decolorization D Hot Filtration (Optional) C->D D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J G A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Sources

Application Notes and Protocols: 4-Hydroxybenzo[d]thiazole-2-carbonitrile as a Versatile Precursor for Novel Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Hydroxybenzo[d]thiazole-2-carbonitrile as a key building block for the synthesis of innovative anticancer therapeutics. This document outlines the scientific rationale, synthetic protocols, and potential biological applications of this precursor, grounded in the established significance of the benzothiazole scaffold in oncology research.

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole core, a bicyclic heterocyclic system, is a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] Derivatives of benzothiazole have been shown to exert their antineoplastic activity through diverse mechanisms, such as the inhibition of protein kinases, induction of apoptosis, and interaction with DNA.[1][4] The structural versatility of the benzothiazole ring system allows for facile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on the untapped potential of a specific, highly functionalized precursor: This compound . The strategic placement of a hydroxyl group at the 4-position and a carbonitrile at the 2-position offers unique synthetic handles for the development of next-generation anticancer agents. The 4-hydroxy group can act as a key hydrogen bond donor or can be further derivatized to modulate solubility and target engagement. The 2-carbonitrile is a versatile functional group that can be transformed into a variety of other moieties, such as amidines, tetrazoles, or carboxylic acids, which are known to be important for biological activity.

Synthesis of the Precursor: this compound

While not a widely commercialized starting material, this compound can be synthesized in the laboratory through a multi-step process. The following proposed synthetic protocol is based on established methods for the synthesis of substituted benzothiazoles.[5][6]

Proposed Synthetic Pathway

Synthetic Pathway A 2-Amino-3-mercaptophenol C Intermediate Thiazolidinedione A->C Reaction B Oxalyl chloride B->C E This compound C->E Dehydration & Aromatization D Dehydrating Agent (e.g., POCl3) D->E

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of the Thiazolidinedione Intermediate

  • To a stirred solution of 2-amino-3-mercaptophenol (1 equivalent) in an appropriate anhydrous solvent (e.g., tetrahydrofuran), slowly add oxalyl chloride (1.1 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Dehydration and Aromatization to form this compound

  • Treat the crude intermediate from Step 1 with a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or triflic anhydride.

  • Heat the reaction mixture under reflux for 4-6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Derivatization Strategies for Anticancer Drug Candidates

The 4-hydroxy and 2-carbonitrile functionalities of the precursor are key to its utility in developing a diverse library of potential anticancer agents.

Workflow for Derivatization

Derivatization Workflow cluster_0 Modification of the 2-Carbonitrile Group cluster_1 Modification of the 4-Hydroxy Group Precursor This compound Amidine Amidine Derivatives Precursor->Amidine Pinner Reaction Tetrazole Tetrazole Derivatives Precursor->Tetrazole [3+2] Cycloaddition Thioamide Thioamide Derivatives Precursor->Thioamide Addition of H2S Ether Ether Derivatives Precursor->Ether Williamson Ether Synthesis Ester Ester Derivatives Precursor->Ester Esterification Signaling Pathways cluster_0 Kinase Signaling cluster_1 Apoptosis Pathway Derivative Benzothiazole Derivative EGFR EGFR Derivative->EGFR VEGFR VEGFR Derivative->VEGFR CDKs CDKs Derivative->CDKs Caspases Caspase Activation Derivative->Caspases Bcl2 Bcl-2 Family Modulation Derivative->Bcl2

Sources

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the phenolic hydroxyl group of 4-Hydroxybenzo[d]thiazole-2-carbonitrile. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Modification of the 4-hydroxy position is a key strategy in the hit-to-lead optimization process, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn can enhance pharmacokinetic profiles and target engagement. This guide presents two primary derivatization strategies: O-alkylation via the Williamson ether synthesis to prepare ether derivatives and O-acylation to synthesize ester analogues. The protocols are designed to be robust and adaptable, providing researchers with the necessary information to synthesize a diverse library of 4-substituted benzo[d]thiazole-2-carbonitrile derivatives for further biological evaluation.

Introduction: The Significance of Derivatizing this compound

The this compound core is a key pharmacophore in the development of novel therapeutic agents. The presence of the phenolic hydroxyl group offers a strategic handle for chemical modification. Derivatization at this position can significantly impact the molecule's biological activity by:

  • Improving Pharmacokinetic Properties: Altering lipophilicity and metabolic stability.

  • Enhancing Target Binding: Introducing new functionalities that can form additional interactions with biological targets.

  • Exploring Structure-Activity Relationships (SAR): Systematically modifying the substituent at the 4-position to understand its influence on biological activity.

Numerous studies have highlighted the potential of benzothiazole derivatives as potent anticancer agents.[1][4][5] For instance, certain benzothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including those of the lung, breast, and colon.[1] The derivatization of the hydroxyl group is a critical step in the journey of transforming a promising hit compound into a viable drug candidate.

Strategic Approaches to Derivatization

This guide focuses on two fundamental and widely applicable methods for derivatizing the hydroxyl group of this compound:

  • Williamson Ether Synthesis: For the preparation of a diverse range of ether derivatives (O-alkylation).

  • Acylation: For the synthesis of ester derivatives with varying electronic and steric properties (O-acylation).

The choice of derivatization strategy will depend on the desired properties of the final compound and the specific research goals.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers from an alkoxide and an alkyl halide.[6][7] This SN2 reaction is well-suited for the O-alkylation of phenols.[8]

Rationale and Mechanistic Insight

The reaction proceeds in two conceptual steps:

  • Deprotonation: The phenolic hydroxyl group of this compound is deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide attacks the alkyl halide in an SN2 fashion, displacing the halide and forming the ether linkage.

The choice of base and solvent is crucial for the success of the reaction. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[8] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) facilitates the SN2 reaction.

Visualizing the Workflow

Williamson_Ether_Synthesis cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: SN2 Reaction cluster_workup Step 3: Work-up & Purification start 4-Hydroxybenzo[d]thiazole- 2-carbonitrile phenoxide 4-Benzothiazole-2-carbonitrile phenoxide intermediate start->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide solvent1 Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent1->phenoxide ether 4-Alkoxybenzo[d]thiazole- 2-carbonitrile phenoxide->ether Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether workup Aqueous Work-up ether->workup Isolation purification Column Chromatography workup->purification Isolation

Caption: Workflow for the Williamson Ether Synthesis of 4-Alkoxybenzo[d]thiazole-2-carbonitriles.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the O-alkylation of phenolic compounds.[9]

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material. Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-alkoxybenzo[d]thiazole-2-carbonitrile.

Data Presentation: Representative Examples
EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF60485-95
2Ethyl BromideK₂CO₃DMF70680-90
3Benzyl BromideCs₂CO₃Acetonitrile80888-98
4Propyl IodideK₂CO₃DMF70682-92

Yields are approximate and may vary depending on the specific reaction conditions and scale.

O-Acylation for Ester Synthesis

Acylation of the phenolic hydroxyl group provides access to a wide array of ester derivatives. This can be achieved using acyl chlorides or acid anhydrides in the presence of a base.[10][11]

Rationale and Mechanistic Insight

The acylation of phenols is a nucleophilic acyl substitution reaction. The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction. A patent for a structurally similar compound suggests that acylation with acid halides or anhydrides in the presence of an organic tertiary amine is a viable method.[12]

Visualizing the Workflow

Acylation_Workflow cluster_reaction Step 1: Acylation Reaction cluster_workup Step 2: Work-up & Purification start 4-Hydroxybenzo[d]thiazole- 2-carbonitrile ester 4-Acyloxybenzo[d]thiazole- 2-carbonitrile start->ester Nucleophilic Acyl Substitution acylating_agent Acylating Agent (RCOCl or (RCO)₂O) acylating_agent->ester base Base (e.g., Et₃N, Pyridine) base->ester solvent Aprotic Solvent (e.g., DCM, THF) solvent->ester workup Aqueous Work-up ester->workup Isolation purification Column Chromatography or Recrystallization workup->purification Isolation

Caption: General workflow for the O-acylation of this compound.

Detailed Experimental Protocol

This protocol is based on standard acylation procedures for phenols and related heterocyclic systems.[12][13]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography or suitable recrystallization solvents

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.5-2.0 eq).

  • Acylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1-1.2 eq) or acid anhydride (1.1-1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acylating agent and acidic byproducts), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 4-acyloxybenzo[d]thiazole-2-carbonitrile.

Data Presentation: Representative Examples
EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl ChlorideEt₃NDCM0 to RT290-98
2Benzoyl ChloridePyridineDCM0 to RT485-95
3Acetic AnhydrideEt₃NTHF0 to RT388-96
4Propionyl ChlorideEt₃NDCM0 to RT287-97

Yields are approximate and may vary depending on the specific reaction conditions and scale.

Conclusion

The derivatization of the 4-hydroxyl group of this compound is a pivotal step in the exploration of its therapeutic potential. This guide provides detailed, adaptable protocols for the synthesis of ether and ester derivatives via Williamson ether synthesis and O-acylation, respectively. These methodologies offer a robust platform for generating diverse libraries of compounds for structure-activity relationship studies and lead optimization in drug discovery programs. The successful application of these protocols will enable researchers to further probe the biological significance of this important heterocyclic scaffold.

References

  • Williamson ether synthesis. (2023). In Wikipedia. [Link]

  • Method for preparing 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile and its deriv
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  • Synthesis and in vitro antitumour evaluation of benzothiazole-2-carbonitrile derivatives. ScienceDirect. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed. [Link]

  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central. [Link]

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  • Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene- 3-carbonitrile. ResearchGate. [Link]

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  • Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). PubMed. [Link]

  • SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds. Scirp.org. [Link]

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Application Notes and Protocols: Electrophilic Reactions of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzo[d]thiazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous pharmacologically active agents, and the specific substitution pattern of this molecule—a hydroxyl group at the 4-position and a carbonitrile at the 2-position—offers unique electronic and reactive properties. The hydroxyl group serves as a powerful directing group for electrophilic aromatic substitution, while the carbonitrile and the thiazole ring modulate the overall reactivity of the molecule. Understanding the behavior of this compound in the presence of electrophiles is crucial for the synthesis of novel derivatives with potentially enhanced biological activities or material properties.

These application notes provide a detailed guide to the expected reactivity of this compound with common electrophiles and offer representative protocols for conducting such reactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in the chemical modification of this promising scaffold.

Predicted Reactivity and Regioselectivity

The reactivity of this compound towards electrophilic aromatic substitution is primarily governed by the interplay of the electronic effects of its substituents on the benzene ring.

  • Hydroxyl Group (-OH) at C4: The hydroxyl group is a potent activating and ortho, para-directing group.[1][2][3][4][5] This is due to its strong +M (mesomeric) effect, where the lone pairs on the oxygen atom are delocalized into the aromatic ring, increasing the electron density at the ortho (C5) and para (C7) positions.

  • Benzothiazole Ring System: The fused thiazole ring is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack compared to phenol.[5][6]

  • Carbonitrile Group (-CN) at C2: The carbonitrile group is a strong electron-withdrawing and deactivating group with a meta-directing influence.[3] However, its effect on the benzene ring is transmitted through the thiazole moiety and is less direct than the hydroxyl group at C4.

Considering these factors, the hydroxyl group at the 4-position is the dominant directing group. Therefore, electrophilic attack is predicted to occur preferentially at the positions most activated by the -OH group, namely the C5 (ortho) and C7 (para) positions.

G Directing Effects on this compound cluster_0 Benzothiazole Core C4 4-OH (Activating, o,p-directing) C5 C5 C4->C5 ortho C7 C7 C4->C7 para C2 2-CN (Deactivating) Thiazole Thiazole Ring (Deactivating) Electrophile (E+) Electrophile (E+) Electrophile (E+)->C5 Major Product Electrophile (E+)->C7 Major Product

Caption: Predicted sites of electrophilic attack on this compound.

Experimental Protocols

The following protocols are provided as general guidelines for the electrophilic substitution reactions of this compound. Researchers should note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may be necessary to achieve desired outcomes.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a versatile functional group for further transformations. Given the activating nature of the hydroxyl group, mild nitrating conditions are recommended to avoid over-reaction and oxidative side products.[7]

Predicted Products: 5-Nitro-4-hydroxybenzo[d]thiazole-2-carbonitrile and 7-Nitro-4-hydroxybenzo[d]thiazole-2-carbonitrile.

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of this compound in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, prepare a dilute solution of nitric acid (1.1 equivalents) in the same solvent.

  • Addition: Add the nitric acid solution dropwise to the stirred solution of the benzothiazole derivative over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Table 1: Summary of Nitration Reaction

ParameterCondition
Electrophile Nitronium ion (NO₂⁺)
Reagents Dilute Nitric Acid in Acetic Acid
Temperature 0-10 °C
Predicted Products 5-Nitro and 7-Nitro derivatives

G Nitration of this compound Start This compound Reagents Dilute HNO3 Acetic Acid, 0-10°C Start->Reagents Intermediate Wheland Intermediate (Sigma Complex) Reagents->Intermediate Product1 5-Nitro-4-hydroxybenzo[d]thiazole-2-carbonitrile Intermediate->Product1 Product2 7-Nitro-4-hydroxybenzo[d]thiazole-2-carbonitrile Intermediate->Product2

Caption: Workflow for the nitration reaction.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, or I) onto the aromatic ring. Due to the high reactivity of phenols towards halogenation, mild conditions are necessary to achieve mono-substitution.[8][9]

Predicted Products: 5-Halo-4-hydroxybenzo[d]thiazole-2-carbonitrile and 7-Halo-4-hydroxybenzo[d]thiazole-2-carbonitrile.

Protocol for Bromination:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a non-polar solvent such as carbon tetrachloride or dichloromethane in a flask protected from light.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Bromine: Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the stirred reaction mixture.

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes. The disappearance of the bromine color may indicate the completion of the reaction. Monitor by TLC.

  • Work-up: Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product by recrystallization or column chromatography to separate the isomers.

Table 2: Summary of Halogenation Reaction (Bromination)

ParameterCondition
Electrophile Br⁺ (from Br₂)
Reagents Bromine in CCl₄ or CH₂Cl₂
Temperature 0 °C
Predicted Products 5-Bromo and 7-Bromo derivatives

G Halogenation of this compound Start This compound Reagents Br2 in CCl4 0°C Start->Reagents Intermediate Arenium Ion Intermediate Reagents->Intermediate Product1 5-Bromo-4-hydroxybenzo[d]thiazole-2-carbonitrile Intermediate->Product1 Product2 7-Bromo-4-hydroxybenzo[d]thiazole-2-carbonitrile Intermediate->Product2

Caption: Workflow for the halogenation reaction.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. With phenols, both C-acylation (on the ring) and O-acylation (on the hydroxyl group) are possible.[10][11] To favor C-acylation, a Lewis acid catalyst is typically used. The Fries rearrangement of an initially formed O-acylated product can also lead to C-acylated products.[12]

Predicted Products: 5-Acyl-4-hydroxybenzo[d]thiazole-2-carbonitrile and 7-Acyl-4-hydroxybenzo[d]thiazole-2-carbonitrile.

Protocol:

  • Complex Formation: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (2.2 equivalents) in a suitable solvent like nitrobenzene or 1,2-dichloroethane.

  • Addition of Substrate: Add this compound (1.0 equivalent) portion-wise to the suspension.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.1 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to a temperature between 60-100 °C for several hours. Monitor the reaction progress by TLC.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting hydroxyaryl ketone by column chromatography or recrystallization.

Table 3: Summary of Friedel-Crafts Acylation

ParameterCondition
Electrophile Acylium ion (RCO⁺)
Reagents Acyl chloride/anhydride, AlCl₃
Solvent Nitrobenzene or 1,2-dichloroethane
Temperature 60-100 °C
Predicted Products 5-Acyl and 7-Acyl derivatives

G Friedel-Crafts Acylation of this compound Start This compound Reagents RCOCl, AlCl3 Nitrobenzene, 60-100°C Start->Reagents Intermediate Acylium Ion Complex Reagents->Intermediate Product1 5-Acyl-4-hydroxybenzo[d]thiazole-2-carbonitrile Intermediate->Product1 Product2 7-Acyl-4-hydroxybenzo[d]thiazole-2-carbonitrile Intermediate->Product2

Caption: Workflow for the Friedel-Crafts acylation reaction.

Trustworthiness and Self-Validation

The protocols described are based on well-established principles of electrophilic aromatic substitution on activated phenolic systems.[1][4][8] The predicted regioselectivity is grounded in the fundamental electronic effects of the substituents.[2][3][5] For each protocol, the following self-validating steps are recommended:

  • Starting Material Purity: Ensure the purity of this compound before use, as impurities can lead to side reactions and complicate product purification.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and prevent the formation of byproducts.

  • Product Characterization: Thoroughly characterize the purified products using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm the structure and regiochemistry of the substitution. Comparison of the spectroscopic data of the product mixture can help in assigning the isomeric structures.

Conclusion

This compound is a promising scaffold for the development of novel compounds. Its reactivity towards electrophiles is dominated by the strongly activating and ortho, para-directing hydroxyl group at the 4-position. The provided protocols for nitration, halogenation, and Friedel-Crafts acylation serve as a starting point for the synthesis of new derivatives functionalized at the C5 and C7 positions. Careful control of reaction conditions and thorough product characterization are essential for successful and reproducible synthetic outcomes.

References

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Stack Exchange. Why is OH group activating towards electrophilic aromatic substitution? Available at: [Link]

  • ChemTalk. Directing Effects. Available at: [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • SparkL. Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions. Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

  • Ganapathi, K. Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A22, 47–60 (1945).
  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • YouTube. Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • University of Calgary. Ch24 - Acylation of phenols. Available at: [Link]

  • Organic Chemistry Tutor. Electrophilic Aromatic Substitutions You Need To Know! YouTube. Available at: [Link]

  • ResearchGate. How can i perform Friedel crafts acylation with phenol? Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy! Available at: [Link]

  • Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. Available at: [Link]

  • Reddit. Procedure for Friedel-Crafts Acylation of Phenol. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • YouTube. XII-11#24 Halogenation of Phenols. Available at: [Link]

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Application Notes and Protocols: Synthesis of Novel DNA Gyrase Inhibitors Utilizing a 4-Hydroxybenzo[d]thiazole-2-carbonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Bacterial DNA Gyrase

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with unique mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, represents a clinically validated and highly attractive target for such endeavors. This essential enzyme controls DNA topology by introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[1] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂). While fluoroquinolone antibiotics target the GyrA subunit, the GyrB subunit, which houses the ATP-binding site, offers a distinct target for a different class of inhibitors.[2] Interference with the ATPase activity of GyrB disrupts the enzyme's function, leading to bacterial cell death.

Benzothiazole-based compounds have emerged as a promising class of DNA gyrase B (GyrB) inhibitors.[1] Extensive research has demonstrated their potent activity against a range of bacterial pathogens, including multidrug-resistant strains. A key structural feature for potent inhibition within this class is the substitution pattern on the benzothiazole core. In particular, modifications at the 4-position have been shown to significantly influence binding affinity and antibacterial activity.[3] This document provides a comprehensive guide to the synthesis of novel DNA gyrase inhibitors, leveraging the versatile chemical intermediate, 4-Hydroxybenzo[d]thiazole-2-carbonitrile . We will explore the rationale behind the synthetic strategy, provide detailed experimental protocols, and discuss the mechanism of action of the resulting compounds.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a strategic starting point for the synthesis of a diverse library of DNA gyrase inhibitors. The hydroxyl group at the 4-position serves as a convenient handle for introducing a variety of substituents through O-alkylation, allowing for the exploration of the chemical space within the lipophilic pocket of the GyrB ATP-binding site.[3][4] The 2-carbonitrile group, in turn, can be readily converted into a carboxamide moiety, which has been shown to be crucial for forming key hydrogen bond interactions with the protein.[4][5]

The general synthetic workflow is conceptualized as a three-stage process:

  • Synthesis of the Core Scaffold: Preparation of this compound.

  • Diversification: O-alkylation of the 4-hydroxy group with various side chains.

  • Functionalization: Conversion of the 2-carbonitrile to the corresponding 2-carboxamide and subsequent N-acylation to install the pyrrolamide moiety known to interact with the GyrB active site.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Diversification cluster_2 Stage 3: Functionalization & Final Inhibitor Assembly A 2-Amino-4-hydroxybenzothiazole B Diazotization A->B C Sandmeyer Reaction (CuCN) B->C D This compound C->D E O-Alkylation (R-X, Base) D->E F 4-Alkoxybenzo[d]thiazole-2-carbonitrile Derivatives E->F G Hydrolysis F->G H Amide Coupling (Pyrrole-2-carboxylic acid derivative) G->H I Final DNA Gyrase Inhibitor H->I

Caption: General synthetic workflow for DNA gyrase inhibitors.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol outlines a plausible synthetic route to the key intermediate, this compound, starting from the commercially available 2-amino-4-hydroxybenzothiazole. The synthesis proceeds via a Sandmeyer reaction, a well-established method for converting an amino group to a nitrile.[6][7]

Step 1.1: Diazotization of 2-Amino-4-hydroxybenzothiazole

  • Reagents and Equipment:

    • 2-Amino-4-hydroxybenzothiazole (1.0 eq)

    • Hydrochloric acid (HCl), concentrated (3.0 eq)

    • Sodium nitrite (NaNO₂), (1.1 eq)

    • Distilled water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • Suspend 2-amino-4-hydroxybenzothiazole in a mixture of distilled water and concentrated hydrochloric acid in a round bottom flask.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Dissolve sodium nitrite in a minimal amount of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

Step 1.2: Sandmeyer Reaction for Cyanation

  • Reagents and Equipment:

    • Copper(I) cyanide (CuCN), (1.2 eq)

    • Potassium cyanide (KCN), (1.2 eq) (Caution: Highly toxic)

    • The diazonium salt solution from Step 1.1

    • Heating mantle

    • Fume hood

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution with stirring. Effervescence (release of N₂) will be observed.

    • After the addition is complete, gently warm the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to pH 7-8.

    • The product, this compound, will precipitate out of solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: O-Alkylation of this compound

This protocol describes the diversification of the core scaffold by attaching various side chains to the 4-hydroxy group via a Williamson ether synthesis.[8]

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Substituted benzyl halide or other alkylating agent (R-X), (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as base (2.0 eq)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Heating mantle with temperature control

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round bottom flask.

    • Add the base (e.g., K₂CO₃) and the alkylating agent (R-X).

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxybenzo[d]thiazole-2-carbonitrile derivative.

Part 3: Synthesis of the Final DNA Gyrase Inhibitor

This final stage involves the conversion of the 2-carbonitrile to a 2-carboxamide, followed by coupling with a substituted pyrrole-2-carboxylic acid derivative.

Step 3.1: Hydrolysis of the 2-Carbonitrile

  • Reagents and Equipment:

    • 4-Alkoxybenzo[d]thiazole-2-carbonitrile derivative (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • Carefully add the 4-alkoxybenzo[d]thiazole-2-carbonitrile derivative to concentrated sulfuric acid at 0 °C.

    • Stir the mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base (e.g., aqueous ammonia).

    • Collect the precipitated 4-alkoxybenzo[d]thiazole-2-carboxamide by filtration, wash with water, and dry.

Step 3.2: Amide Coupling with a Pyrrole Moiety

  • Reagents and Equipment:

    • 4-Alkoxybenzo[d]thiazole-2-carboxamide (1.0 eq)

    • Substituted pyrrole-2-carbonyl chloride (e.g., 3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl chloride) (1.1 eq)

    • Pyridine or another suitable base as a scavenger

    • Toluene or Dichloromethane (DCM) as solvent

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Reflux condenser

  • Procedure:

    • Dissolve the 4-alkoxybenzo[d]thiazole-2-carboxamide and the substituted pyrrole-2-carbonyl chloride in the chosen solvent.

    • Add the base (e.g., pyridine) and heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to yield the target DNA gyrase inhibitor.

Mechanism of Action and Structure-Activity Relationship (SAR)

The benzothiazole-based inhibitors act by competitively binding to the ATP-binding site located on the GyrB subunit of DNA gyrase.[4][5] This binding event prevents ATP hydrolysis, which is essential for the conformational changes required for the enzyme's supercoiling activity. X-ray crystallography studies of inhibitors complexed with the N-terminal domain of GyrB have provided detailed insights into the key molecular interactions.[2][4][9]

G cluster_0 GyrB ATP-Binding Pocket cluster_1 Benzothiazole Inhibitor Asp73 Asp73 Arg76 Arg76 Thr165 Thr165 Arg136 Arg136 Water Conserved Water Molecule HydrophobicPocket Hydrophobic Pocket (Val43, Ile78, etc.) Pyrrole Pyrrole Ring Pyrrole->Asp73 H-bond Carboxamide Carboxamide Linker Carboxamide->Thr165 H-bond Carboxamide->Water H-bond Benzothiazole Benzothiazole Core Benzothiazole->Arg76 Cation-π Stacking C4_Substituent 4-Position Substituent (R) C4_Substituent->HydrophobicPocket Hydrophobic Interactions C6_Carboxylate 6-Carboxylate C6_Carboxylate->Arg136 Salt Bridge

Caption: Key interactions of a benzothiazole inhibitor in the GyrB active site.

Key Structure-Activity Relationship Insights:

  • Pyrrolamide Moiety: The pyrrole ring and the adjacent carboxamide linker are critical for forming hydrogen bonds with key residues such as Asp73 and Thr165, as well as a conserved water molecule in the active site.[4][5]

  • Benzothiazole Scaffold: This core structure engages in a cation-π stacking interaction with Arg76.[4][9]

  • 4-Position Substituent: The substituent at the 4-position extends into a lipophilic pocket of the enzyme. The nature of this group significantly impacts the inhibitor's potency and pharmacokinetic properties. Bulky and hydrophobic groups are often favored.[4]

  • 6-Position Carboxylate: A carboxylate group at the 6-position is frequently incorporated to form a strong salt bridge with Arg136, anchoring the inhibitor in the binding site.[4][9]

Data Presentation: Inhibitory Activity of Representative Compounds

The following table summarizes the in vitro inhibitory activity of representative benzothiazole-based DNA gyrase inhibitors against various bacterial strains and the target enzyme.

Compound IDR-Group at 4-PositionE. coli Gyrase IC₅₀ (nM)[4]S. aureus MIC (µg/mL)[10]A. baumannii MIC (µg/mL)[10]P. aeruginosa MIC (µg/mL)[10]
1 -CH₂-Ph< 10> 64> 64> 64
2 -CH(CH₃)-Ph< 101648
3 -CH₂-(4-F-Ph)40> 6416> 64
4 -CH₂-(3-Cl-Ph)< 1032816

IC₅₀: The concentration of the inhibitor required to reduce the enzyme's activity by 50%. MIC: The minimum inhibitory concentration required to prevent visible bacterial growth.

Conclusion

The this compound scaffold provides a versatile and efficient platform for the synthesis of potent DNA gyrase inhibitors. The synthetic protocols outlined in this document offer a clear pathway for researchers to generate diverse libraries of these promising antibacterial compounds. The detailed understanding of the mechanism of action and structure-activity relationships will further guide the rational design of next-generation inhibitors with improved efficacy against clinically relevant pathogens, including those in the ESKAPE group.[9][11]

References

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega. Available at: [Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold- Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Diva-Portal.org. Available at: [Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Publications. Available at: [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. PMC - NIH. Available at: [Link]

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Publications. Available at: [Link]

  • (PDF) Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ResearchGate. Available at: [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH. Available at: [Link]

  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Publishing. Available at: [Link]

  • Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. NIH. Available at: [Link]

  • 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. PubMed. Available at: [Link]

  • (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors. PubMed. Available at: [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC - NIH. Available at: [Link]

  • Process for the preparation of 2-hydroxy-benzothiazoles. Google Patents.
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Application Notes and Protocols for the Comprehensive Characterization of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to the Analysis of a Novel Benzothiazole Derivative

4-Hydroxybenzo[d]thiazole-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critical for its application in drug development and other advanced fields. This guide provides a comprehensive overview of the analytical methodologies required for the thorough characterization of this molecule. The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and professionals in drug development. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical workflow.

The molecular structure of this compound, with a molecular formula of C₈H₄N₂OS and a molecular weight of 176.20, presents distinct functional groups—a hydroxyl group, a nitrile group, and a benzothiazole core—that are amenable to a suite of analytical techniques.[1] This document outlines a multi-technique approach, leveraging the strengths of spectroscopic, chromatographic, and thermal analysis methods to provide a holistic understanding of the compound's identity, purity, and stability.

I. Primary Structural Elucidation and Verification

The initial and most critical step in characterizing a novel compound is the unambiguous determination of its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular framework and functional groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of this compound.

Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and to facilitate the observation of exchangeable protons, such as the hydroxyl proton. The chemical shifts observed are influenced by the electron-withdrawing and donating effects of the substituents on the benzothiazole ring.[2][3]

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals will include aromatic protons and a broad singlet for the hydroxyl proton, which may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The nitrile carbon will appear as a characteristic downfield signal. Aromatic and thiazole ring carbons will also be observed.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Table 1: Predicted NMR Spectral Data for this compound

Technique Predicted Chemical Shifts (δ, ppm) Rationale
¹H NMR Aromatic protons: 7.0-8.0 ppmThe specific splitting patterns will depend on the substitution pattern of the benzothiazole ring.
Hydroxyl proton: > 9.0 ppm (broad)The acidic nature of the phenolic proton in DMSO-d₆ leads to a downfield and often broad signal.
¹³C NMR Nitrile carbon (C≡N): 115-120 ppmThis is a characteristic chemical shift range for nitrile carbons.
Aromatic & Thiazole carbons: 110-160 ppmThe exact shifts will be influenced by the hydroxyl and nitrile substituents.
B. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups. For this compound, FTIR is crucial for confirming the hydroxyl and nitrile moieties.[4][5][6]

Expertise & Experience: The hydroxyl (-OH) stretching vibration is typically broad due to hydrogen bonding. The nitrile (C≡N) stretch is a sharp, intense band. The aromatic C=C and C=N stretching vibrations of the benzothiazole ring will also be present in the fingerprint region.

Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (hydroxyl) 3200-3600Broad
C≡N stretch (nitrile) 2220-2260Sharp, strong
Aromatic C=C stretch 1450-1600Multiple sharp bands
C=N stretch (thiazole) 1600-1650Medium to strong
C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through its fragmentation pattern.[7][8]

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, which should readily form a deprotonated molecule [M-H]⁻ in negative ion mode due to the acidic hydroxyl group. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[9]

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it through an LC system.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization.

  • Data Analysis:

    • Determine the exact mass of the molecular ion.

    • Compare the experimentally determined mass with the calculated theoretical mass for the molecular formula C₈H₄N₂OS.

    • Analyze the fragmentation pattern to gain further structural insights.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₈H₄N₂OS
Theoretical Monoisotopic Mass 176.0044
Expected Ion (Negative Mode) [M-H]⁻ at m/z 175.00

II. Purity Assessment and Quantification

Once the structure is confirmed, assessing the purity of the compound is paramount, especially for applications in drug development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

A. High-Performance Liquid Chromatography (HPLC): The Standard for Purity

HPLC separates the target compound from any impurities, allowing for accurate quantification of its purity.[10][11][12]

Expertise & Experience: A reverse-phase C18 column is a good starting point for the separation of moderately polar compounds like this compound. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid like formic acid to ensure good peak shape, is recommended. A UV detector is suitable for detection due to the chromophoric nature of the benzothiazole ring system.

Protocol 4: HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to about 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for the optimal wavelength using a photodiode array (PDA) detector; a wavelength around 300-320 nm is likely to be suitable.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

III. Physicochemical Properties

Understanding the thermal stability of a compound is crucial for its handling, storage, and formulation.

A. Thermal Analysis: Assessing Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and melting behavior of the compound.[13][14][15]

Expertise & Experience: TGA will reveal the decomposition temperature of the compound. The presence of the nitrile group may lead to thermal trimerization at higher temperatures.[13] DSC will determine the melting point and can also indicate the presence of polymorphs if multiple thermal events are observed before decomposition.

Protocol 5: Thermal Analysis (TGA/DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean TGA or DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument is ideal.

  • TGA Method:

    • Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Method:

    • Heat the sample from room temperature to a temperature just above its melting point at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition.

    • From the DSC thermogram, determine the melting point (onset and peak temperature) and the enthalpy of fusion.

IV. Visualized Workflow and Data Integration

A logical workflow ensures that the analytical process is efficient and the data from different techniques are integrated to build a complete profile of the compound.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_elucidation Structural Elucidation cluster_purity Purity & Quantification cluster_physchem Physicochemical Properties cluster_final Final Characterization Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary Analysis IR FTIR Spectroscopy Synthesis->IR Primary Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Primary Analysis HPLC HPLC-UV/PDA NMR->HPLC Structure Confirmed Report Comprehensive Data Report NMR->Report Data Integration IR->HPLC IR->Report Data Integration MS->HPLC MS->Report Data Integration Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal Purity Assessed HPLC->Report Data Integration Thermal->Report Data Integration

Caption: Workflow for the comprehensive characterization of this compound.

Conclusion: A Pathway to Confident Characterization

This application note provides a robust framework for the analytical characterization of this compound. By systematically applying the described spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently determine the structure, purity, and thermal properties of this compound. The integration of data from these orthogonal methods ensures a high degree of certainty in the final characterization, which is essential for advancing its potential applications in research and development.

References

  • Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes - PubMed. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ResearchGate. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed. Available at: [Link]

  • A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge - PubMed. Available at: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses - Scirp.org. Available at: [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses | Scilit. Available at: [Link]

  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Available at: [Link]_

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. | Semantic Scholar. Available at: [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography–mass spectrometry following solid-phase extraction | Scilit. Available at: [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed. Available at: [Link]

  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. Available at: [Link]

  • 2(3H)-Benzothiazolone - MassBank. Available at: [Link]

  • 2 Hydroxybenzothiazole - mzCloud. Available at: [Link]

  • Thermal trimerization of aromatic nitrile. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Available at: [Link]

  • d4ob01725k1.pdf - The Royal Society of Chemistry. Available at: [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Available at: [Link]

  • Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds - MDPI. Available at: [Link]

  • Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. Available at: [Link]

  • Supplementary data for - The Royal Society of Chemistry. Available at: [Link]

  • Specifications of this compound. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery | ACS Omega. Available at: [Link]

  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed. Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

  • FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4-nitrobenzamido)phenyl] benzothiazole. Available at: [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives - ResearchGate. Available at: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. Available at: [Link]

  • 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides - ResearchGate. Available at: [Link]

  • FTIR spectra for MD, MZ and MZD. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). - ResearchGate. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - Semantic Scholar. Available at: [Link]

  • Physical Characteristics of Cilostazol–Hydroxybenzoic Acid Cocrystals Prepared Using a Spray Drying Method - MDPI. Available at: [Link]

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Application Note: A Scalable Laboratory Synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive and scalable two-step protocol for the laboratory synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The described methodology is designed for robustness and scalability, enabling researchers to produce gram-scale quantities of the target compound with high purity. The synthetic strategy involves an initial oxidative cyclization to form the key intermediate, 2-amino-4-hydroxybenzo[d]thiazole, followed by a copper-catalyzed Sandmeyer cyanation. This guide emphasizes the rationale behind procedural choices, critical safety considerations, in-process controls for reaction monitoring, and detailed characterization of the final product, ensuring a reliable and reproducible outcome for researchers in drug development and organic synthesis.

Strategic Overview & Rationale

The synthesis of substituted benzothiazoles is a cornerstone of modern medicinal chemistry, with the benzothiazole scaffold being a privileged structure in numerous biologically active compounds.[1][2] this compound, in particular, offers three distinct points for further chemical modification: the hydroxyl, the nitrile, and the aromatic ring, making it a highly versatile intermediate.

The selected synthetic approach is a two-step sequence designed for efficiency, scalability, and reliability, avoiding the use of highly specialized or prohibitively expensive starting materials.

  • Step 1: Synthesis of 2-Amino-4-hydroxybenzo[d]thiazole. This precursor is synthesized via the well-established oxidative cyclization of a suitable aminophenol derivative with potassium thiocyanate in the presence of bromine. This method is known for its reliability in constructing the 2-aminobenzothiazole core.[3][4]

  • Step 2: Sandmeyer Cyanation. The 2-amino group of the precursor is converted into a diazonium salt, which is subsequently displaced by a cyanide ion using a copper(I) cyanide catalyst. The Sandmeyer reaction is a classic, high-yielding transformation for introducing a nitrile group onto an aromatic core.[5][6][7]

This strategic pathway is summarized in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Amino-4-hydroxybenzo[d]thiazole (Precursor)

Principle & Mechanistic Insight

This reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂) from the oxidation of potassium thiocyanate by bromine. The electron-rich aniline derivative, 2-amino-3-mercaptophenol (or a protected equivalent), undergoes electrophilic attack by thiocyanogen, followed by an intramolecular cyclization and tautomerization to yield the stable 2-aminobenzothiazole ring system.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-3-mercaptophenol≥97%CommercialHandle under inert gas; sensitive to oxidation.
Potassium Thiocyanate (KSCN)≥99%CommercialDry in an oven at 100 °C for 2h before use.
Bromine (Br₂)ACS Reagent, ≥99.5%CommercialHighly corrosive and toxic. Handle in a fume hood.
Glacial Acetic AcidACS GradeCommercial
25% Aqueous Ammonia (NH₄OH)Reagent GradeCommercial
Deionized WaterIn-house
Ethyl AcetateHPLC GradeCommercialFor extraction and chromatography.
HexanesHPLC GradeCommercialFor chromatography.
Detailed Experimental Protocol

Safety First: This procedure involves bromine, which is highly corrosive and volatile. Always work in a certified chemical fume hood and wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-3-mercaptophenol (10.0 g, 70.8 mmol, 1.0 equiv.) in glacial acetic acid (200 mL).

  • Thiocyanate Addition: To this solution, add potassium thiocyanate (20.6 g, 212.4 mmol, 3.0 equiv.) in one portion. Stir the resulting suspension vigorously at room temperature for 30 minutes.

  • Bromine Solution Preparation: In the dropping funnel, carefully prepare a solution of bromine (3.6 mL, 11.3 g, 70.8 mmol, 1.0 equiv.) in 40 mL of glacial acetic acid.

  • Controlled Bromine Addition: Cool the reaction flask to 10-15 °C using an ice-water bath. Add the bromine solution dropwise from the dropping funnel over a period of 60-90 minutes.

    • Expert Insight: The dropwise addition at low temperature is critical to control the exotherm of the reaction and to prevent the formation of polybrominated side products. The solution will turn from a pale suspension to a deep orange/red color.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (16-18 hours).

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate:Hexanes as the mobile phase. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Reaction Quench and Neutralization: Carefully pour the reaction mixture into a 2 L beaker containing 800 mL of crushed ice and water. A precipitate will form. Slowly neutralize the acidic solution by adding 25% aqueous ammonia with constant stirring until the pH reaches ~8.

    • Expert Insight: Neutralization is a highly exothermic process. Perform this step slowly in a large beaker to manage the heat generated and prevent excessive fuming. The color of the suspension will typically lighten to a tan or off-white.

  • Isolation: Filter the resulting precipitate using a Büchner funnel, wash the filter cake thoroughly with deionized water (3 x 100 mL), and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the solid product under vacuum at 50 °C to a constant weight.

    • Expected Yield: 9.5 - 11.0 g (80-92%) of crude 2-amino-4-hydroxybenzo[d]thiazole as a light brown powder. The material is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Part 2: Sandmeyer Cyanation to Yield the Final Product

Principle & Mechanistic Insight

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a variety of functional groups.[8] It proceeds in two distinct stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C), to form a diazonium salt (-N₂⁺).[7][9] This group is an excellent leaving group as it departs as dinitrogen gas.

  • Copper-Catalyzed Cyanation: The diazonium salt undergoes a single-electron transfer from the copper(I) cyanide catalyst, generating an aryl radical and N₂ gas. The aryl radical then reacts with the copper(II) species to form the final aryl nitrile product, regenerating the Cu(I) catalyst.[5]

G A 2-Amino-4-hydroxy... (Precursor) B Diazotization NaNO2, H2SO4 0-5 °C A->B C Aryl Diazonium Salt [Ar-N≡N]+ B->C Formation D Cyanation CuCN, KCN ~20-40 °C C->D Addition to CuCN slurry E 4-Hydroxy... -2-carbonitrile (Final Product) D->E N2 evolution

Figure 2: Workflow for the Sandmeyer Cyanation step.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-4-hydroxybenzo[d]thiazoleFrom Part 1In-houseEnsure it is dry and finely powdered.
Sulfuric Acid (H₂SO₄)Concentrated (98%)CommercialHighly corrosive. Add to water, never the reverse.
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%CommercialPrepare a fresh aqueous solution before use.
Copper(I) Cyanide (CuCN)≥98%CommercialHighly toxic.
Potassium Cyanide (KCN)≥97%CommercialHighly toxic.
TolueneACS GradeCommercial
Diatomaceous Earth (Celite®)CommercialFor filtration.
Detailed Experimental Protocol

CRITICAL SAFETY WARNING: This procedure involves the use of highly toxic cyanides (CuCN, KCN) and the formation of a potentially unstable diazonium salt.

  • Cyanide Handling: Always handle solid cyanides and their solutions in a chemical fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Have a cyanide antidote kit available and ensure all personnel are trained in its use. Acidification of cyanide waste will generate lethal hydrogen cyanide (HCN) gas; all cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal.

  • Diazonium Salt Handling: Never isolate the diazonium salt. Always use it as a solution immediately after its preparation. Diazonium salts can be explosive when dry. Keep the reaction temperature strictly between 0 and 5 °C during its formation and handling.

A. Preparation of the Diazonium Salt Solution

  • In a 500 mL beaker, carefully add concentrated sulfuric acid (15 mL) to deionized water (150 mL) with stirring in an ice bath.

  • To this cooled acid solution, add finely powdered 2-amino-4-hydroxybenzo[d]thiazole (8.4 g, 50.0 mmol, 1.0 equiv.). Stir until a fine suspension is obtained.

  • Cool the suspension to 0-5 °C in an ice-salt bath. The temperature must be maintained in this range.

  • In a separate flask, dissolve sodium nitrite (3.8 g, 55.0 mmol, 1.1 equiv.) in 20 mL of deionized water.

  • Add the sodium nitrite solution dropwise to the cold benzothiazole suspension over 30 minutes, keeping the temperature below 5 °C.

    • Expert Insight: A slight excess of nitrous acid is used to ensure complete diazotization. The completion can be checked by placing a drop of the reaction mixture onto starch-iodide paper; a positive test (blue-black color) indicates the presence of excess nitrous acid.

  • Stir the resulting clear, yellowish solution for an additional 30 minutes at 0-5 °C. This is the diazonium salt solution; use it immediately in the next step.

B. Sandmeyer Cyanation Reaction

  • In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and the dropping funnel containing the diazonium salt solution, prepare a slurry of copper(I) cyanide (6.7 g, 75.0 mmol, 1.5 equiv.) and potassium cyanide (4.9 g, 75.0 mmol, 1.5 equiv.) in 100 mL of water and 50 mL of toluene.

    • Expert Insight: The addition of KCN helps to form the soluble dicyanocuprate(I) complex ([Cu(CN)₂]⁻), which is a more effective cyanating agent. Toluene is added to create a bilayer system which can help extract the product as it forms, minimizing side reactions.

  • Warm the CuCN slurry to ~40 °C.

  • Add the cold diazonium salt solution dropwise to the vigorously stirred CuCN slurry over 60-90 minutes.

    • Trustworthiness: You should observe vigorous evolution of nitrogen gas. The rate of addition should be controlled to keep the effervescence manageable. The reaction is often exothermic; use a water bath to maintain the temperature between 40-50 °C.

  • After the addition is complete, continue stirring the mixture at 50 °C for 2 hours, then allow it to cool to room temperature.

C. Workup and Purification

  • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove insoluble copper salts. Wash the pad with toluene (2 x 30 mL).

  • Transfer the filtrate to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Combine the pure fractions and evaporate the solvent. Recrystallize the resulting solid from hot acetonitrile or an ethanol/water mixture to yield the final product as a crystalline solid.

    • Expected Yield: 5.6 - 6.9 g (60-73%) of this compound.

Scale-Up Considerations & Data Summary

Scaling this synthesis requires careful attention to heat management and addition rates.

  • Exotherm Control: Both the neutralization in Part 1 and the Sandmeyer reaction in Part 2 are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Use of a jacketed reactor with active cooling is recommended for scales above 20g.

  • Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reactor has adequate headspace and venting to prevent pressure buildup.

  • Stirring: Efficient mechanical stirring is crucial, especially for the slurry in Part 2, to ensure proper mixing and heat transfer.

Summary of Key Reaction Parameters
ParameterPart 1: Precursor SynthesisPart 2: Sandmeyer Cyanation
Key Starting Material 2-Amino-3-mercaptophenol2-Amino-4-hydroxybenzo[d]thiazole
Equivalents (KSCN/NaNO₂) 3.01.1
Equivalents (Br₂/CuCN) 1.01.5
Solvent Glacial Acetic AcidH₂O / H₂SO₄ / Toluene
Temperature 10-15 °C (addition), then RT0-5 °C (diazotization), 40-50 °C (cyanation)
Reaction Time ~18 hours~4 hours
Typical Yield 80-92%60-73%
Purity (Post-Purification) >98% (by NMR)>99% (by HPLC)

References

  • Electrochemical Cyanation of Benzothiazole Derivatives. (n.d.). J-Stage. Retrieved January 17, 2026, from [Link]

  • Electrochemical Cyanation of Benzothiazole Derivatives. (n.d.). J-Stage. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-cyanated benzothiazoles from... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2019). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. (2010). Organic Letters. Retrieved January 17, 2026, from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Method for preparing 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile and its derivatives. (n.d.). Google Patents.
  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (2016). Research and Reviews. Retrieved January 17, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • The Sandmeyer Reactions. (n.d.). Chad's Prep. Retrieved January 17, 2026, from [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your experimental outcomes and yield.

Overview of the Synthetic Strategy

The synthesis of this compound is typically approached via a multi-step pathway. The most common and reliable route involves two primary stages:

  • Stage 1: Cyclization to form the 2-Aminobenzothiazole Core. This involves the synthesis of the key intermediate, 2-amino-4-hydroxybenzo[d]thiazole, often starting from an appropriately substituted aminophenol derivative. A standard method is the thiocyanation of an aniline precursor followed by intramolecular cyclization.[1][2]

  • Stage 2: Sandmeyer Cyanation. This classic transformation converts the 2-amino group of the benzothiazole intermediate into the target 2-carbonitrile group via a diazonium salt intermediate.[3]

This guide is structured to address specific issues that may arise during each of these critical stages.

G cluster_0 Stage 1: Benzothiazole Formation cluster_1 Stage 2: Sandmeyer Cyanation Start 3-Aminophenol (Starting Material) Intermediate1 2-Amino-4-hydroxybenzo[d]thiazole Start->Intermediate1 KSCN, Br2 in Acetic Acid Intermediate2 In situ Diazonium Salt Intermediate1->Intermediate2 NaNO2, Acid (e.g., HBF4) 0-5 °C FinalProduct This compound Intermediate2->FinalProduct CuCN or other Cyanide Source G Start Low Yield in Sandmeyer Reaction Check_Temp Was Diazotization Temp strictly 0-5 °C? Start->Check_Temp Check_Addition Was NaNO2 added slowly and subsurface? Check_Temp->Check_Addition Yes Action_Temp Improve cooling: Use ice-salt bath. Monitor internal temp. Check_Temp->Action_Temp No Check_Salt Is the Diazonium Salt Decomposing (N2 gas evolution)? Check_Addition->Check_Salt Yes Action_Addition Prepare fresh, cold NaNO2 solution. Ensure slow, subsurface addition. Check_Addition->Action_Addition No Check_Catalyst Is the CuCN source active and fresh? Check_Salt->Check_Catalyst No Action_Salt Use salt immediately. Consider isolating as a more stable HBF4 salt. Check_Salt->Action_Salt Yes Action_Catalyst Use fresh CuCN. Consider alternative catalytic systems (e.g., Cu(I)/Cu(II)). Check_Catalyst->Action_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Action_Temp->Success Action_Addition->Success Action_Salt->Success Action_Catalyst->Success

Sources

Common side products in the synthesis of "4-Hydroxybenzo[d]thiazole-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile. As a key intermediate in various pharmaceutical and materials science applications, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side product formations encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic protocols.

Introduction: The Synthetic Landscape

The synthesis of this compound typically involves the cyclization of a 2-amino-3-mercaptophenol derivative with a suitable cyanating agent. A common and effective method is the reaction of 2-amino-3-hydroxythiophenol with cyanogen bromide. While straightforward in principle, this pathway is susceptible to several side reactions that can complicate purification and reduce yields. Understanding the formation of these impurities is the first step toward their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues reported by our users during the synthesis of this compound.

FAQ 1: My yield of the desired product is significantly lower than expected, and I observe a significant amount of a high molecular weight, insoluble material. What could be the cause?

Answer: This is a classic indication of oxidative dimerization of your 2-amino-3-hydroxythiophenol starting material. Thiophenols are notoriously susceptible to oxidation, which leads to the formation of a disulfide-linked dimer. This dimer is unable to undergo the intramolecular cyclization required to form the benzothiazole ring, thus consuming your starting material and reducing the overall yield.

Troubleshooting Steps:

  • Degas Your Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas. This minimizes the exposure of the reaction mixture to atmospheric oxygen.

  • Use Fresh Starting Material: Ensure your 2-amino-3-hydroxythiophenol is as pure as possible and has been stored under an inert atmosphere. If its purity is questionable, consider recrystallization or purification by column chromatography before use.

FAQ 2: I've isolated my product, but NMR analysis shows a second set of aromatic signals and a different chemical shift for the hydroxyl proton. What could this impurity be?

Answer: It is highly probable that you have formed an O-cyanated or other O-substituted byproduct. The phenolic hydroxyl group is also a nucleophile and can compete with the amino and thiol groups in reacting with electrophiles, such as your cyanating agent (e.g., cyanogen bromide). This leads to the formation of 2-cyano-4-cyanatobenzo[d]thiazole or a related O-substituted derivative.

Troubleshooting Steps:

  • Protecting Group Strategy: The most robust solution is to protect the hydroxyl group before the cyclization reaction. A common and effective protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group. This can be introduced using TBDMS-Cl and a mild base like imidazole. The TBDMS group is stable to the cyclization conditions and can be easily removed post-synthesis using a fluoride source (e.g., TBAF) or mild acid.[1][2]

  • Control of Stoichiometry and Addition: Carefully control the stoichiometry of the cyanating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will increase the likelihood of side reactions. Adding the cyanating agent slowly and at a low temperature can also help to favor the desired reaction pathway.

FAQ 3: During workup, I notice the formation of a new, more polar spot on my TLC plate. What is this and how can I avoid it?

Answer: This is likely due to the hydrolysis of the nitrile group in your final product to either the corresponding amide (4-hydroxybenzo[d]thiazole-2-carboxamide) or the carboxylic acid (4-hydroxybenzo[d]thiazole-2-carboxylic acid). This hydrolysis can be catalyzed by either acidic or basic conditions during the aqueous workup or purification.[3][4]

Troubleshooting Steps:

  • Neutral Workup: Whenever possible, perform the aqueous workup under neutral pH conditions. Use a saturated solution of sodium chloride (brine) for washing instead of acidic or basic solutions.

  • Careful pH Adjustment: If an acid or base wash is necessary, perform it quickly and at low temperatures. Neutralize the solution immediately after the wash.

  • Anhydrous Purification: If the product is particularly sensitive, consider purification methods that avoid water, such as column chromatography with anhydrous solvents.

FAQ 4: My reaction mixture is complex, and I suspect incomplete cyclization. How can I confirm this and what can I do to promote full conversion?

Answer: Incomplete cyclization can lead to the presence of open-chain intermediates in your crude product. These intermediates can be difficult to characterize and remove.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting material and the formation of a single major product spot are indicators of a complete reaction.

  • Reaction Time and Temperature: If the reaction appears to have stalled, a modest increase in temperature or an extension of the reaction time may be necessary to drive the cyclization to completion. However, be mindful that prolonged heating can also lead to degradation.

  • Choice of Base: The choice of base can be critical. A non-nucleophilic base is often preferred to deprotonate the thiol and facilitate the cyclization without competing in side reactions.

Visualizing the Reaction and Side Products

To better understand the synthetic process and the potential pitfalls, the following diagrams illustrate the desired reaction pathway and the formation of common side products.

Synthesis of this compound cluster_main Desired Reaction Pathway cluster_side1 Side Reaction 1: Dimerization cluster_side2 Side Reaction 2: O-Cyanation cluster_side3 Side Reaction 3: Hydrolysis start 2-Amino-3-hydroxythiophenol reagent + Cyanogen Bromide (BrCN) intermediate Cyclization Intermediate reagent->intermediate Initial Reaction product This compound intermediate->product Cyclization start_dimer 2-Amino-3-hydroxythiophenol oxidant + O2 (air) dimer Disulfide Dimer oxidant->dimer Oxidation product_oc This compound brcn_excess + Excess BrCN ocyanated O-Cyanated Byproduct brcn_excess->ocyanated Reaction at OH product_hydrolysis This compound h2o + H2O (Acid/Base) amide Amide/Carboxylic Acid Byproduct h2o->amide Hydrolysis

Caption: Main reaction pathway and common side reactions.

Experimental Protocols

The following protocols are provided as a general guide. Optimization may be necessary based on your specific laboratory conditions and the purity of your starting materials.

Protocol 1: Synthesis of this compound
  • To a solution of 2-amino-3-hydroxythiophenol (1.0 eq) in degassed methanol under an argon atmosphere, add a solution of cyanogen bromide (1.1 eq) in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Protocol 2: Identification and Characterization of Side Products
  • Disulfide Dimer: This byproduct will have a molecular weight approximately double that of the starting material. It can be identified by LC-MS and will have a characteristic S-S bond that can be confirmed by techniques such as Raman spectroscopy.

  • O-Cyanated Byproduct: This impurity will have a molecular weight corresponding to the addition of a cyano group to the final product. 13C NMR will show an additional signal in the nitrile region, and the IR spectrum will show a characteristic C≡N stretching frequency.

  • Hydrolysis Products (Amide/Carboxylic Acid): These byproducts are more polar than the desired product and will have a higher retention time on a reverse-phase HPLC column. Their presence can be confirmed by LC-MS, and the IR spectrum will show characteristic C=O and N-H or O-H stretching frequencies.

Data Summary Table

CompoundKey Identifying FeaturesMitigation Strategy
Disulfide Dimer High molecular weight, insolubleUse degassed solvents, maintain an inert atmosphere
O-Cyanated Byproduct Additional nitrile signal in 13C NMRProtect the hydroxyl group, control stoichiometry
Amide/Carboxylic Acid More polar, characteristic C=O in IRNeutral workup, avoid harsh acidic/basic conditions

Conclusion

The successful synthesis of this compound is achievable with careful attention to reaction conditions and an understanding of the potential side reactions. By implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this valuable synthetic intermediate.

References

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767. [Link]

  • Guo, S., et al. (2016). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Tetrahedron Letters, 57(31), 3494-3497. [Link]

  • Leclerc, E., et al. (2018). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Molecules, 23(10), 2452. [Link]

  • Various Authors. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2457–2485. [Link]

  • Ghosh, P., Mandal, S., Chatterjee, I., Mondal, T. K., & Goswami, S. (2015). Comparison of Redox Activity between 2-Aminothioether and 2-Aminothiophenol: Redox-Induced Dimerization of 2-Aminothioether via C–C Coupling. Inorganic Chemistry, 54(13), 6235–6244. [Link]

  • Merlic, C. A., et al. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Link]

  • Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. [Link]

  • Various Authors. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(11), 2656. [Link]

  • Various Authors. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901. [Link]

  • Rutkauskas, K., & Beresnevicius, Z. ‐I. (2006). Reaction of 2‐Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. ChemInform, 37(44). [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Jakopin, Ž., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8104–8115. [Link]

  • Jakopin, Ž., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

Sources

Troubleshooting guide for "4-Hydroxybenzo[d]thiazole-2-carbonitrile" synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists. Given the specific substitution pattern of this molecule, a standardized, one-pot synthesis is not commonly reported, making a deep understanding of the reaction principles and potential pitfalls essential for success. This guide provides field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Section 1: Overview of Synthetic Strategy & Core Challenges

The synthesis of substituted benzothiazoles is a well-established field in heterocyclic chemistry.[1][2] However, the specific 4-hydroxy substitution presents unique challenges, primarily related to the reactivity of the starting materials and the potential for side reactions involving the hydroxyl group.

A logical and commonly employed strategy for constructing the 2-cyanobenzothiazole core involves the cyclization of an appropriately substituted 2-aminothiophenol with a cyanating agent. This guide will focus on troubleshooting this general pathway.

Key Challenges:

  • Starting Material Stability: 2-Aminothiophenols are notoriously prone to oxidation, which can lead to the formation of disulfides and other impurities, significantly lowering the yield.[3] The presence of an additional hydroxyl group can further complicate stability.

  • Regioselectivity: Ensuring the correct cyclization and avoiding side reactions on the benzene ring or with the hydroxyl group is critical.

  • Cyanation Reaction Conditions: The introduction of the nitrile group can be sensitive. Traditional methods like the Sandmeyer reaction require careful handling of diazonium salts and cyanide reagents.[4] Milder, modern catalytic methods may offer better control but require optimization.[5][6]

  • Product Purification: The polarity of the final product, imparted by the hydroxyl group, can complicate extraction and chromatographic purification.

General Synthetic Workflow

The following diagram outlines the typical experimental sequence for this synthesis. Each stage presents unique challenges that will be addressed in the FAQ section.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagent_prep Starting Material Purification & Handling (Inert Atmosphere) reaction_setup Reaction Setup (Solvent, Catalyst, Temperature Control) reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup purification Column Chromatography or Recrystallization workup->purification analysis Structure Verification (NMR, MS, IR) purification->analysis

Caption: High-level experimental workflow for benzothiazole synthesis.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Problem Potential Cause Scientific Rationale & Recommended Solution
Low or No Product Yield 1. Degraded Starting Material: 2-amino-3-mercaptophenol (or related precursor) has oxidized.Rationale: The thiol (-SH) group is highly susceptible to air oxidation, forming a disulfide dimer which is unreactive in the desired cyclization.[3] Solution: Use freshly sourced 2-aminothiophenol or purify it via distillation or recrystallization before use. Handle the material exclusively under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.
2. Suboptimal Reaction Temperature: The reaction temperature is too low for activation or too high, causing decomposition.Rationale: Cyclization reactions have an activation energy barrier. Insufficient heat may result in no reaction. Conversely, excessive heat can degrade starting materials, intermediates, or the final product.[3] Solution: If no reaction occurs at room temperature, gradually increase the heat in 10-15 °C increments, monitoring by TLC. If decomposition is observed (darkening of the mixture, streaking on TLC), lower the temperature.
3. Inactive Catalyst or Reagents: The catalyst (if used) is poisoned, or the cyanating agent has degraded.Rationale: Many catalysts are sensitive to air, moisture, or impurities. Cyanide sources can hydrolyze over time. Solution: Use fresh, high-purity reagents. For catalytic reactions, ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Consider using a more robust catalytic system, such as those involving palladium.[5][6]
Multiple Byproducts on TLC/LC-MS 1. Oxidation: Formation of disulfide-linked dimers or other oxidation products.Rationale: As mentioned, aminothiophenols readily oxidize. This is the most common side reaction. Solution: Rigorous exclusion of air is paramount. Use an inert atmosphere and sparge all solvents with N₂ or Ar gas prior to use. See the diagram below for a visualization of this side reaction.
2. Hydrolysis of Nitrile: The nitrile group (-CN) has hydrolyzed to an amide (-CONH₂) or carboxylic acid (-COOH).Rationale: The nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and with prolonged heating. Solution: Ensure anhydrous reaction conditions. During workup, avoid prolonged exposure to strong acids or bases. If the workup requires pH adjustment, perform it quickly and at low temperatures.
3. Unwanted N- or O-Acylation/Alkylation: The amino or hydroxyl group has reacted instead of the thiol.Rationale: This is common if using acyl chlorides or other electrophilic reagents as the C2 source. The nucleophilicity of -NH₂ and -OH can compete with the desired cyclization pathway. Solution: This problem is best addressed by choosing a different C2 source. If using an electrophilic source, consider protecting the hydroxyl group (e.g., as a TBDMS or MOM ether) before the cyclization step.[7][8]
Difficult Product Isolation/Purification 1. Poor Extraction Efficiency: The product remains in the aqueous layer during workup.Rationale: The phenolic -OH group makes the molecule acidic and increases its water solubility, especially in basic solutions where it forms a phenoxide salt. Solution: During extraction, carefully acidify the aqueous layer to a pH of ~4-5 with dilute HCl to ensure the phenol is protonated. Extract with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane/isopropanol. Multiple extractions (3-5 times) will be necessary.
2. Oily Product/Failure to Crystallize: The purified product is an oil instead of a solid.Rationale: This is often due to residual solvent or minor impurities that inhibit crystal lattice formation. Solution: Ensure the product is fully dry using a high vacuum line for several hours. Attempt recrystallization from a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene). If recrystallization fails, high-purity material can usually be obtained via careful column chromatography.
Diagram: Desired Reaction vs. Common Side Reactions

This diagram illustrates the primary challenge in this synthesis: directing the reagents toward the desired product while avoiding common degradation pathways.

G SM 2-Amino-3-mercaptophenol + Cyanating Agent Product 4-Hydroxybenzo[d]thiazole- 2-carbonitrile SM->Product Desired Cyclization (Anhydrous, Inert) Oxidation Disulfide Dimer (Unreactive Byproduct) SM->Oxidation O₂ (Air) Hydrolysis Amide/Carboxylic Acid (Hydrolysis Byproduct) Product->Hydrolysis H₂O, Acid/Base

Caption: Competing reaction pathways in the synthesis.

Section 3: Key Experimental Protocols

These protocols provide a general framework. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work. This is particularly important when working with cyanide-containing compounds.

Protocol 1: General Reaction Setup (Inert Atmosphere)

This protocol is critical for preventing the oxidation of sensitive reagents.

  • Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum.

  • Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a manifold or balloon. Allow the system to cool to room temperature.

  • Reagent Addition (Solids): Add any solid reagents (e.g., the aminothiophenol precursor, catalysts) to the reaction flask under a strong flow of inert gas.

  • Solvent Addition: Add anhydrous, degassed solvent via cannula or a dry syringe. Solvents should be freshly distilled or taken from a solvent purification system.

  • Reagent Addition (Liquids): Add liquid reagents via a dry syringe.

  • Reaction: Maintain a positive pressure of inert gas throughout the entire reaction period.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for quickly assessing reaction progress.[3]

  • Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a TLC plate.

  • Spotting: Using a capillary tube, spot the starting material(s) in a dedicated lane ("SM"). In a separate lane ("R"), spot the reaction mixture. A co-spot lane ("C"), containing both SM and R, is highly recommended to confirm spot identity.

  • Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes - this must be optimized). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front nears the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp (254 nm and/or 365 nm) and/or by staining (e.g., iodine vapor or potassium permanganate dip).

  • Interpretation: The reaction is complete when the starting material spot in the "R" lane has completely disappeared and a new spot, corresponding to the product, has appeared.

Protocol 3: General Aqueous Workup & Extraction

This procedure is for isolating the crude product from the reaction mixture.

  • Cooling: Cool the reaction mixture to room temperature or 0 °C in an ice bath.

  • Quenching: Slowly pour the reaction mixture into a separatory funnel containing water or a mild quenching solution (e.g., saturated ammonium chloride).

  • pH Adjustment: Check the pH of the aqueous layer. Carefully adjust to ~4-5 by adding 1M HCl dropwise. This ensures the phenolic product is in its neutral, more organic-soluble form.

  • Extraction: Add an appropriate organic solvent (e.g., Ethyl Acetate). Stopper the funnel, invert, and vent frequently. Shake vigorously. Allow the layers to separate.

  • Separation: Drain the lower layer. If the organic layer is on top, drain the aqueous layer and pour the organic layer out from the top of the funnel.

  • Repeat: Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent.

  • Washing & Drying: Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

Section 4: References

  • G. Liso, G. Trapani, A. Latrofa, "A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone," Synlett, 2008. (Note: While this is for the 6-hydroxy isomer, the principles of benzothiazole synthesis from benzoquinones are relevant.)

  • CN120858090A - Method for preparing 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile and its derivatives - Google Patents.

  • Request PDF: A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. Available at: [Link]

  • Shahmoradi, A., & Amani, J. (2018). Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole. Turkish Journal of Chemistry, 42(4), 1028-1041. Available at: [Link]

  • Nematpour, M. (2025). Synthesis of new benzothiazoles from the four-component reaction of potassium thiocyanate, acyl chloride, nitro compounds, and dihalobenzenes via a Ullmann coupling reaction. Journal of Sulfur Chemistry. (Note: Illustrates multi-component strategies).

  • Bénimèlis, D., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(11), 3371. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • Meroni, G., et al. (2010). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. ARKIVOC, 2010(vi), 53-60. Available at: [Link]

  • Cui, L., et al. (2015). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Springer Nature Experiments.

  • Ilaš, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7396–7406. Available at: [Link]

  • Ilaš, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

  • Research and Reviews. (2016). Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium.

  • Scientist9279. (2025). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Available at: [Link] (Note: General synthetic principles are discussed).

  • ResearchGate. (2015). Synthesis and Cyclization of Benzothiazole: Review. Available at: [Link]

  • Rej, S., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. PMC - NIH. Available at: [Link]

  • Bénimèlis, D., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC - NIH. Available at: [Link]

  • Request PDF: Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Available at: [Link]

  • Asylgareeva, O. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4786. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxybenzo[d]thiazole-2-carbonitrile Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Hydroxybenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic routes.

The this compound core is a privileged scaffold in medicinal chemistry. Its derivatization, particularly at the 4-hydroxy position, allows for the fine-tuning of physicochemical and pharmacological properties. This guide will focus on the two most common derivatization reactions at this position: O-alkylation (ether formation) and O-acylation (ester formation).

Frequently Asked Questions (FAQs)

Here we address common questions encountered when planning and executing the derivatization of this compound.

Q1: I want to synthesize an ether derivative. Which alkylation method should I choose?

For the synthesis of ether derivatives from a phenolic hydroxyl group, the Williamson ether synthesis is the most common and generally effective method.[1][2] This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[1][3] For more sterically hindered or sensitive substrates, the Mitsunobu reaction can be a powerful alternative, although it requires specific reagents (triphenylphosphine and an azodicarboxylate like DEAD or DIAD).[4][5]

Q2: What is the best base for the Williamson ether synthesis of this compound?

The choice of base is critical and depends on the reactivity of your alkylating agent and the desired reaction conditions.

  • For reactive alkyl halides (e.g., methyl iodide, benzyl bromide): A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. It is easy to handle and remove after the reaction.

  • For less reactive alkyl halides (e.g., longer chain alkyl bromides): A stronger base such as sodium hydroxide (NaOH) or even sodium hydride (NaH) might be necessary to ensure complete deprotonation of the phenolic hydroxyl group.[6] However, be aware that stronger bases can promote side reactions.[6] When using NaH, strictly anhydrous conditions are essential.

Q3: Which solvent is optimal for O-alkylation?

Polar aprotic solvents are generally preferred as they can accelerate the rate of SN2 reactions.[6] Good choices include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

Protic solvents should be avoided as they can solvate the phenoxide nucleophile, reducing its reactivity.[7]

Q4: How can I synthesize an ester derivative of this compound?

For esterification, the Steglich esterification is a highly effective and mild method.[8][9][10] This reaction uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the reaction between the phenolic hydroxyl group and a carboxylic acid.[8][11] This method is particularly useful for substrates that are sensitive to acidic conditions, unlike the Fischer esterification which works poorly for phenols.[12]

Q5: How do I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and effective technique for monitoring the reaction's progress.[13] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot for the product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in Williamson Ether Synthesis
Potential CauseRecommended Solutions
Incomplete Deprotonation The base may be too weak to fully deprotonate the phenolic hydroxyl group. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).[6]
Poor Quality of Reagents Ensure the purity of your this compound and alkyl halide. Use freshly opened or purified reagents.
Suboptimal Reaction Temperature The reaction may require heating to proceed to completion. Typical temperatures range from 50-100°C.[6] If you observe side products at higher temperatures, try lowering the temperature.
Moisture in the Reaction If using a moisture-sensitive base like NaH, ensure your solvent and glassware are completely dry. Any water will quench the base.
Alkyl Halide Reactivity The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[2] If your reaction is sluggish, consider using a more reactive halide.
Issue 2: Formation of Multiple Products (Side Reactions)
Potential CauseRecommended Solutions
C-Alkylation The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring.[1][7] C-alkylation is a common side reaction.[6][7] To favor O-alkylation, use polar aprotic solvents like DMF or DMSO.[7]
Elimination (E2) Reaction This is a major competing reaction, especially with secondary and tertiary alkyl halides.[1][6] The phenoxide acts as a base, promoting the elimination of HX to form an alkene. To avoid this, use a primary alkyl halide whenever possible.[1][3][6]
Oxidation of Starting Material Benzothiazole derivatives can be susceptible to oxidation.[13] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Issue 3: Difficulty in Product Purification
Potential CauseRecommended Solutions
Removal of Urea Byproduct (Steglich Esterification) If you used DCC as the coupling agent, the dicyclohexylurea (DCU) byproduct can be difficult to remove. Most of the DCU is insoluble in common organic solvents and can be filtered off. If some remains, it can often be removed by column chromatography. Using EDC is often preferred as its urea byproduct is water-soluble and can be removed with an aqueous wash.
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[13] If you observe product degradation during column chromatography, consider using neutral or basic alumina, or an alternative purification method like recrystallization.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization for your specific substrate and alkylating agent.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, ACN), add the base (e.g., K₂CO₃, 2.0 eq.).

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.1-1.5 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a temperature between 50-80°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for O-Acylation (Steglich Esterification)

This protocol is a general guideline and may require optimization for your specific carboxylic acid.

  • Reaction Setup: To a solution of this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane), add the coupling agent (e.g., EDC, 1.5 eq.) at 0°C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until completion, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visual Guides

Decision-Making Workflow for Derivatization

G start Start: Derivatize this compound target Desired Derivative? start->target ether Ether (O-Alkylation) target->ether Ether ester Ester (O-Acylation) target->ester Ester alkyl_halide Alkyl Halide Type? ether->alkyl_halide sensitive Acid/Base Sensitive Substrate? ester->sensitive williamson Williamson Ether Synthesis mitsunobu Mitsunobu Reaction steglich Steglich Esterification primary Primary alkyl_halide->primary secondary_tertiary Secondary/Tertiary alkyl_halide->secondary_tertiary primary->williamson secondary_tertiary->mitsunobu Consider (avoids elimination) sensitive->steglich Yes Standard Acylation (e.g., Acyl Chloride) Standard Acylation (e.g., Acyl Chloride) sensitive->Standard Acylation (e.g., Acyl Chloride) No yes Yes no No

Caption: Choosing the right derivatization method.

Competing Pathways in Williamson Ether Synthesis

G cluster_O O-Alkylation (SN2) cluster_C C-Alkylation phenoxide 4-cyano-benzothiazol-4-oxide (Nucleophile/Base) o_ts phenoxide->o_ts Favored in aprotic solvent c_ts phenoxide->c_ts Competes alkyl_halide R-CH2-CH2-X (Primary Alkyl Halide) alkyl_halide->o_ts alkyl_halide->c_ts o_product Desired Ether Product o_ts->o_product c_product C-Alkylated Byproduct c_ts->c_product

Sources

Technical Support Center: Purification of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Hydroxybenzo[d]thiazole-2-carbonitrile. This document provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to overcome common challenges encountered during the purification of this heterocyclic compound. The guidance herein is grounded in established principles of organic chemistry to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My crude product is a dark, oily, or tar-like substance. Where do I begin?

Answer: A dark and non-solid crude product often indicates the presence of significant impurities, such as oxidized starting materials, polymeric byproducts, or residual high-boiling solvents.[1][2] The first step is to attempt to solidify the material, which simplifies subsequent purification steps.

Recommended Actions:

  • Trituration: This technique involves stirring the crude oil with a solvent in which the desired product has very low solubility, but the impurities are soluble.

    • Protocol: Place the crude oil in a flask. Add a small volume of a non-polar solvent like hexanes or diethyl ether. Stir or sonicate the mixture vigorously. If your target compound is insoluble, it should precipitate as a solid. Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.[2]

    • Causality: The non-polar solvent dissolves non-polar impurities and unreacted starting materials, leaving the more polar this compound as a solid.

  • Initial Purity Assessment: Before proceeding to more rigorous purification, it is crucial to assess the complexity of the mixture.

    • Technique: Run a Thin-Layer Chromatography (TLC) analysis. Spot the crude material on a silica plate and develop it with a solvent system like 30-50% ethyl acetate in hexanes. Visualize the plate under UV light.[1]

    • Interpretation: A single spot indicates relatively high purity, while multiple spots or streaking suggests a complex mixture requiring more advanced purification like column chromatography.

Issue 2: I performed a recrystallization, but the yield is very low or no crystals are forming.

Answer: Low yield or failure to crystallize are common issues in recrystallization and typically point to problems with solvent selection, concentration, or nucleation.[3][4] this compound is a polar, aromatic compound, which guides the choice of appropriate solvents.

Troubleshooting Low Yield:

  • Excess Solvent: The most common cause of low yield is using too much solvent to dissolve the crude product.[4] The goal is to create a saturated solution at high temperature.[3][5]

    • Solution: If you have already filtered the crystals and the remaining liquid (mother liquor) is a large volume, you can try to recover a "second crop" by boiling off some of the solvent to re-concentrate the solution, then cooling it again.[6]

  • Premature Crystallization: If crystals form too quickly in the funnel during a hot filtration step (used to remove insoluble impurities), you can lose a significant amount of product.

    • Solution: To prevent this, add a small excess of hot solvent before filtering and use pre-heated glassware (funnel and receiving flask).[6]

Troubleshooting Failure to Form Crystals:

  • Inducing Nucleation: Sometimes a supersaturated solution needs a "trigger" to begin crystallization.[5][7]

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[7]

    • Seeding: Add a tiny crystal of pure product (a "seed crystal") to the cooled solution. This acts as a template for crystal growth.

  • Incorrect Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: If a single solvent fails, a two-solvent system is often effective.[6] For a polar compound like this, a good starting pair would be a soluble solvent (like ethanol or acetone) and an anti-solvent (like water or hexanes).[7][8]

Workflow for Selecting a Recrystallization Solvent

Caption: Decision tree for selecting a suitable recrystallization method.

Table 1: Recommended Solvents for Recrystallization
Solvent SystemTypePolarityRationale & Comments
Ethanol/WaterTwo-SolventPolarExcellent for polar compounds with hydroxyl groups. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool slowly.[5][7]
Acetone/HexaneTwo-SolventMediumGood for moderately polar compounds. Dissolve in minimal hot acetone and add hexanes until persistent cloudiness appears.
Ethyl AcetateSingle-SolventMediumMay work if impurities have significantly different polarity. A good general-purpose solvent.
Acetic Acid/WaterTwo-SolventPolar/AcidicThe acidic nature can protonate basic impurities, increasing their solubility in the aqueous mother liquor.
Issue 3: My compound has impurities that co-elute or streak during column chromatography.

Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.[9][10] Co-elution or streaking often indicates an improperly chosen solvent system or interactions with the stationary phase.

Troubleshooting Column Chromatography:

  • Optimize the Solvent System (Mobile Phase): The key to good separation is finding a solvent system where your target compound has an Rf value of approximately 0.3-0.4 on TLC.[11]

    • Problem: If the Rf is too high (>0.5), compounds elute too quickly with poor separation. If too low (<0.2), elution takes too long and bands broaden.[12]

    • Solution: Systematically test solvent mixtures. For a polar compound, start with a mixture like 20% ethyl acetate in hexanes and gradually increase the polarity (e.g., to 30%, 40%) until the desired Rf is achieved.[13] For very polar compounds, a system like 2-5% methanol in dichloromethane might be necessary.[13]

  • Compound is Unstable on Silica Gel: The hydroxyl group on your compound might interact strongly with the acidic silica gel, causing streaking or even decomposition.[1][11]

    • Test for Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot has streaked, it may be unstable on silica.[11]

    • Solutions:

      • Use a different stationary phase: Neutral alumina can be a good alternative for compounds sensitive to acid.[1][12]

      • Deactivate the silica: Add 1% triethylamine to your mobile phase. This base will neutralize the acidic sites on the silica gel, preventing unwanted interactions and improving the peak shape of polar or basic compounds.

Table 2: Starting Conditions for Column Chromatography
ParameterRecommended Starting PointRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, versatile, and effective for most polar organic compounds.[9]
Mobile Phase 20-40% Ethyl Acetate in HexanesA standard system for compounds of moderate polarity.[13] Adjust based on TLC analysis.
Column Dimensions 20:1 to 40:1 ratio of silica to crude product by weightEnsures sufficient separation capacity.
Sample Loading Dry loading is preferredDissolve the crude product in a minimal amount of a strong solvent (e.g., DCM/MeOH), adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the column. This leads to sharper bands than direct liquid loading.[14]

General Purification Workflow

This workflow provides a logical progression from crude material to a final, pure product.

Caption: A comprehensive workflow for the purification and analysis of this compound.

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 220A Handout. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Simon Fraser University, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Molecules. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • Reddit. (2022, January 28). Chromatography to separate polar molecules? r/OrganicChemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Jack Westin. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemsrc. (2025, September 22). 6-ETHOXYBENZO[D]THIAZOLE-2-CARBONITRILE. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]

  • ResearchGate. (2016, April 15). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-6-hydroxybenzothiazole. PubChem Compound Database. Retrieved from [Link]

  • Wiley-VCH. (2008). Heterocyclic Compounds. In Chemistry of Organic Compounds (pp. 759-835). Retrieved from [Link]

  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

Sources

Preventing the oxidation of 2-aminothiophenol in "4-Hydroxybenzo[d]thiazole-2-carbonitrile" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing the Oxidation of 2-Aminothiophenol

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile, specifically focusing on the oxidative degradation of the 2-aminothiophenol starting material. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure the success and reproducibility of your experiments.

The primary challenge in this synthesis often stems from the high susceptibility of the thiol group in 2-aminothiophenol to oxidation.[1][2] Atmospheric oxygen can readily induce the dimerization of this key reactant into 2,2'-disulfanediyldianiline, a disulfide byproduct. This side reaction consumes the starting material, drastically reduces the yield of the desired benzothiazole product, and introduces a significant purification challenge.[1][2]

This guide provides a structured approach to troubleshooting and preventing this critical side reaction.

Troubleshooting Guide: Reacting to Experimental Issues

This section is for researchers who have already encountered problems such as low yields or the formation of unexpected byproducts.

Problem: My reaction yield is significantly lower than expected, and I've isolated an insoluble, high-melting point solid.

Primary Suspected Cause: This is a classic symptom of 2-aminothiophenol oxidation. The thiol starting material has likely dimerized to form the corresponding disulfide, which is often less soluble and consumes your reactant.[1][2]

Diagnostic Steps:

  • Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture against a fresh sample of your 2-aminothiophenol starting material. The disulfide byproduct will typically appear as a new, less polar spot.

  • Mass Spectrometry (MS): Analyze the crude mixture or the isolated byproduct by MS. Look for a mass corresponding to the disulfide dimer (approx. 248.37 g/mol ).

  • Proton NMR (¹H NMR): The disulfide byproduct will have a distinct NMR spectrum compared to the starting thiol. The disappearance of the characteristic thiol proton (-SH) peak and shifts in the aromatic protons can confirm its formation.

dot

Caption: The oxidative dimerization of 2-aminothiophenol.

Solutions & Corrective Actions

If you've confirmed disulfide formation, the following corrective measures should be implemented in subsequent experiments. These are ordered from the most critical and universally applicable to more specialized techniques.

Corrective Action Scientific Rationale Implementation Priority
1. Implement an Inert Atmosphere Displaces atmospheric oxygen (O₂), the primary oxidant, from the reaction headspace.[3][4]CRITICAL
2. Utilize Degassed Solvents Removes dissolved oxygen from the reaction medium, a often-overlooked source of oxidation.[5][6]CRITICAL
3. Verify Reagent Purity 2-Aminothiophenol degrades upon storage. An already discolored (yellow/brown) reagent is partially oxidized.[2]HIGH
4. Add a Chelating Agent Sequesters trace metal ions (e.g., Cu²⁺) that can catalytically accelerate the rate of thiol oxidation.[5][7]RECOMMENDED
5. Control Reaction pH Thiolate anions (R-S⁻), which form under basic conditions, are significantly more susceptible to oxidation than neutral thiols (R-SH).SITUATIONAL
6. Introduce a Reducing Agent Maintains the thiol in its reduced state or can revert any formed disulfide back to the thiol in situ.[5]ADVANCED/RESCUE

Frequently Asked Questions (FAQs)

This section addresses common questions for researchers planning their synthesis to proactively prevent oxidation.

Q1: What exactly is an "inert atmosphere" and how do I set it up?

An inert atmosphere is a reaction environment from which reactive gases, primarily oxygen, have been displaced by a non-reactive (inert) gas like nitrogen (N₂) or argon (Ar).[3] Argon is denser than air and can form a stable "blanket" over the reaction, while nitrogen is a more cost-effective option for most applications.[3]

Experimental Protocol: Setting Up an Inert Atmosphere
  • Assembly: Assemble your glassware (e.g., round-bottom flask with a condenser) and ensure all joints are well-sealed.

  • Gas Inlet/Outlet: Use a three-way adapter or a septum with two needles. One line will be for the inert gas inlet, and the other will be an outlet (e.g., venting through an oil bubbler) to prevent pressure buildup.

  • Purging: Before adding any reagents, flush the entire system with a gentle stream of nitrogen or argon for 5-10 minutes. This process displaces the air inside the glassware.

  • Reagent Addition: Add your solvent and reagents via syringe through a septum or briefly remove a stopper while maintaining a positive pressure of the inert gas (a slightly faster flow rate) to prevent air from entering.

  • Maintenance: Once the reaction is running, maintain a slow, steady flow of inert gas throughout the experiment. The oil bubbler should show a rate of 1-2 bubbles per second.

Q2: Why are degassed solvents necessary and how do I prepare them?

Solvents exposed to air contain significant amounts of dissolved oxygen, which can initiate the oxidation of sensitive reagents like 2-aminothiophenol. Degassing is the process of removing this dissolved oxygen.[5]

Experimental Protocol: Solvent Degassing (Sparging Method)
  • Setup: Place your solvent in a flask with a gas inlet tube that reaches the bottom of the flask and a separate vent for the displaced gas.

  • Sparging: Bubble a steady stream of nitrogen or argon through the solvent for at least 30 minutes. The fine bubbles create a large surface area, facilitating the efficient removal of dissolved oxygen.

  • Storage: Use the degassed solvent immediately or store it under a positive pressure of inert gas in a tightly sealed container.

For highly sensitive reactions, the "Freeze-Pump-Thaw" method is more rigorous but sparging is sufficient for most cases.[5]

Q3: How should I properly handle and store 2-aminothiophenol?

Proper storage is the first line of defense against oxidation.

  • Atmosphere: Store under an inert gas (nitrogen or argon).[5] If it came packaged under inert gas, do not leave the bottle open to the air.

  • Temperature: Store in a cool environment, such as a refrigerator (2-8°C) for short-term use or a freezer (-20°C) for long-term storage.[5] This reduces the kinetic rate of oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[5][7] Light can provide the energy to initiate oxidative reactions.

Q4: Can I add something to the reaction to protect the thiol group?

Yes, several additives can be used.

  • Chelating Agents: Add Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your reaction mixture. EDTA will bind to and inactivate trace metal ion catalysts.[5]

  • Reducing Agents: For particularly stubborn cases, a mild reducing agent can be included.

    • Tris(2-carboxyethyl)phosphine (TCEP): A powerful, odorless, and water-soluble reducing agent that is effective over a wide pH range.

    • Dithiothreitol (DTT): Another common reducing agent, though it is less stable at higher pH.

dot

Troubleshooting_Workflow start Start: Low Yield in Benzothiazole Synthesis check_byproduct Analyze Crude Mixture (TLC, MS, NMR) start->check_byproduct byproduct_found Disulfide Dimer Confirmed? check_byproduct->byproduct_found implement_solutions Implement Preventative Measures byproduct_found->implement_solutions Yes other_issue Investigate Other Issues: - Catalyst Inactivity - Sub-optimal Temperature - Incorrect Stoichiometry byproduct_found->other_issue No solutions_list 1. Use Inert Atmosphere (N₂/Ar) 2. Degas Solvents 3. Use Fresh Reagent 4. Add EDTA (1-5 mM) 5. Control pH (if possible) 6. Consider TCEP/DTT implement_solutions->solutions_list end_success Re-run Experiment: Improved Yield implement_solutions->end_success

Sources

"4-Hydroxybenzo[d]thiazole-2-carbonitrile" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS No. 7267-31-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its experimental lifecycle. The following information is synthesized from safety data sheets, supplier recommendations for this and related isomers, and the scientific literature on benzothiazole chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and concerns regarding the stability and storage of this compound.

Q1: What are the ideal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] Based on data for the related 6-hydroxy isomer, long-term storage at -20°C is recommended and can maintain stability for at least two years.[2] For shorter-term storage, refrigeration at 2-8°C is also a viable option.[3][4] It is crucial to protect the compound from light and moisture.[2]

Q2: My sample of this compound has changed color from a light powder to a darker yellow/brown. What could be the cause?

A2: A color change often indicates product degradation. Benzothiazole derivatives, particularly those with hydroxyl groups, can be susceptible to oxidation. Exposure to air (oxygen), light, or elevated temperatures can accelerate this process. The hydroxyl group makes the benzene ring more electron-rich and thus more prone to oxidation, which can lead to the formation of colored quinone-like species. Ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing.

Q3: Is this compound sensitive to air or moisture? Should I handle it under an inert atmosphere?

A3: Yes, there is evidence to suggest that some benzothiazole derivatives can be air-sensitive. The hydroxyl and thiazole moieties are potential sites for oxidative degradation and hydrolysis, respectively. For maximum stability, especially for long-term storage or when preparing stock solutions, handling under an inert atmosphere (e.g., in a glovebox) is best practice. At a minimum, always work in a well-ventilated area, minimize the time the container is open to the atmosphere, and securely reseal it immediately after use.[5][6]

Q4: I've prepared a stock solution in DMSO. How should I store it and for how long is it stable?

Q5: What are the primary chemical incompatibilities I should be aware of?

A5: The primary incompatibility to be aware of is with strong oxidizing agents.[1] The benzothiazole ring system and the electron-donating hydroxyl group can react with oxidizers, leading to decomposition. You should also avoid strong acids or bases, which could potentially hydrolyze the nitrile group or react with the phenolic hydroxyl group.

Summary of Storage & Handling Conditions

For quick reference, the key parameters for storing and handling this compound are summarized below. These are based on recommendations for the compound and its structural isomers.

ParameterRecommendationRationale & Causality
Physical Form SolidMost stable form for long-term storage.
Temperature Long-term: -20°C[2] Short-term: 2-8°C[3][4]Reduces molecular motion and slows the rate of potential degradation reactions.
Atmosphere Store under inert gas (Argon or Nitrogen)Minimizes exposure to oxygen and moisture, preventing oxidative degradation and potential hydrolysis.
Light Protect from light; store in an amber vial or dark place.[2]UV and visible light can provide the energy to initiate photo-degradation pathways.
Container Tightly closed, well-sealed container.[7][8]Prevents ingress of atmospheric moisture and oxygen.
Incompatibilities Avoid strong oxidizing agents.[1]The electron-rich aromatic system is susceptible to oxidation.
Solution Storage Aliquot and store at -20°C to -80°C. Avoid freeze-thaw cycles.Minimizes degradation in solution and prevents contamination from repeated access.

Visualizing Potential Degradation Pathways

The following diagram illustrates the logical flow of potential degradation mechanisms for this compound when exposed to adverse conditions. The primary risks are oxidation and hydrolysis.

G cluster_compound This compound Compound Stable Compound (C₈H₄N₂OS) Oxidized Oxidized Products (e.g., Quinone-like species) Compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Products (e.g., Carboxylic Acid / Amide) Compound->Hydrolyzed Hydrolysis Air Air (O₂) Air->Oxidized Light Light (hν) Light->Oxidized Moisture Moisture (H₂O) Moisture->Hydrolyzed

Caption: Potential degradation pathways for this compound.

Protocol: Experimental Stability Assessment

To ensure the integrity of your compound, especially if it has been stored for a long period or you suspect degradation, you can perform a simple stability check.

Objective: To assess the purity and integrity of a stored sample of this compound.

Materials:

  • Your sample of this compound.

  • A certified reference standard (if available).

  • HPLC-grade solvent for dissolution (e.g., Acetonitrile or DMSO).

  • HPLC system with a UV detector and/or a Mass Spectrometer (MS).

  • C18 reverse-phase HPLC column.

Methodology:

  • Standard Preparation:

    • If a reference standard is available, accurately weigh and prepare a stock solution at a known concentration (e.g., 1 mg/mL).

    • If no standard is available, use a freshly opened vial of the compound as your baseline reference.

  • Sample Preparation:

    • Accurately weigh and dissolve your test sample in the same solvent to the same concentration as the standard. Ensure complete dissolution.

  • HPLC Analysis:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a good starting point for benzothiazole derivatives.

      • Example Gradient: Start at 95% Water / 5% Acetonitrile, ramp to 5% Water / 95% Acetonitrile over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (determine via UV scan if unknown, typically 254 nm and ~320 nm are good starting points for such structures). If using MS, monitor for the parent ion [M+H]⁺ or [M-H]⁻.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Run the reference standard first to determine its retention time and peak shape.

    • Run your test sample.

    • Compare the chromatograms:

      • Purity: Look for the presence of new peaks in your test sample that are not in the reference standard. The appearance of additional peaks, especially earlier-eluting (more polar) ones, can indicate degradation.

      • Peak Area: A significant decrease in the peak area of the main compound in your test sample compared to the standard (at the same concentration) suggests degradation.

      • Mass Spectrometry: If using MS, analyze any new peaks for their mass-to-charge ratio to hypothesize the identity of degradation products (e.g., an increase of 16 amu could suggest oxidation; an increase of 18 amu could suggest hydrolysis of the nitrile).

This self-validating system allows you to quickly and reliably assess the stability of your compound before committing it to complex and costly experiments.

References

  • De Wever, H., et al. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PMC - NIH. [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]

  • Gall, V., et al. (n.d.). Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Benzothiazole. [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. [Link]

  • MDPI. (n.d.). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. [Link]

  • ACS Omega. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • ACS Publications. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 4-Hydroxybenzo[d]thiazole-2-carbonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 4-Hydroxybenzo[d]thiazole-2-carbonitrile and encountering challenges in palladium-catalyzed cross-coupling reactions. We understand the synthetic importance of this scaffold and the frustration that can arise from its unexpectedly low reactivity. This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to empower you to overcome these synthetic hurdles.

Overview: Understanding the Challenge

This compound is a unique substrate with competing electronic and structural features that contribute to its challenging nature in cross-coupling reactions. The primary issues stem from:

  • Electron-Rich Nature: The potent electron-donating effect of the 4-hydroxyl group enriches the benzothiazole ring system. This increased electron density can significantly slow down the rate-limiting oxidative addition step in many Pd(0)/Pd(II) catalytic cycles.[1][2]

  • Catalyst Inhibition/Poisoning: Heterocyclic compounds containing nitrogen and sulfur atoms can act as ligands for the palladium catalyst. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the reaction.[3] The 4-hydroxyl group can also coordinate to the metal center, further complicating the catalytic process.

  • Competing Reactivity of the Hydroxyl Group: Under basic reaction conditions, the phenolic hydroxyl group is deprotonated to a phenoxide. This phenoxide is a potent nucleophile that can compete with the desired amine (in Buchwald-Hartwig amination) or other nucleophiles, leading to undesired O-arylation side products.[4]

This guide will address these core problems in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound unreactive in standard coupling reactions (e.g., using Pd(PPh₃)₄ and K₂CO₃)?

Answer: Your experience is a common one. The low reactivity is likely due to a combination of factors specific to your substrate that render "standard" first-generation catalyst systems ineffective.[5]

The primary bottlenecks are slow oxidative addition and catalyst inhibition, as illustrated below.

sub This compound pd Pd(0) Catalyst sub->pd Slow Oxidative Addition (Electron-Rich Ring) sub->pd Catalyst Inhibition (N, S, O Coordination)

Caption: Key factors hindering the reactivity of the benzothiazole core.

The triphenylphosphine (PPh₃) ligand is often not sufficiently electron-donating or sterically bulky enough to promote the difficult oxidative addition step with this electron-rich heterocycle. Furthermore, the catalyst can be sequestered by the Lewis basic sites (N, S, O) on your molecule, preventing it from participating in the catalytic cycle.[3]

Recommendation: Move beyond first-generation catalysts and explore modern ligand systems designed for challenging substrates.

Q2: The 4-hydroxyl group seems to be causing issues, including side products. Should I protect it?

Answer: Yes, protecting the hydroxyl group is often the most reliable strategy to simplify the reaction system and eliminate major side reactions. Deprotonation of the phenol under basic conditions creates a competing nucleophile that can lead to O-arylation or decomposition.[4] Protecting the hydroxyl group as an ether (e.g., methyl, methoxymethyl (MOM), or benzyl) or a silyl ether (e.g., TBDMS) will prevent these unwanted pathways and may also improve solubility.

Use the following workflow to decide on your strategy:

start Low Yield / Side Products in Coupling Reaction decision Is O-arylation, decomposition, or complex mixture observed? start->decision protect Protect the 4-OH group (e.g., as OMe, OMOM) decision->protect  Yes optimize Proceed with unprotected OH. Focus on optimizing catalyst, ligand, and base. decision->optimize  No (Clean, but low conversion) end_protect Perform Coupling Reaction, then Deprotect protect->end_protect

Sources

Identifying and characterizing byproducts in "4-Hydroxybenzo[d]thiazole-2-carbonitrile" synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experimental work.

Introduction

The synthesis of this compound, a key intermediate in medicinal chemistry, often involves the cyclization of a substituted 2-aminothiophenol with a cyanating agent. While the main reaction is generally efficient, the formation of byproducts is a common challenge. Accurate identification and characterization of these impurities are critical for process optimization, quality control, and regulatory compliance. This guide leverages the power of LC-MS to deconstruct the reaction mixture and provide clarity on its composition.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the LC-MS analysis of this compound synthesis.

Q1: What is the expected mass of my target compound, this compound?

A1: The monoisotopic mass of this compound (C₈H₄N₂OS) is 176.0095 Da. In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 177.0173. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 175.0017.

Q2: I see several peaks in my chromatogram besides my product. What are the likely sources of these impurities?

A2: Byproducts can originate from several sources:

  • Starting materials: Unreacted 2-amino-3-hydroxythiophenol or impurities within it.

  • Side reactions: Dimerization of the starting material or product, incomplete cyclization, or reaction with the solvent.

  • Reagents: Reactions involving byproducts from the cyanating agent (e.g., cyanogen bromide).

  • Degradation: The product itself may be unstable under the reaction or workup conditions.

Q3: What are the best starting LC-MS conditions for analyzing my reaction mixture?

A3: A good starting point for reversed-phase LC-MS analysis of benzothiazole derivatives is a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[1] This mobile phase promotes good peak shape and efficient ionization in positive-ion electrospray mode. A flow rate of 0.2-0.4 mL/min is typical for standard analytical columns.

Q4: I am observing peaks at m/z values that don't seem to correspond to any expected byproducts. What could they be?

A4: Unexpected peaks can often be attributed to the formation of adducts in the electrospray ionization source.[2][3] Common adducts in positive ion mode include sodium [M+Na]⁺ and potassium [M+K]⁺.[3][4] You may also see solvent adducts, such as with acetonitrile [M+ACN+H]⁺.[5] Always consider these possibilities when analyzing your mass spectra.

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving specific issues you may encounter during your LC-MS analysis.

Problem 1: An unexpected major peak is observed with a mass significantly higher than the product.

Possible Cause: Dimerization or trimerization of the 2-aminothiophenol starting material or a reaction between the starting material and the product.

Troubleshooting Steps:

  • Determine the exact mass of the byproduct: Use high-resolution mass spectrometry to obtain an accurate mass measurement. This will allow you to propose a molecular formula.

  • Hypothesize potential structures:

    • Dimer of 2-amino-3-hydroxythiophenol: Look for a mass corresponding to the disulfide-linked dimer.

    • Reaction of starting material with product: Consider the addition of a 2-amino-3-hydroxythiophenol molecule to the this compound.

  • Perform MS/MS fragmentation: Isolate the byproduct peak and fragment it. Compare the fragmentation pattern to that of your product and starting material to look for common fragments, which can provide structural clues.

  • Review your reaction conditions: High concentrations of starting materials or localized "hot spots" in the reaction mixture can favor dimerization.

Problem 2: A peak is observed with the correct mass for an intermediate, but it persists even after the reaction should be complete.

Possible Cause: Incomplete cyclization of the thiourea or a related intermediate.

Troubleshooting Steps:

  • Confirm the identity of the intermediate: Use MS/MS to fragment the suspected intermediate. The fragmentation pattern should be consistent with the proposed open-chain structure.

  • Analyze the reaction kinetics: Take aliquots from the reaction at different time points and analyze them by LC-MS. This will help you determine if the intermediate is being consumed over time.

  • Optimize reaction conditions: If the intermediate is not being consumed, consider increasing the reaction temperature or time, or adding a catalyst to promote cyclization.

Problem 3: Poor chromatographic peak shape (tailing or fronting) is observed for the main product and byproducts.

Possible Cause:

  • Secondary interactions with the column: The polar hydroxyl and nitrile groups can interact with residual silanols on the silica-based column.

  • Inappropriate mobile phase pH: The ionization state of the analytes can affect their retention and peak shape.

  • Column overload: Injecting too much sample can lead to peak distortion.

Troubleshooting Steps:

  • Adjust mobile phase pH: Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to protonate the nitrogen atoms, which can improve peak shape.

  • Try a different column chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) or one that is end-capped to minimize silanol interactions.

  • Reduce sample concentration: Dilute your sample and reinject to see if the peak shape improves.

  • Check for system issues: Broad peaks can also be a sign of a void in the column or extra-column volume in the system.[6]

Problem 4: The mass spectrum shows multiple ions for a single chromatographic peak (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺).

Possible Cause: Formation of multiple adducts in the ESI source. This is common for polar molecules and can be exacerbated by contaminants in the mobile phase or sample.[7]

Troubleshooting Steps:

  • Identify the adducts: Calculate the mass differences between the observed ions. Common differences are ~22 Da for [M+Na]⁺ vs [M+H]⁺ and ~38 Da for [M+K]⁺ vs [M+H]⁺.[3]

  • Improve mobile phase purity: Use high-purity, LC-MS grade solvents and additives to minimize sodium and potassium contamination.[4]

  • Add a competing ion: Adding a small amount of ammonium formate or ammonium acetate to the mobile phase can sometimes suppress the formation of metal adducts in favor of the [M+NH₄]⁺ adduct or by promoting protonation.[4]

  • Optimize source conditions: Adjusting the ion source parameters, such as the capillary voltage and gas temperatures, can sometimes influence the types and abundance of adducts formed.

Experimental Protocols

Protocol 1: General LC-MS Method for Reaction Monitoring
  • LC System: Standard HPLC or UHPLC system

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL

  • MS System: ESI-QTOF or ESI-Orbitrap

  • Ionization Mode: Positive and Negative

  • Scan Range: m/z 100-1000

  • Source Parameters: Optimize for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

Protocol 2: Byproduct Identification using MS/MS
  • Perform an initial LC-MS run using the general method above to identify the retention times of the product and major byproducts.

  • Set up a targeted MS/MS experiment where the mass spectrometer isolates the precursor ion of each peak of interest.

  • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation.

  • Analyze the resulting fragment ions to deduce the structure of the byproducts. Look for characteristic losses, such as the loss of CO (28 Da), HCN (27 Da), or the cyano group (26 Da).

Data Presentation

Table 1: Common Adducts in ESI-MS

AdductMass Shift (Da) from [M+H]⁺Polarity
Sodium [M+Na]⁺+21.982Positive
Potassium [M+K]⁺+37.956Positive
Ammonium [M+NH₄]⁺+17.027Positive
Acetonitrile [M+ACN+H]⁺+41.027Positive
Formate [M+HCOO]⁻-Negative
Acetate [M+CH₃COO]⁻-Negative

Note: In negative mode, adducts are typically observed with the deprotonated molecule [M-H]⁻.

Table 2: Potential Byproducts in this compound Synthesis

ByproductProposed StructureExpected [M+H]⁺ (m/z)
Unreacted Starting Material2-amino-3-hydroxythiophenol142.0272
Disulfide Dimer of Starting MaterialBis(2-amino-3-hydroxyphenyl) disulfide283.0470
Incomplete Cyclization IntermediateN-(2-mercapto-6-hydroxyphenyl)cyanamide178.0228
Over-reaction Product2-(2-amino-3-hydroxyphenylthio) -4-hydroxybenzo[d]thiazole-2-carbonitrile318.0289

Visualizations

Byproduct_Identification_Workflow cluster_LCMS LC-MS Analysis cluster_Data_Analysis Data Analysis cluster_Structural_Elucidation Structural Elucidation A Inject Reaction Mixture B Chromatographic Separation A->B C Full Scan MS Data Acquisition B->C D Identify Product and Impurity Peaks C->D E Determine Accurate Mass and Molecular Formula D->E F Propose Potential Structures E->F G Perform Targeted MS/MS F->G H Analyze Fragmentation Patterns G->H I Confirm Byproduct Structure H->I J J I->J Report Findings

Caption: Workflow for Byproduct Identification by LC-MS.

Conclusion

The successful synthesis of this compound relies on a thorough understanding of the reaction chemistry and the ability to accurately characterize the resulting product mixture. This technical support guide provides a framework for using LC-MS to identify and troubleshoot the formation of byproducts. By applying the principles and protocols outlined here, researchers can gain deeper insights into their synthetic processes, leading to improved purity, yield, and overall success in their drug discovery and development endeavors.

References

  • Scribd. Adduits ESI MS. Available from: [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. Available from: [Link]

  • Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. Available from: [Link]

  • LCGC International. The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Available from: [Link]

  • Semantic Scholar. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • PubMed. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Available from: [Link]

  • PubMed. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Available from: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

  • University of California, Berkeley. Notes on Troubleshooting LC/MS Contamination. Available from: [Link]

  • MAC-MOD Analytical. Benzothiazole and Derivatives by LC-MS-MS. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Benzothiazole Precursors: Strategic Selection for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic selection of a starting precursor is a critical decision in the synthesis of novel benzothiazole derivatives, directly influencing the efficiency of the synthetic route, the accessible chemical space for derivatization, and the overall cost-effectiveness of the process. This guide provides an in-depth comparison of 4-Hydroxybenzo[d]thiazole-2-carbonitrile against other common benzothiazole precursors, offering experimental insights to inform the rational design of synthetic strategies in drug discovery and development.

The Archetypal Precursor: 2-Aminothiophenol

For decades, 2-aminothiophenol has been the quintessential starting material for the synthesis of 2-substituted benzothiazoles. Its enduring popularity stems from its commercial availability and the straightforward nature of its condensation reactions with a wide array of carbonyl-containing compounds.

The Condensation Pathway: A Versatile and Well-Trod Route

The most prevalent method for the construction of the benzothiazole ring system is the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, acyl chlorides, or esters.[3][4] This reaction, often catalyzed by acids or promoted by various reagents and conditions, proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzothiazole core.

Experimental Protocol: Synthesis of 2-Phenylbenzo[d]thiazole from 2-Aminothiophenol and Benzaldehyde

This protocol details a standard, catalyst-free synthesis of 2-phenylbenzo[d]thiazole, illustrating the fundamental condensation reaction.

Materials:

  • 2-Aminothiophenol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) and benzaldehyde (1.0 eq) in DMSO.

  • Heat the reaction mixture to 120 °C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water and then with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylbenzo[d]thiazole.

Rationale: The choice of DMSO as the solvent is strategic; it not only facilitates the dissolution of the reactants but also acts as a mild oxidizing agent, promoting the final aromatization step of the benzothiazole ring. This method avoids the need for external catalysts, simplifying the workup procedure.

Advantages and Limitations of 2-Aminothiophenol

Advantages:

  • Versatility: Reacts with a vast range of electrophiles to introduce diverse substituents at the 2-position.

  • Cost-Effectiveness: Readily available and relatively inexpensive.

  • Established Chemistry: A large body of literature exists, providing a wealth of reaction conditions and catalytic systems.[3]

Limitations:

  • Limited Substitution Patterns: Primarily allows for substitution at the 2-position. Introducing substituents on the benzene ring requires the use of pre-functionalized 2-aminothiophenols, which may not be readily available.

  • Harsh Reaction Conditions: Some condensations, particularly with less reactive carbonyl compounds, may require high temperatures, strong acids, or specialized catalysts.

The Pre-functionalized Precursor: this compound

This compound (more commonly known in the literature as 2-Cyano-6-hydroxybenzothiazole, CAS 939-69-5) is a pre-functionalized precursor that offers distinct synthetic advantages, particularly for the synthesis of complex, biologically active molecules like D-luciferin, the substrate for the firefly luciferase enzyme.[5][6][7]

Synthesis and Unique Reactivity

2-Cyano-6-hydroxybenzothiazole is synthesized from the reaction of 1,4-benzoquinone with L-cysteine ethyl ester, followed by an oxidation-cyclization step.[7] This precursor possesses two highly reactive functional groups: a hydroxyl group on the benzene ring and a cyano group at the 2-position. This dual functionality allows for sequential and selective modifications, expanding the accessible chemical space for drug design.[8]

The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions. The hydroxyl group can be alkylated, acylated, or used as a handle for further functionalization.

Experimental Protocol: Synthesis of D-Luciferin from 2-Cyano-6-hydroxybenzothiazole

This protocol highlights the utility of 2-Cyano-6-hydroxybenzothiazole in the synthesis of a complex biomolecule.

Materials:

  • 2-Cyano-6-hydroxybenzothiazole (1.0 eq)

  • D-Cysteine (1.0 eq)

  • Aqueous buffer solution (pH 7-8)

Procedure:

  • Dissolve 2-Cyano-6-hydroxybenzothiazole in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).

  • Add the solution to an aqueous buffer (pH 7-8) containing D-cysteine.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by HPLC.

  • The reaction involves the nucleophilic attack of the thiol group of D-cysteine on the cyano group, followed by cyclization to form the thiazoline ring of D-luciferin.

  • Purify the product using preparative HPLC.

Rationale: This synthesis showcases the mild conditions under which the cyano group of 2-Cyano-6-hydroxybenzothiazole can be transformed. The reaction proceeds readily in an aqueous environment at room temperature, which is advantageous for the synthesis of sensitive biological molecules.[7]

Advantages and Disadvantages of this compound

Advantages:

  • Pre-installed Functionality: The presence of the hydroxyl and cyano groups allows for direct and selective late-stage functionalization.

  • Access to Specific Scaffolds: It is a crucial intermediate for the synthesis of luciferin and its analogs, which are vital tools in bioimaging and diagnostics.[8]

  • Milder Reaction Conditions: The reactivity of the cyano group often allows for transformations under milder conditions compared to the condensation reactions of 2-aminothiophenol.

Disadvantages:

  • Availability and Cost: It is less common and generally more expensive than 2-aminothiophenol.

  • More Complex Synthesis: The synthesis of the precursor itself is a multi-step process.

Alternative Synthetic Strategies and Precursors

Beyond the classical condensation with 2-aminothiophenol and the use of pre-functionalized precursors like 2-Cyano-6-hydroxybenzothiazole, several other methods provide access to the benzothiazole core, often with unique advantages in terms of regioselectivity and functional group tolerance.

Intramolecular Cyclization of Thioformanilides

The intramolecular cyclization of thioformanilides is a powerful method for the synthesis of 2-substituted benzothiazoles. This approach involves the formation of a C-S bond between the sulfur atom of the thioamide and an ortho-position on the aniline ring. This cyclization can be promoted by various reagents, including oxidizing agents or hypervalent iodine reagents.[9]

Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via DDQ-Promoted Cyclization of Thioformanilides

This protocol exemplifies a metal-free approach to benzothiazole synthesis.

Materials:

  • Substituted Thioformanilide (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the thioformanilide in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add a solution of DDQ in dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: This method offers a mild and efficient route to 2-arylbenzothiazoles. The use of DDQ as an oxidizing agent avoids the need for harsh conditions or metal catalysts. The reaction proceeds via a proposed radical mechanism.

Comparative Analysis of Benzothiazole Precursors

The choice of a benzothiazole precursor is a strategic decision that should be guided by the specific goals of the synthesis. The following table provides a comparative overview of the precursors discussed.

PrecursorCommon Reaction TypeKey AdvantagesKey DisadvantagesTypical Yields
2-Aminothiophenol Condensation with carbonylsVersatile, cost-effective, well-established chemistryLimited to 2-substitution, can require harsh conditions50-95%[1]
This compound Nucleophilic addition to cyano, substitution at hydroxylPre-functionalized for late-stage modification, access to specific scaffolds (e.g., luciferins)Less available, more expensive, multi-step precursor synthesis>90% for specific transformations[7]
Thioformanilides Intramolecular CyclizationAccess to diverse 2-substituents, often milder conditions, metal-free optionsRequires synthesis of the thioformanilide precursor70-95%[9]

Visualization of Synthetic Pathways

General Synthetic Routes to Benzothiazoles

Benzothiazole_Synthesis cluster_0 Classical Condensation cluster_1 Pre-functionalized Precursor Route cluster_2 Intramolecular Cyclization A 2-Aminothiophenol C 2-Substituted Benzothiazole A->C Condensation B Aldehyde/Carboxylic Acid B->C D 4-Hydroxybenzo[d]thiazole- 2-carbonitrile F Functionalized Benzothiazole (e.g., D-Luciferin) D->F Addition/Cyclization E Nucleophile (e.g., D-Cysteine) E->F G Thioformanilide I 2-Substituted Benzothiazole G->I Cyclization H Oxidizing Agent (e.g., DDQ) H->I

Caption: Overview of major synthetic pathways to benzothiazoles.

Workflow for Precursor Selection and Synthesis

Precursor_Selection_Workflow start Define Target Benzothiazole Structure decision1 Is the 2-substituent complex or requires late-stage introduction? start->decision1 decision2 Are substituents required on the benzene ring? decision1->decision2 No precursor2 Consider a pre-functionalized precursor (e.g., this compound) decision1->precursor2 Yes precursor1 Consider 2-Aminothiophenol decision2->precursor1 No precursor3 Consider alternative routes (e.g., Intramolecular Cyclization) decision2->precursor3 Yes synthesis Develop and Optimize Synthetic Protocol precursor1->synthesis precursor2->synthesis precursor3->synthesis end Target Molecule synthesis->end

Caption: Decision workflow for selecting a benzothiazole precursor.

Conclusion and Future Perspectives

The synthesis of benzothiazole derivatives is a mature field, yet the demand for novel, potent, and selective therapeutic agents continues to drive innovation in synthetic methodology. While 2-aminothiophenol remains a workhorse for the construction of 2-substituted benzothiazoles, the strategic use of pre-functionalized precursors like this compound offers significant advantages for the synthesis of complex and highly functionalized molecules. Furthermore, alternative methods such as the intramolecular cyclization of thioformanilides provide valuable, often milder, routes to this important heterocyclic core.

The choice of precursor should be a deliberate one, based on a thorough analysis of the target structure, the desired substitution pattern, and the overall synthetic strategy. By understanding the strengths and limitations of each approach, researchers can navigate the vast chemical space of benzothiazole derivatives with greater efficiency and precision, ultimately accelerating the discovery of new and improved medicines.

References

  • Navarrete-Vázquez, G., et al. (2015). Firefly luciferin precursor 2-cyano-6-hydroxybenzothiazole: Fluorescence à la carte controlled by solvent and acidity. Dyes and Pigments, 122, 224-231. Available from: [Link]

  • Paul, B. K., et al. (2016). Photophysical and NMR studies of encapsulation of 2-cyano-6-hydroxy benzothiazole in p-sulfonatocalix[6]arene and its biological applications. RSC Advances, 6(82), 78888-78896. Available from: [Link]

  • Bari, A., et al. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 26(16), 4995. Available from: [Link]

  • Gomi, K., et al. (2012). Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis. PLoS One, 7(1), e29410. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available from: [Link]

  • Sharma, V., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(14), 5438. Available from: [Link]

  • Ghavtadze, N., et al. (2010). A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. Helvetica Chimica Acta, 93(10), 2028-2036. Available from: [Link]

  • Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(46), 32363-32420. Available from: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available from: [Link]

  • Zavarzin, I. V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2568. Available from: [Link]

  • Zavarzin, I. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(11), 3169. Available from: [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available from: [Link]

  • Shaikh, M. H., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. International Journal of Creative Research Thoughts, 11(4), a599-a611. Available from: [Link]

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Validating the Molecular Structure of 4-Hydroxybenzo[d]thiazole-2-carbonitrile: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Structural Integrity

The journey of a novel compound from synthesis to application is paved with analytical checkpoints. The precise arrangement of atoms in 4-Hydroxybenzo[d]thiazole-2-carbonitrile, including the position of the hydroxyl group on the benzene ring and the carbonitrile group on the thiazole moiety, dictates its physicochemical properties, reactivity, and biological activity. An error in structural assignment can lead to misinterpreted data, wasted resources, and potentially unsafe outcomes in downstream applications. NMR spectroscopy stands as a primary tool for organic chemists to gain a detailed atom-by-atom picture of a molecule's connectivity and environment.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

To ensure the acquisition of high-quality NMR data for a compound like this compound, a standardized and meticulous experimental protocol is essential.

Sample Preparation
  • Solvent Selection: A deuterated solvent that readily dissolves the sample is chosen to avoid overwhelming the spectrum with solvent signals. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its exchangeable proton signal from the hydroxyl group, which can be easily identified. Deuterated chloroform (CDCl₃) could also be considered.

  • Concentration: Approximately 5-10 mg of the purified solid sample is dissolved in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to provide a zero point for the chemical shift scale (0 ppm).

NMR Spectrometer Setup and Data Acquisition

The following is a typical workflow for acquiring ¹H and ¹³C NMR spectra on a modern Fourier transform NMR spectrometer:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Shim Shimming Tune Tuning & Matching Shim->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate

Caption: A generalized workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

  • ¹H NMR: A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds between pulses is generally adequate for qualitative analysis.

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum of singlets for each unique carbon atom.

Structural Validation by ¹H and ¹³C NMR: A Predictive Analysis

Based on the known chemical shifts of benzothiazole derivatives and substituted benzene rings, we can predict the ¹H and ¹³C NMR spectra of this compound.

Caption: The chemical structure of this compound.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The aromatic region of the ¹H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene ring.

  • OH Proton: A broad singlet is anticipated for the hydroxyl proton, likely in the range of 9.0-11.0 ppm. Its chemical shift can be concentration and temperature-dependent.

  • Aromatic Protons: The protons on the benzene ring will exhibit a specific splitting pattern due to their coupling with each other.

    • H-5: This proton is ortho to the hydroxyl group and meta to the thiazole fusion. It is expected to appear as a doublet of doublets (dd) around 6.9-7.1 ppm.

    • H-6: This proton is meta to the hydroxyl group and para to the thiazole fusion. It will likely resonate as a triplet (or a complex multiplet) around 7.2-7.4 ppm.

    • H-7: This proton is para to the hydroxyl group and ortho to the thiazole fusion. It is expected to be a doublet of doublets (dd) and shifted further downfield due to the anisotropy of the thiazole ring, likely in the range of 7.8-8.0 ppm.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
OH9.0 - 11.0br s1H
H-77.8 - 8.0dd1H
H-67.2 - 7.4t1H
H-56.9 - 7.1dd1H
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals for the eight carbon atoms in the molecule.

  • C-4 (bearing OH): This carbon will be significantly shielded by the hydroxyl group and is expected to resonate around 150-155 ppm.

  • C-2 (attached to CN and N): This quaternary carbon is part of the thiazole ring and will be deshielded, appearing in the range of 140-145 ppm.

  • C-7a (bridgehead): This quaternary carbon at the fusion of the two rings is expected around 130-135 ppm.

  • C-3a (bridgehead): This quaternary carbon is also at the ring junction and will likely appear in the region of 120-125 ppm.

  • Aromatic CH Carbons (C-5, C-6, C-7): These carbons will resonate in the typical aromatic region of 110-130 ppm. The specific shifts will be influenced by the hydroxyl group and the fused thiazole ring.

  • C-CN (carbonitrile): The carbon of the nitrile group typically appears in the range of 115-120 ppm.

Carbon Predicted Chemical Shift (ppm)
C-4150 - 155
C-2140 - 145
C-7a130 - 135
C-7125 - 130
C-3a120 - 125
C-CN115 - 120
C-6110 - 115
C-5105 - 110

The combination of the number of signals, their chemical shifts, and the splitting patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provides a unique fingerprint that can be used to confirm the proposed structure of this compound.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is a powerhouse for structural elucidation, a multi-technique approach often provides the most robust evidence.

Technique_Comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry (MS) cluster_ir Infrared (IR) Spectroscopy NMR_Pro Pros: - Detailed connectivity information - Stereochemical insights - Non-destructive NMR_Con Cons: - Lower sensitivity - Requires soluble sample - More expensive instrumentation MS_Pro Pros: - High sensitivity - Provides molecular weight - Fragmentation patterns aid in identification MS_Con Cons: - Does not provide detailed connectivity - Isomer differentiation can be difficult - Destructive technique IR_Pro Pros: - Identifies functional groups - Fast and simple - Can be used for solids, liquids, and gases IR_Con Cons: - Provides limited information on the overall structure - Complex spectra can be difficult to interpret fully

Caption: Comparison of NMR, MS, and IR spectroscopy for structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is an excellent complementary technique to NMR. It provides the precise molecular weight of the compound, confirming its elemental composition. For this compound (C₈H₄N₂OS), the expected exact mass would be a key piece of data. Fragmentation patterns observed in the mass spectrum can also provide clues about the different components of the molecule, such as the loss of the nitrile group or the hydroxyl group. However, MS alone cannot definitively determine the substitution pattern on the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹

  • C≡N stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹

  • C=N and C=C stretches: Bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and thiazole rings.

While IR spectroscopy can confirm the presence of these key functional groups, it does not provide information about their relative positions in the molecule.

Conclusion

The structural validation of a novel compound like this compound is a critical step in chemical research. While direct experimental NMR data is not always immediately available, a thorough analysis based on predictive methods and data from analogous structures provides a strong foundation for its characterization. ¹H and ¹³C NMR spectroscopy, through the detailed information they provide on the chemical environment and connectivity of each atom, stand as the most powerful tools for unambiguous structure determination. When used in conjunction with complementary techniques such as Mass Spectrometry and Infrared Spectroscopy, researchers can build a comprehensive and self-validating system of evidence, ensuring the scientific integrity of their findings and paving the way for the successful application of new molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Human Metabolome Database. Spectral data for related compounds. [Link]

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, with the 4-hydroxy substituted variant being a particularly valuable intermediate for the synthesis of complex bioactive molecules. The introduction of a cyano group at the 2-position further enhances its utility as a versatile building block. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of 4-Hydroxybenzo[d]thiazole-2-carbonitrile, offering an in-depth analysis of their performance, mechanistic rationale, and practical applicability based on available experimental data.

Introduction to Synthetic Strategies

The synthesis of 2-cyanobenzothiazoles has evolved significantly, moving from classical methods that often require harsh conditions and stoichiometric reagents to more sophisticated catalytic approaches. These modern methods offer improved efficiency, selectivity, and functional group tolerance. For the synthesis of the specific target molecule, this compound, the choice of catalytic system is critical to achieving high yields while preserving the sensitive hydroxyl group. This guide will focus on a comparative analysis of three prominent catalytic methodologies: Palladium/Copper co-catalysis, Copper-catalyzed cyanation, and a metal-free organocatalytic approach.

Palladium/Copper Co-catalyzed Intramolecular C-S Bond Formation

This powerful strategy involves the C-H functionalization and intramolecular C-S bond formation from N-arylcyanothioformamides. The synergy between palladium and copper is crucial for the catalytic cycle.

Mechanistic Rationale

The reaction is believed to be initiated by the formation of a copper(I) thiolate. A subsequent C-H activation step is facilitated by the palladium catalyst, leading to a palladacycle intermediate. Reductive elimination then forms the C-S bond, closing the thiazole ring, and the catalytic cycle is regenerated through oxidation by air. The presence of an inorganic additive like potassium iodide (KI) is often crucial for the reaction's efficiency.[1][2][3]

Reaction Pathway:

G cluster_0 Catalytic Cycle N-Arylcyanothioformamide N-Arylcyanothioformamide Cu(I) Thiolate Cu(I) Thiolate N-Arylcyanothioformamide->Cu(I) Thiolate [Cu(I)] Palladacycle Palladacycle Cu(I) Thiolate->Palladacycle [Pd(II)], -H+ Pd(0) Pd(0) Palladacycle->Pd(0) Product This compound Palladacycle->Product Reductive Elimination Pd(II) Pd(II) Pd(0)->Pd(II) Oxidant (Air) G cluster_1 Catalytic Cycle Ar-N2+ Diazonium Salt Ar• Aryl Radical Ar-N2+->Ar• + Cu(I) - N2 Cu(II) Cu(II) Product This compound Ar•->Product + CN- Cu(I) Cu(I) Cu(I)->Cu(II) Cu(II)->Cu(I) e- G cluster_2 Catalytic Cycle Precursor 2-Halo-4-hydroxybenzothiazole Activated Intermediate Activated Intermediate Precursor->Activated Intermediate + DABCO DABCO DABCO Activated Intermediate->DABCO Product This compound Activated Intermediate->Product + CN- - Halide

Caption: Proposed pathway for DABCO-catalyzed cyanation.

Performance and Considerations

While this method has been successfully employed for the synthesis of 6-amino-2-cyanobenzothiazole in high yields, its application to the 4-hydroxy derivative would require the corresponding 2-halo-4-hydroxybenzothiazole precursor. The electron-donating nature of the hydroxyl group might influence the reactivity of the C-X bond at the 2-position. However, the mild reaction conditions and the metal-free nature of this approach make it an attractive option to explore.

Table 3: Performance of DABCO-Catalyzed Cyanation for 6-Nitro-2-cyanobenzothiazole

[4]| Catalyst | Precursor | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | DABCO | 2-Chloro-6-nitrobenzothiazole | NaCN | MeCN/Water | Room Temp | 24 | 83-93 |

Comparative Analysis and Future Outlook

Catalytic SystemAdvantagesDisadvantages
Palladium/Copper High efficiency, broad substrate scope, good functional group tolerance.[1][3] Higher cost of palladium, potential for metal contamination.
Copper-catalyzed Cost-effective, mild reaction conditions, suitable for sensitive substrates.[5] May require multi-step synthesis of the diazonium salt precursor.
Organocatalytic Metal-free, environmentally friendly, mild conditions.[4][6] Substrate scope for hydroxy-substituted derivatives needs further exploration.

The synthesis of this compound can be approached through several effective catalytic systems. The Palladium/Copper co-catalyzed method offers high yields and broad applicability, making it a strong candidate for complex syntheses. The Copper-catalyzed Sandmeyer-type reaction provides a more economical and milder alternative, particularly well-suited for the target molecule's sensitive hydroxyl group. The emerging field of organocatalysis, exemplified by the DABCO-catalyzed approach, presents a green and metal-free option that warrants further investigation for this specific substrate.

For researchers and drug development professionals, the choice of catalytic system will depend on factors such as cost, scale, and the specific requirements for purity and functional group compatibility. Further research into the direct C-H cyanation of 4-hydroxybenzothiazole using photocatalysis could also open up new and even more efficient synthetic routes.

[7][8][9]### Experimental Protocols

General Procedure for Pd/Cu-Catalyzed Synthesis of 2-Cyanobenzothiazoles

[1][3]To a solution of the N-arylcyanothioformamide (0.5 mmol) in an anhydrous mixture of DMF/DMSO (1:1, 20 mL), PdCl2 (0.1 mmol, 20 mol%), CuI (0.25 mmol, 50 mol%), and KI (1.0 mmol, 2.0 equiv) are added. The resulting mixture is stirred at 120 °C for 4 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed successively with water and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Copper-Catalyzed Sandmeyer-Type Cyanation

[5]To a solution of the 2-amino-hydroxybenzothiazole diazonium tetrafluoroborate salt (1 mmol) in a mixture of dichloromethane and water, a solution of potassium cyanide (1.2 mmol) in water is added. The reaction mixture is stirred vigorously at room temperature in the presence of a copper catalyst (e.g., CuCN or a Cu(I)/Cu(II) mixture) and a ligand such as TMEDA. The reaction progress is monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The product is purified by column chromatography.

General Procedure for DABCO-Catalyzed Cyanation

[4][6]To a solution of the 2-chloro-substituted benzothiazole (1 mmol) in a suitable solvent system such as acetonitrile/water, DABCO (0.15 mmol, 15 mol%) and sodium cyanide (1.05 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

References

  • Guan, Y., et al. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. ACS Catalysis, 7(5), 3138-3142. [Link]

  • Fruit, C., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules, 27(23), 8426. [Link]

  • Ragno, D., et al. (2022). Regiodivergent Synthesis of Benzothiazole-Based Isosorbide Imidates by Oxidative N-Heterocyclic Carbene Catalysis. European Journal of Organic Chemistry, 2022(29), e202200482. [Link]

  • Li, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Patel, R. I., et al. (2021). Cyanation: a photochemical approach and applications in organic synthesis. Organic Chemistry Frontiers, 8(12), 3166-3200. [Link]

  • Joyce, L. L., & Batey, R. A. (2009). Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles. Organic Letters, 11(13), 2792-2795. [Link]

  • Ghasemi, S., et al. (2018). Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole. Journal of the Iranian Chemical Society, 15(11), 2449-2460. [Link]

  • van der Born, D., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Beilstein Journal of Organic Chemistry, 12, 2019-2025. [Link]

  • Fruit, C., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate. [Link]

  • Fruit, C., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. National Center for Biotechnology Information. [Link]

  • Guan, Y., et al. (2017). Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis. National Center for Biotechnology Information. [Link]

  • Fruit, C., et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. MDPI. [Link]

  • van der Born, D., et al. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. National Center for Biotechnology Information. [Link]

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Efficacy of "4-Hydroxybenzo[d]thiazole-2-carbonitrile" derivatives compared to existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Benzothiazole Derivatives as Novel Anticancer Agents

Introduction: The Rise of a Privileged Scaffold in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," emerge as consistently effective platforms for developing new therapeutic agents. The benzothiazole nucleus, a bicyclic system formed by the fusion of a benzene and a thiazole ring, has firmly established itself as such a scaffold, particularly in the pursuit of novel anticancer drugs.[1][2][3][4][5] Researchers are continually drawn to this versatile core due to the wide spectrum of biological activities its derivatives exhibit, including antitumor, kinase inhibitory, and antimicrobial properties.[1][6][7][8][9]

While this guide is inspired by interest in specific structures like "4-Hydroxybenzo[d]thiazole-2-carbonitrile," the vast body of preclinical research allows for a broader, more impactful analysis. Publicly available, direct comparative data on that specific molecule is scarce. Therefore, this guide will synthesize the extensive data available for the wider class of potent benzothiazole derivatives and objectively compare their efficacy against established, FDA-approved anticancer drugs. We will delve into the mechanistic underpinnings of their action, present key experimental data, and provide the protocols necessary to validate these findings, offering a comprehensive resource for researchers in drug development.

Mechanistic Insights: Targeting the Engines of Cancer Proliferation

The anticancer activity of benzothiazole derivatives is not monolithic; it stems from their ability to interact with a variety of oncogenic targets. The two most prominent mechanisms of action are the inhibition of critical cell signaling kinases and the induction of programmed cell death (apoptosis).

Kinase Inhibition: Halting Aberrant Cell Signaling

Many cancers are driven by the dysregulation of protein kinases, enzymes that control cell growth, proliferation, and survival.[10] Benzothiazole derivatives have been designed to act as potent inhibitors of several key kinase families.[1][11]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell metabolism, growth, and survival, and its hyperactivation is a common feature in cancer. Certain benzothiazole derivatives have been shown to effectively block this pathway, outperforming reference compounds in preclinical studies.[12]

  • Receptor Tyrosine Kinases (RTKs): Enzymes like VEGFR, involved in angiogenesis (the formation of new blood vessels that feed a tumor), are viable targets. Derivatives have demonstrated significant inhibitory activity against VEGFR-2.[12]

  • Cell Cycle and DNA Damage Response Kinases: Master regulators like ATR kinase, which controls the cell's response to DNA damage, are also targeted.[1][13] By inhibiting ATR, these compounds prevent cancer cells from repairing their DNA, leading to cell death. Other key cell cycle engines like CDK4 and CDK6 are also effectively inhibited.[10]

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway and the points of inhibition by benzothiazole-based agents.

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Promotes BZT Benzothiazole Derivatives BZT->PI3K Inhibit BZT->AKT Inhibit BZT->mTORC1 Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.

Induction of Apoptosis

Beyond blocking proliferative signals, many benzothiazole compounds directly trigger apoptosis in cancer cells. This is often achieved by activating caspases, a family of proteases that execute the apoptotic program. For instance, certain derivatives are potent activators of procaspase-3, a key executioner caspase.[14] Studies have shown that treatment with these compounds leads to hallmark features of apoptosis, including an increase in caspase-3 levels and cell cycle arrest.[2][15]

Comparative Efficacy: Benchmarking Against the Gold Standard

The true measure of a novel therapeutic candidate is its performance relative to existing treatments. Numerous studies have evaluated benzothiazole derivatives against a panel of human cancer cell lines, often including a direct comparison to standard-of-care chemotherapeutics like Cisplatin, Doxorubicin, and Etoposide. The data, summarized below, reveals that many of these novel compounds exhibit comparable or even superior potency in in vitro settings.

Derivative Class/CompoundCancer Cell LineTarget/MechanismBenzothiazole IC₅₀ (µM)Standard DrugStandard Drug IC₅₀ (µM)Reference
Thioxothiazolidine Acetamide Deriv. (52) HeLa (Cervical)Apoptosis Induction9.76Cisplatin-[2][16]
Hydrazine-based Deriv. (11) HeLa (Cervical)Apoptosis Induction2.41Doxorubicin2.05[2]
Methoxybenzamide Deriv. (41) HCT-116 (Colon)Antiproliferative1.1Cisplatin-[2][16]
Acylhydrazone Deriv. (4e) A549 (Lung)Cytotoxic0.03Cisplatin0.06[17]
Acylhydrazone Deriv. (4d, 4e, 4h) C6 (Glioma)Cytotoxic0.03Cisplatin0.03[17]
Thiadiazole-Thiourea Deriv. U937 (Leukemia)Antiproliferative16.23--[3]
2-Arylbenzothiazole (CJM 126) MCF-7 (Breast)CytotoxicNanomolar Range--[10]
Nitro-substituted Deriv. (A) HepG2 (Liver)Antiproliferative56.98--[18]
Thiazole Deriv. (4c) MCF-7 (Breast)Cytotoxic2.57Staurosporine6.77[15]
Thiazole Deriv. (4c) HepG2 (Liver)Cytotoxic7.26Staurosporine8.40[15]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates higher potency.

The data clearly demonstrates the potential of the benzothiazole scaffold. Notably, compound 4e showed a twofold increase in potency against A549 lung cancer cells compared to cisplatin.[17] Similarly, compound 4c was significantly more potent than the standard drug Staurosporine against both breast and liver cancer cell lines.[15] These findings underscore the therapeutic promise of this chemical class.

Core Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method used in the vast majority of preclinical studies to determine the cytotoxic effects of a compound on cancer cell lines.[15][17]

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a predetermined density (e.g., 5 x 10³ cells/well) in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives and the reference drug (e.g., Cisplatin) in the culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3] Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

The following diagram outlines this self-validating workflow.

MTT_Workflow A 1. Cell Seeding (96-well plate, 24h) B 2. Compound Treatment (Serial Dilutions, 48-72h) A->B C 3. MTT Reagent Addition (4h Incubation) B->C D Viable Cells: Yellow MTT -> Purple Formazan C->D E 4. Solubilization (Add DMSO) C->E F 5. Absorbance Reading (~570 nm) E->F G 6. Data Analysis (Calculate IC50 Value) F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The extensive body of research provides compelling evidence that benzothiazole derivatives represent a highly promising class of anticancer agents. Preclinical studies consistently demonstrate that through rational chemical modifications, these compounds can be tailored to inhibit key oncogenic pathways and induce apoptosis in cancer cells, often with potency that meets or exceeds existing standard-of-care drugs in vitro.[2][15][17] The structure-activity relationship studies further reveal that the strategic placement of functional groups can significantly enhance cytotoxic activity, paving the way for the rational design of next-generation therapies.[14][19][20]

While the journey from a promising scaffold to a clinical drug is long and challenging, the data strongly supports the continued investigation of benzothiazole derivatives. Future work should focus on optimizing lead compounds to improve their pharmacokinetic profiles, conducting rigorous in vivo studies in animal models, and further elucidating their mechanisms of action to identify responsive patient populations. The benzothiazole scaffold is, without question, a platform from which more effective and selective cancer therapies will emerge.

References

  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022-07-20). National Institutes of Health (NIH). Available at: [Link]

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  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025-10-15). PubMed Central. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024-11-19). Royal Society of Chemistry. Available at: [Link]

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  • Benzothiazole derivatives as anticancer agents. (2020-03-23). Taylor & Francis Online. Available at: [Link]

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  • Biological evaluation and characterization of benzothiazole derivatives. (2024-08-15). Birkhauser. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Benzothiazole Derivatives. (2017-10-06). IOSR Journal. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives bearing the ortho-hydroxy-N-acylhydrazone moiety as potent antitumor agents. (2014-09-18). PubMed. Available at: [Link]

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  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018-09-12). MDPI. Available at: [Link]

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Sources

Benchmarking the synthesis of "4-Hydroxybenzo[d]thiazole-2-carbonitrile" against other methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Hydroxybenzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including anticancer agents, antimicrobial drugs, and neurological agents.[1] The specific introduction of a hydroxyl group at the 4-position and a carbonitrile at the 2-position creates a molecule, "4-Hydroxybenzo[d]thiazole-2-carbonitrile," with significant potential as a versatile building block. The electron-withdrawing nitrile group at C2 can serve as a handle for further chemical transformations into amines, amides, or carboxylic acids, while the 4-hydroxy group provides a site for derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[2][3]

Despite its potential utility, a standardized, high-yield synthesis for this compound has not been established in the literature. This guide, therefore, proposes and benchmarks three distinct, plausible synthetic strategies based on established chemical principles. We will provide a detailed, critical comparison of these methods, offering researchers the insights needed to select the most appropriate route for their specific application, considering factors such as starting material availability, scalability, and safety.

Proposed Synthetic Strategies: A Comparative Overview

We have designed three strategic approaches to access the target molecule. Each method leverages different aspects of heterocyclic chemistry, from linear synthesis starting with a substituted benzene ring to a convergent approach modifying a pre-formed benzothiazole core, and a biomimetic-inspired route.

G cluster_A Method A: Linear Synthesis from 2-Amino-3-hydroxybenzenethiol cluster_B Method B: Convergent Synthesis via Sandmeyer Reaction cluster_C Method C: Biomimetic-Inspired Quinone Route A_start Substituted Benzene A1 2-Amino-3-hydroxybenzenethiol A_start->A1 Multi-step Synthesis A_end Target Molecule A1->A_end A_reagent Cyanating Agent (e.g., BrCN) A_reagent->A_end B_start 2-Amino-4-hydroxybenzothiazole B1 Diazonium Salt Intermediate B_start->B1 Diazotization B_end Target Molecule B1->B_end B_reagent CuCN (Sandmeyer) B_reagent->B_end C_start 1,2-Benzoquinone C1 Adduct & Cyclization C_start->C1 C_reagent Cysteine Derivative C_reagent->C1 C_end Target Molecule C1->C_end Oxidation & Nitrile Formation

Figure 1: High-level overview of the three proposed synthetic strategies.

Method A: Linear Synthesis via Cyclocondensation

This classical approach builds the benzothiazole ring in the final step by reacting a highly functionalized aniline derivative, 2-amino-3-hydroxybenzenethiol, with a reagent that installs the C2-carbonitrile moiety.[4][5]

Workflow for Method A

MethodA_Workflow cluster_prep Preparation of Key Intermediate cluster_final Final Cyclization Step start 2-Chloronitrobenzene step1 Di-(2-nitrophenyl)-disulphide start->step1 Na2S2 step2 2-Nitro-3-hydroxythiophenol (Hypothetical Intermediate) step1->step2 Hydroxylation (e.g., Nucleophilic Aromatic Substitution) step3 2-Amino-3-hydroxybenzenethiol step2->step3 Reduction (e.g., Zn/Acid) target This compound step3->target reagent Cyanogen Bromide (BrCN) reagent->target

Figure 2: Detailed workflow for the linear synthesis approach (Method A).

Experimental Protocols (Method A)

Part 1: Synthesis of 2-Amino-3-hydroxybenzenethiol (Hypothetical Route)

The primary challenge of this method is the synthesis of the key intermediate, 2-amino-3-hydroxybenzenethiol, which is not commercially available. A plausible, albeit challenging, route could start from 2-chloronitrobenzene, analogous to established methods for other substituted 2-aminothiophenols.[6]

  • Synthesis of Di-(2-nitrophenyl)-disulphide: A solution of 2-chloronitrobenzene in ethanol is reacted with a solution of disodium disulfide (prepared from sodium sulfide and sulfur) under reflux.[6] This step replaces the chlorine with the disulfide bridge.

  • Hydroxylation: This is the most speculative step. Introduction of a hydroxyl group ortho to the nitro group on the disulfide intermediate would be required. This might be achievable through specialized nucleophilic aromatic substitution methods, but would likely require significant optimization and may suffer from low yields and isomer formation.

  • Reductive Cleavage: The resulting nitro-hydroxy-disulfide would then be subjected to a strong reducing agent, such as zinc dust in acetic or sulfuric acid. This would simultaneously reduce the nitro groups to amines and cleave the disulfide bond to yield the desired 2-amino-3-hydroxybenzenethiol.[6]

Part 2: Cyclocondensation to form the Target Molecule

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-amino-3-hydroxybenzenethiol in a suitable aprotic solvent, such as THF or dioxane.

  • Cyanation: Cool the solution in an ice bath. Add a solution of cyanogen bromide (BrCN) in the same solvent dropwise.[7] Caution: Cyanogen bromide is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction & Workup: Allow the reaction to stir at room temperature until completion (monitored by TLC). The reaction mixture would then be quenched, extracted with an organic solvent, washed, dried, and purified by column chromatography to yield the final product.

Causality and Insights (Method A)

This method follows the most traditional logic for benzothiazole synthesis: constructing the benzene ring substituents first, followed by the heterocyclic ring formation.[4] The condensation with cyanogen bromide is expected to proceed via nucleophilic attack of the thiol group, followed by intramolecular cyclization of the amino group onto the newly formed imidoyl bromide intermediate. The primary drawback is the difficult and likely low-yielding synthesis of the key 2-amino-3-hydroxybenzenethiol intermediate.

Method B: Convergent Synthesis via Sandmeyer Reaction

A more convergent approach involves the synthesis of a 2-amino-4-hydroxybenzothiazole precursor, followed by the conversion of the 2-amino group into the 2-carbonitrile via the well-established Sandmeyer reaction.[2][8][9] This strategy moves the installation of the sensitive nitrile group to the final step.

Workflow for Method B

MethodB_Workflow cluster_prep Preparation of Precursor cluster_final Final Conversion Step start 3-Aminophenol step1 N-(3-hydroxyphenyl)thiourea start->step1 e.g., NH4SCN, HCl step2 2-Amino-4-hydroxybenzothiazole step1->step2 Oxidative Cyclization (e.g., Br2) step3 Diazonium Tetrafluoroborate Salt step2->step3 NaNO2, HBF4 target This compound step3->target Sandmeyer Reaction reagent Copper(I) Cyanide (CuCN) reagent->target

Figure 3: Detailed workflow for the convergent Sandmeyer approach (Method B).

Experimental Protocols (Method B)

Part 1: Synthesis of 2-Amino-4-hydroxybenzothiazole

This route is analogous to the synthesis of other substituted 2-aminobenzothiazoles.

  • Thiourea Formation: React 3-aminophenol with ammonium thiocyanate in the presence of hydrochloric acid to form the corresponding N-(3-hydroxyphenyl)thiourea.

  • Oxidative Cyclization: Dissolve the thiourea intermediate in a suitable solvent like acetic acid. Add a solution of bromine in acetic acid dropwise at a low temperature (e.g., 10 °C).[10][11] The bromine facilitates the oxidative cyclization to form the 2-aminobenzothiazole ring.

  • Isolation: After stirring, the reaction is typically neutralized with an aqueous base (e.g., ammonia) to precipitate the crude product, which is then filtered, washed, and dried.[10]

Part 2: Sandmeyer Cyanation

  • Diazotization: Suspend 2-amino-4-hydroxybenzothiazole in an aqueous solution of tetrafluoroboric acid (HBF₄) at 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. This converts the primary amine to the more stable diazonium tetrafluoroborate salt.[8]

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.[12] Add the previously prepared diazonium salt portion-wise to the cyanide solution. The reaction often requires gentle heating to initiate the decomposition of the diazonium salt and formation of the nitrile, accompanied by the evolution of nitrogen gas.

  • Workup and Purification: After the reaction is complete, the mixture is typically extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Causality and Insights (Method B)

This is arguably the most reliable and highest-potential route. The synthesis of the 2-aminobenzothiazole precursor from readily available starting materials is based on well-established procedures.[10][11] The Sandmeyer reaction is a robust and widely used method for converting aromatic amines to nitriles.[13][14][15] Using the diazonium tetrafluoroborate salt often provides a cleaner reaction compared to using diazonium chlorides or sulfates, as the salt can sometimes be isolated.[8] The main safety concern is the use of highly toxic cyanide salts.

Method C: Biomimetic-Inspired Synthesis from 1,2-Benzoquinone

This novel strategy is inspired by the proposed biosynthesis of luciferin and the laboratory synthesis of its isomer, 2-cyano-6-hydroxybenzothiazole, from 1,4-benzoquinone and cysteine.[11][16][17] By analogy, we propose that 1,2-benzoquinone could serve as a precursor for the 4-hydroxy isomer.

Workflow for Method C

MethodC_Workflow cluster_prep Initial Adduct Formation cluster_final Cyclization & Nitrile Formation start Catechol step1 1,2-Benzoquinone (in situ) start->step1 Oxidation (e.g., Ag2O) step2 Cysteine Adduct step1->step2 step3 2-Carboxy-4-hydroxybenzothiazoline step2->step3 Intramolecular Cyclization reagent Cysteine Ester reagent->step2 step4 2-Carboxy-4-hydroxybenzothiazole step3->step4 Oxidation target This compound step4->target Amidation -> Dehydration

Figure 4: Detailed workflow for the biomimetic-inspired approach (Method C).

Experimental Protocols (Method C)

This route is the most speculative and would require significant experimental validation.

  • In Situ Generation of 1,2-Benzoquinone: 1,2-benzoquinone is unstable and is typically generated in situ. This can be achieved by the oxidation of catechol with an oxidizing agent like silver(I) oxide in an aprotic solvent.

  • Michael Addition: To the freshly generated solution of 1,2-benzoquinone, a solution of a cysteine ester (e.g., L-cysteine ethyl ester) is added. A Michael-type addition of the thiol to the quinone is expected, followed by intramolecular cyclization of the amino group to form a benzothiazoline intermediate.[11][16]

  • Oxidation: The benzothiazoline ring is then oxidized to the aromatic benzothiazole. This might occur spontaneously in air or require the addition of a mild oxidant. This step would yield ethyl 4-hydroxybenzothiazole-2-carboxylate.

  • Conversion to Nitrile: The resulting ester would need to be converted to the nitrile. A standard sequence would involve: a. Amidation: Hydrolysis of the ester to the carboxylic acid, followed by conversion to the primary amide (e.g., via an acid chloride and ammonia, or a coupling agent like EDC with ammonia). b. Dehydration: Dehydration of the primary amide using a reagent like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield the target 2-carbonitrile.[2]

Causality and Insights (Method C)

This approach is elegant and potentially biomimetic. The synthesis of the 6-hydroxy isomer from 1,4-benzoquinone is well-documented, lending credibility to this proposed pathway.[11][17] However, the stability and reactivity of 1,2-benzoquinone are significantly different from its 1,4-isomer, which could lead to different reaction pathways and side products, such as polymerization. The multi-step conversion of the C2-ester to the nitrile adds to the length of the synthesis compared to Method B.

Comparative Analysis and Recommendation

To provide an objective benchmark, the three proposed methods are compared based on key synthetic metrics.

MetricMethod A (Linear)Method B (Convergent/Sandmeyer)Method C (Biomimetic-Inspired)
Plausible Overall Yield LowModerate to HighLow to Moderate
Number of Steps High (≥ 5 steps)Moderate (3-4 steps)High (≥ 4 steps)
Starting Material Cost/Availability Poor (Key intermediate unavailable)Excellent (Starts from 3-aminophenol)Moderate (Catechol is available, but 1,2-benzoquinone is unstable)
Key Challenges Synthesis of 2-amino-3-hydroxybenzenethiolHandling of toxic cyanidesInstability of 1,2-benzoquinone; multi-step C2 functionalization
Scalability PoorGoodPoor to Moderate
Safety Concerns Highly toxic cyanogen bromideHighly toxic CuCN/KCNUnstable intermediates
Novelty LowLowHigh
Recommendation for Researchers

Based on this analysis, Method B (Convergent Synthesis via Sandmeyer Reaction) is the most highly recommended route for a reliable and scalable synthesis of this compound. Its advantages include:

  • Use of readily available and inexpensive starting materials.

  • A convergent and robust reaction sequence based on well-established transformations. [9][13]

  • Good potential for scalability.

While Method B involves the use of highly toxic cyanides, these risks can be effectively managed with standard laboratory safety protocols. Method A is severely hampered by the inaccessibility of its key starting material, making it impractical. Method C, while intellectually appealing, is fraught with uncertainty regarding the reactivity of 1,2-benzoquinone and involves a longer final sequence to install the nitrile. It represents an interesting research project in its own right but is not recommended for reliable production of the target compound without extensive preliminary investigation.

References

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A Researcher's Guide to the In Vitro Evaluation of 4-Hydroxybenzo[d]thiazole-2-carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 4-Hydroxybenzo[d]thiazole-2-carbonitrile derivatives as potential anticancer agents. Benzothiazole and its analogues have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, step-by-step protocols.

The core structure of this compound presents a promising scaffold for the development of new therapeutic agents. The hydroxyl group offers a reactive handle for derivatization, allowing for the modulation of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy. The nitrile group and the benzothiazole core are known to interact with various biological targets implicated in cancer progression.[3]

This guide will explore a hypothetical series of derivatives to illustrate the evaluation process, detail the essential in vitro assays for determining cytotoxicity and mechanism of action, and provide a rationale for the experimental choices made at each step.

The Rationale for Derivatization

The strategic derivatization of the this compound core is paramount for optimizing its anticancer potential. The following hypothetical derivatives (Table 1) are proposed based on established structure-activity relationships (SAR) of other anticancer benzothiazoles, where modifications at similar positions have led to enhanced potency.[4] For instance, the introduction of lipophilic groups can enhance membrane permeability, while the addition of moieties capable of hydrogen bonding can improve target engagement.

Table 1: Hypothetical Derivatives of this compound for In Vitro Evaluation

Compound IDDerivative NameR-Group Modification at 4-OHRationale for Synthesis
BTZ-OH This compound (Parent Compound)-HBaseline compound for comparison.
BTZ-OMe 4-Methoxybenzo[d]thiazole-2-carbonitrile-CH₃To assess the effect of masking the polar hydroxyl group on cell permeability and activity.
BTZ-OAc 4-Acetoxybenzo[d]thiazole-2-carbonitrile-C(O)CH₃Prodrug strategy; the ester may be cleaved by intracellular esterases to release the active parent compound.
BTZ-OBn 4-(Benzyloxy)benzo[d]thiazole-2-carbonitrile-CH₂PhIntroduction of a bulky, lipophilic group to explore steric and hydrophobic interactions with the target.
BTZ-OPr 4-Propoxybenzo[d]thiazole-2-carbonitrile-CH₂CH₂CH₃To evaluate the impact of a flexible alkyl chain on activity.

Experimental Workflow for In Vitro Evaluation

A systematic and multi-faceted approach is crucial for the in vitro evaluation of these novel compounds. The workflow should progress from broad cytotoxicity screening to more detailed mechanistic studies for the most promising candidates.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes BTZ-OBn BTZ-OBn BTZ-OBn->Akt Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a lead BTZ derivative.

Further investigation using techniques like Western blotting would be necessary to confirm the modulation of key proteins in this pathway (e.g., phosphorylated Akt, mTOR).

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the in vitro evaluation of novel this compound derivatives as potential anticancer agents. By following a phased workflow of cytotoxicity screening and mechanistic investigation, researchers can efficiently identify promising lead compounds and elucidate their modes of action. The hypothetical data and protocols provided herein serve as a practical template for initiating such studies.

Future work on promising candidates would involve in vivo studies in animal models to assess their efficacy and safety profiles, as well as more in-depth target identification and validation studies to fully understand their molecular mechanisms. The benzothiazole scaffold continues to be a rich source of potential therapeutic agents, and the systematic evaluation of novel derivatives is a critical step in the journey of cancer drug discovery. [1][2]

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Hydroxybenzo[d]thiazole-2-carbonitrile Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the 4-hydroxybenzo[d]thiazole-2-carbonitrile framework, a promising starting point for the development of novel therapeutic agents. The strategic placement of a hydroxyl group at the 4-position and a carbonitrile at the 2-position provides key chemical handles for synthetic modification, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize biological potency and selectivity.

This document synthesizes current research to provide a comparative analysis of analog performance, elucidates the rationale behind synthetic strategies, and offers detailed experimental protocols for validation.

The Core Scaffold: A Strategic Starting Point

The this compound scaffold presents three primary sites for chemical modification to probe the SAR: the 4-position hydroxyl group, the 2-position carbonitrile, and the aromatic benzene ring (positions 5, 6, and 7). Understanding how modifications at these sites influence biological activity is paramount for rational drug design.

cluster_Core SAR Exploration Workflow A Core Scaffold (4-Hydroxybenzo[d]thiazole -2-carbonitrile) B Analog Synthesis (Site-Specific Modifications) A->B Rational Design C In Vitro Screening (e.g., Cytotoxicity Assays) B->C Compound Library D Data Analysis (IC50 Determination) C->D Raw Data E SAR Elucidation (Identify Key Structural Features) D->E Potency Values

Caption: Workflow for SAR studies of benzothiazole analogs.

Synthetic Pathways: Building the Analog Library

The synthesis of benzothiazole derivatives is well-established. A common and effective method involves the cyclization of substituted anilines. For the 4-hydroxy scaffold, a typical precursor would be a substituted 2-aminothiophenol or its equivalent. The introduction of the 2-carbonitrile group can be achieved through various cyanating agents.

A general approach for creating a library of analogs involves a multi-step synthesis where protecting groups may be necessary, especially for the reactive hydroxyl group, to achieve selective modifications at other positions.[3][4] For instance, the Williamson ether synthesis is a reliable method for alkylating the 4-OH group after its deprotonation with a suitable base like potassium carbonate (K₂CO₃).[4]

cluster_synthesis General Synthetic Strategy Start Substituted 3-Hydroxy-4-nitrobenzoate Protect Protect OH Group (e.g., TBDMSCl) Start->Protect Reduce Reduce NO2 to NH2 (e.g., H2, Pd/C) Protect->Reduce Cyclize Thiazole Ring Formation (KSCN, Br2) Reduce->Cyclize Deprotect Deprotect OH Group Cyclize->Deprotect Core 2-Amino-4-hydroxy- benzothiazole Core Deprotect->Core Modify Further Derivatization (e.g., Alkylation of OH) Core->Modify Final Target Analogs Modify->Final

Caption: Key modification sites on the benzothiazole scaffold.

Mechanism of Action: Induction of Apoptosis

Many benzothiazole derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells. [5]A predominant mechanism is the activation of the intrinsic (mitochondrial) pathway. [5]This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases that execute cell death.

cluster_apoptosis Intrinsic Apoptosis Pathway BTD Benzothiazole Analog Bcl2 Anti-apoptotic Bcl-2 Proteins BTD->Bcl2 Inhibition Mito Mitochondrion Bcl2->Mito Prevents MOMP CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Benzothiazoles can induce apoptosis via the mitochondrial pathway.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following detailed protocol for the widely used MTT assay for cytotoxicity testing is provided. [6][5]

MTT Assay Protocol for Cytotoxicity Determination

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into a purple formazan product.

1. Cell Seeding:

  • Harvest the desired cancer cells (e.g., MCF-7, A549) from culture, ensuring viability is >90% via Trypan Blue exclusion.

  • Seed the cells into a 96-well flat-bottom plate at an optimal density (typically 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of each benzothiazole analog in dimethyl sulfoxide (DMSO).

  • Create a series of dilutions of each compound in complete culture medium. The final DMSO concentration in the wells should be non-toxic (typically ≤0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control with DMSO only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals in viable cells.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [5]Gently pipette to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 450-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: (Absorbance_treated / Absorbance_control) * 100.

  • Plot the percentage of cell viability against the compound concentration on a logarithmic scale and determine the IC₅₀ value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

References

  • Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide. Benchchem.
  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology.
  • Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Life and Earth Sciences.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
  • Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed.
  • Method for preparing 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile and its derivatives. Google Patents.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. Research and Reviews: Journal of Chemistry.
  • Structure–activity relationship of the most active compounds. ResearchGate.
  • Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. PubMed Central.
  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Publications.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.
  • Structure-activity relationships of benzothiazole GPR35 antagonists. PubMed Central.
  • Novel benzothiazole containing 4H-Pyrimido[2,1-b]benzothiazoles derivatives: one pot, solvent-free microwave assisted synthesis and their biological evaluation. ResearchGate.
  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. MDPI.
  • Schematic representation of structure‐activity relationship for the 27–46 series. ResearchGate.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health.
  • Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI.
  • Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. PubMed Central.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • A Comparative Analysis of the Biological Activities of 5- and 6-Hydroxybenzothiazole-2-carboxylic Acid. Benchchem.
  • Recent insights into antibacterial potential of benzothiazole derivatives. PubMed Central.

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Cross-reactivity studies of "4-Hydroxybenzo[d]thiazole-2-carbonitrile" based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of Benzothiazole-Based Inhibitors

A Methodological Framework for Evaluating 4-Hydroxybenzo[d]thiazole-2-carbonitrile and Its Analogs

Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity

The benzothiazole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, forming the core of compounds developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Derivatives have shown potent inhibitory activity against a wide array of biological targets, including bacterial DNA gyrase, monoamine oxidase (MAO), various kinases, and carbonic anhydrases.[2][3][4]

This guide focuses on a critical, yet often underestimated, aspect of drug development for this class of compounds: the assessment of cross-reactivity. While the specific inhibitor "this compound" is not extensively characterized in publicly available literature, the principles and methodologies discussed herein provide a robust framework for its evaluation. We will use well-documented benzothiazole analogs as case studies to illustrate why a comprehensive understanding of a molecule's selectivity profile is paramount for advancing a lead compound toward clinical application. An inhibitor's interaction with unintended off-targets can lead to unexpected toxicity or, in some cases, beneficial polypharmacology. Distinguishing between these outcomes requires rigorous, multi-faceted investigation.

Part 1: The Promiscuous Nature of the Benzothiazole Core

The inherent versatility of the benzothiazole scaffold is a double-edged sword. The same features that enable it to bind to a diverse range of protein targets also create a significant potential for off-target interactions. This promiscuity necessitates a proactive and thorough cross-reactivity screening strategy early in the drug discovery pipeline. As illustrated below, derivatives of this single core structure have been optimized to inhibit fundamentally different enzyme classes.

Benzothiazole_Target_Landscape cluster_core Core Scaffold cluster_targets Known Enzyme Targets Core Benzothiazole Gyrase Bacterial DNA Gyrase & Topoisomerase IV Core->Gyrase Antibacterial MAO Monoamine Oxidase (MAO-A & MAO-B) Core->MAO Neuroprotective Kinases Protein Kinases (e.g., JNK) Core->Kinases Anticancer CA Carbonic Anhydrases (e.g., CA IX/XII) Core->CA Anticancer TPO Thyroid Peroxidase Core->TPO Endocrine Disruption TYR Tyrosinase Core->TYR Dermatological FOXM1 Transcription Factors (FOXM1) Core->FOXM1 Anticancer

Caption: The diverse target landscape of the benzothiazole scaffold.

Part 2: A Systematic Workflow for Cross-Reactivity Profiling

A self-validating system for assessing inhibitor selectivity involves a tiered approach, moving from broad, predictive methods to highly specific, quantitative assays in physiologically relevant models. The causality behind this workflow is to use cost-effective, high-throughput methods to cast a wide net for potential off-targets, followed by more resource-intensive assays to confirm and quantify these interactions.

Cross_Reactivity_Workflow cluster_in_silico Phase 1: In Silico Prediction cluster_in_vitro Phase 2: In Vitro Confirmation cluster_cellular Phase 3: Cellular Validation a Define Primary Target (e.g., Kinase X) b Structural Homology Search (Identify related proteins like Kinase Y, Z) a->b Identify potential off-targets c Docking Simulation (Screen inhibitor against a panel of known off-target proteins) b->c Predict binding affinity d Broad-Panel Enzymatic Assay (e.g., KinomeScan®, 450+ kinases) c->d Guide experimental screening e Dose-Response Assays (Calculate IC50 for confirmed hits) d->e Quantify potency of interactions f Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plot for kinetics) e->f Understand binding mode g Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in intact cells) e->g Move to cellular context h Phenotypic Screening (Assess cellular toxicity, morphology changes) g->h Correlate binding with cellular effect i Target Knockdown/Overexpression (Validate that phenotype is on- or off-target dependent) h->i Validate causality

Caption: A tiered workflow for assessing inhibitor cross-reactivity.

Experimental Protocol: Broad-Panel Kinase Assay

This protocol describes a representative method for screening a compound against a large panel of kinases, a common requirement for inhibitors targeting this enzyme family.

Objective: To identify unintended kinase targets of a benzothiazole-based inhibitor.

Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., this compound) in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation:

    • For each kinase in the panel, add the specific kinase, its corresponding substrate, and ATP to wells of a multi-well assay plate. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be detected.

    • Add the test compound to the assay wells at a final concentration of 1 µM or 10 µM. Include a DMSO-only well as a "0% inhibition" control and a known broad-spectrum inhibitor (e.g., Staurosporine) as a "100% inhibition" control.

  • Reaction Incubation: Incubate the plates at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate remaining. This is often a luminescence- or fluorescence-based readout.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • A common threshold for a significant "hit" is >50% or >75% inhibition at the screening concentration.

Self-Validation: The inclusion of positive and negative controls in every plate is critical. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the separation between control signals is sufficient for hit identification.

Part 3: Comparative Analysis - Case Studies from Benzothiazole Research

The following examples, drawn from published literature, highlight how cross-reactivity data is generated and interpreted.

Case Study 1: Selectivity of MAO-B vs. MAO-A Inhibitors

Monoamine oxidase exists in two isoforms, A and B. Non-selective inhibition can lead to dangerous side effects like the "cheese effect." Therefore, developing isoform-selective inhibitors is a primary goal.

  • Objective: Researchers synthesized a series of benzothiazole-hydrazone derivatives and tested their inhibitory activity against human MAO-A and MAO-B.[3]

  • Findings: One compound, designated "3e," was identified as a highly potent and selective hMAO-B inhibitor.[3] This selectivity is crucial for avoiding the adverse effects associated with MAO-A inhibition.

CompoundTargetIC50 (µM)Selectivity Index (SI = IC50_MAO-A / IC50_MAO-B)
Compound 3e hMAO-B0.060>667
hMAO-A>40.0

Data synthesized from Çavuşoğlu et al., 2023.[3]

Case Study 2: Bacterial DNA Gyrase vs. Human Topoisomerase IIα

For an antibacterial agent to be safe, it must selectively inhibit the bacterial target without affecting its human homolog. Benzothiazole-based inhibitors of bacterial DNA gyrase must be tested against human topoisomerase IIα.

  • Objective: A potent benzothiazole inhibitor of E. coli DNA gyrase was evaluated for its effect on the related human enzyme.[5]

  • Findings: The compound showed potent inhibition of the bacterial enzyme with an IC50 in the nanomolar range, while its inhibition of human topoisomerase IIα was significantly weaker, in the micromolar range.[5] This multi-log difference in potency indicates a favorable therapeutic window.

CompoundTargetIC50 (µM)Selectivity Index (SI = IC50_Human / IC50_Bacterial)
Compound 1 E. coli DNA Gyrase<0.01>195
Human Topoisomerase IIα1.95

Data from Malik et al., 2023.[5][6]

Case Study 3: Thyroid Hormone Disruption by Benzothiazoles

Off-target effects are not always discovered through screens of related enzymes. Phenotypic or system-level assays can uncover unexpected cross-reactivities.

  • Objective: A set of six benzothiazole derivatives were assessed for their potential to disrupt thyroid hormone synthesis.[7]

  • Findings: Several derivatives, including 2-mercaptobenzothiazole (MBT), were found to inhibit thyroid peroxidase (TPO), a key enzyme in thyroid hormone production.[7] This activity was confirmed in both in vitro and in vivo models, demonstrating a clear potential for endocrine disruption—a critical safety liability.[7]

Conclusion and Future Directions

The benzothiazole scaffold remains an exceptionally valuable starting point for inhibitor design. However, its chemical versatility demands a correspondingly rigorous and systematic approach to selectivity profiling. While specific experimental data for this compound is not yet widely published, the path to its characterization is clear. By employing a tiered strategy of in silico prediction, broad-panel in vitro screening, and cellular validation, researchers can build a comprehensive cross-reactivity profile. This data is not merely a regulatory hurdle; it is fundamental scientific knowledge that differentiates a promising chemical probe from a viable therapeutic candidate. The case studies of MAO, gyrase, and TPO inhibitors serve as powerful reminders that understanding what a compound doesn't do is just as important as knowing what it does.

References

  • Çavuşoğlu, N., Yurttaş, L., & Kaplancıklı, Z. A. (2023). Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
  • Zou, W., Li, Y., Xue, Z., Zhang, C., Cao, H., & Ma, Y.-L. (2024). Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. [Link]

  • Malik, I., et al. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Publications. [Link]

  • Krajnc, A., et al. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. PMC - NIH. [Link]

  • Malik, I., et al. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. National Institutes of Health. [Link]

  • Marinari, B., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]

  • Malik, I., et al. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. PubMed. [Link]

  • Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. PubMed. [Link]

  • Malik, I., et al. (2023). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ResearchGate. [Link]

  • Nocentini, A., et al. (2022). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Hydroxybenzo[d]thiazole-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of unused or waste chemical products is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxybenzo[d]thiazole-2-carbonitrile, a compound that, due to its carbonitrile functional group, requires management as a cyanide-containing hazardous waste. Our approach is grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

I. Hazard Assessment and Immediate Safety Precautions

Key Hazards:

  • Toxicity: Harmful through ingestion, skin contact, and inhalation[1].

  • Release of Hydrogen Cyanide (HCN): Contact with acids will liberate highly toxic and flammable hydrogen cyanide gas[3][4]. This is a critical consideration in waste segregation and handling.

Immediate Personal Protective Equipment (PPE) Requirements: Before handling this compound for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant, such as nitrile (double-gloving recommended)To prevent skin contact and absorption of the harmful substance.
Eye Protection Safety goggles or a face shieldTo protect against splashes of solutions or airborne particles of the solid compound.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection May be required if handling outside a fume hoodAn appropriate respirator should be used if there is a risk of inhaling dust or aerosols.

All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation exposure[4].

II. Step-by-Step Disposal Protocol

The disposal of this compound must follow the procedures for cyanide-containing hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), cyanide-containing wastes are classified as hazardous[3][5].

Step 1: Waste Segregation and Containerization

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The container must be labeled as "Hazardous Waste, Cyanide" and include the full chemical name: "this compound".

  • Segregation: It is imperative to keep this waste stream separate from all acidic wastes[3][4]. Accidental mixing can lead to the generation of lethal hydrogen cyanide gas.

  • Solid vs. Liquid Waste: Solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., solutions containing the compound) should be stored in separate, appropriately labeled containers[4].

Step 2: On-Site Neutralization (for liquid waste, if feasible and permitted)

For facilities equipped and permitted to treat their hazardous waste, alkaline chlorination is a widely used method for the destruction of cyanides[5][6]. This process converts toxic cyanide to the much less toxic cyanate.

CAUTION: This procedure should only be performed by trained personnel in a controlled laboratory setting.

  • Stage 1: Oxidation to Cyanate

    • Ensure the cyanide-containing waste solution is in a suitable reaction vessel within a chemical fume hood.

    • Adjust the pH of the solution to 10 or higher by adding a caustic solution, such as sodium hydroxide (NaOH)[6]. This is a critical step to prevent the formation of HCN gas.

    • Slowly add an oxidizing agent, such as sodium hypochlorite (bleach), while monitoring the oxidation-reduction potential (ORP). The reaction is complete when a sharp change in ORP is observed, typically around +250 mV[6].

  • Stage 2: Oxidation of Cyanate

    • The resulting cyanate can be further oxidized to carbon dioxide and nitrogen gas by adding more oxidizing agent at a lower pH (around 8.5)[6].

Step 3: Final Disposal

  • For Untreated Waste: Securely close and label the hazardous waste container.

  • For Treated Waste: The treated effluent should be analyzed to confirm the complete destruction of cyanide before it can be discharged in accordance with local regulations. Any sludge generated must be disposed of as hazardous waste.

  • Contact Environmental Health & Safety (EHS): Your institution's EHS department should be contacted for pickup and disposal of the hazardous waste container. They will work with a licensed professional waste disposal service to ensure the material is transported and disposed of in compliance with all federal, state, and local regulations[7].

Disposal Workflow Diagram

G cluster_0 Initial Handling & Assessment cluster_1 Segregation & Containerization cluster_2 Disposal Pathway Decision cluster_3 On-Site Treatment (Trained Personnel Only) cluster_4 Off-Site Disposal A Waste Generation (Solid or Liquid this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select Dedicated 'Hazardous Waste - Cyanide' Container C->D E Segregate from ALL Acidic Wastes D->E F Label Container with Chemical Name and Hazard D->F G Facility Permitted for On-Site Treatment? F->G H Alkaline Chlorination (pH ≥ 10, add bleach) G->H Yes K Store Container in a Secure Satellite Accumulation Area (SAA) G->K No I Verify Cyanide Destruction H->I J Dispose of Treated Effluent per Regulations I->J L Contact Environmental Health & Safety (EHS) for Pickup K->L

Caption: Disposal workflow for this compound.

III. Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is crucial.

Small Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material.

  • Decontaminate the area by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution[4].

  • Place all cleanup materials into the designated "Hazardous Waste, Cyanide" container[3][4].

Large Spill or Spill Outside a Fume Hood:

  • Evacuate the area immediately.

  • Alert your supervisor and contact your institution's EHS or emergency response team.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing[3]. Seek medical attention.

  • Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air at once[3]. Seek immediate medical attention.

  • Ingestion: Obtain medical attention immediately[3].

By adhering to these rigorous protocols, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). 2006. Toxicological Profile for Cyanide. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Hach Company. Application Note AN-PR1: Cyanide Waste Treatment. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA's Regulated Chemicals. [Link]

  • J. J. Keller & Associates, Inc. 2023. Basics of OSHA's toxic and hazardous substances standards. [Link]

  • OSHA.com. 2022. How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Chemcia Scientific, LLC. Material Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics. [Link]

  • National Center for Biotechnology Information (NCBI), PubChem. 2-Cyano-6-hydroxybenzothiazole. [Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • National Center for Biotechnology Information (NCBI). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. [Link]

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A Senior Application Scientist's Guide to Handling 4-Hydroxybenzo[d]thiazole-2-carbonitrile: A Protocol for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a safety protocol that is both robust and intuitive. This guide provides an in-depth operational plan for the safe handling of 4-Hydroxybenzo[d]thiazole-2-carbonitrile (CAS No. 939-69-5), a compound of interest in contemporary research and development. As Senior Application Scientists, our goal is to move beyond mere compliance and cultivate a laboratory environment where safety is a proactive, integrated component of the scientific workflow. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that every action is informed by a deep understanding of the material's characteristics.

Hazard Assessment: Understanding the Compound's Profile

Before any handling procedure, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our primary safety considerations.

According to aggregated data from suppliers and chemical databases, the primary hazards are:

  • H302: Harmful if swallowed. [1] This classification indicates that oral ingestion of relatively small quantities can cause significant toxic effects.

  • H319: Causes serious eye irritation. [1] Direct contact with the eyes is likely to result in damage that is more severe than reversible irritation.

  • Potential for Skin and Respiratory Irritation: While not always a primary classification, related benzothiazole and nitrile compounds can cause skin irritation and respiratory tract irritation, especially in powdered form.[2] Therefore, we must operate under the assumption that this compound may carry similar risks.

This profile necessitates a multi-faceted approach to personal protection, focusing on preventing ingestion, eye contact, and minimizing skin and respiratory exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific hazards of the compound and the procedure being performed. The following table outlines the minimum required PPE for handling this compound in a solid, powdered form.

Body PartPersonal Protective EquipmentStandard/SpecificationRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a full-face shield.Conforming to EN 166 (EU) or OSHA 1910.133 (US).[2][3]Primary Defense against H319. Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing serious eye irritation. A face shield is recommended when handling larger quantities.
Skin/Hands Chemical-resistant nitrile gloves.Must satisfy EU Directive 89/686/EEC and the standard EN 374.[3]Prevents Dermal Exposure. Nitrile gloves provide excellent protection against a wide range of chemicals, including nitriles and aromatic compounds.[4][5] They are more puncture-resistant than latex gloves.[4][6]
Body A fully-fastened laboratory coat and closed-toe shoes.Standard laboratory practice.Minimizes Contamination. Prevents the compound from contaminating personal clothing and skin. Ensures no exposed skin on the lower legs or feet.
Respiratory Use is conditional on engineering controls. A NIOSH/MSHA or EN 149 approved respirator may be required.[3][7][8]Based on risk assessment.Prevents Inhalation. While primary handling should occur in a fume hood, respiratory protection may be necessary if engineering controls are insufficient or during spill cleanup where dust generation is possible.

Operational Plan: From Benchtop to Disposal

A safe workflow integrates PPE with robust engineering controls and standardized procedures. The following workflow diagram and procedural steps provide a clear path for handling this compound.

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling Phase A 1. Hazard Review (H302, H319) B 2. Verify Engineering Controls (Fume Hood, Eyewash Station) A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Exclusively in Chemical Fume Hood C->D E 5. Weigh and Transfer Using Spatula D->E F 6. Clean Equipment and Surfaces E->F G 7. Segregate Waste (Solid vs. Contaminated PPE) F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly (P264) H->I

Caption: Proactive safety workflow for handling this compound.

Step-by-Step Handling Protocol
  • Engineering Controls: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation risk.[8][9] Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Weighing and Transfer:

    • Use a spatula and a tared weigh boat or glassine paper for weighing. Avoid creating airborne dust.

    • If transferring to a solvent, add the solid to the solvent slowly to prevent splashing.

    • Keep the container of the stock material tightly closed when not in use.[8]

  • Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water solution.

    • All cleaning materials must be disposed of as hazardous waste.

Emergency Procedures: A Rapid Response Plan

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water.[2] Immediately call a poison center or doctor.[2] Do NOT induce vomiting.

Disposal Plan: Environmental Stewardship

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not discharge into drains or the environment.[2][9]

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and cleaning materials, must be collected in a designated, sealed hazardous waste container for proper disposal by a licensed professional waste service.[9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. [Link]

  • GlovesnStuff. Nitrile Gloves for Chemical Handling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Safety and Handling of Benzothiazole: A Guide for Industrial Users. [Link]

  • Pro-Val. (2024, February 27). Nitrile Gloves: Advancing PPE for Hand Safety in Industrial Workspaces. [Link]

  • Armbrust American. Are Nitrile Gloves Considered PPE?. [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. [Link]

  • Unigloves. What is Nitrile and Why Does It Make a Great PPE Glove. [Link]

  • LANXESS. (2015, August). Product Safety Assessment: Benzothiazole. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,2'-Dithio(bis)benzothiazole, 94%. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9881912, 2-Cyano-6-hydroxybenzothiazole. [Link]

  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET. [Link]

  • Carl ROTH. (2021, August 16). Safety Data Sheet: 4-Hydroxybenzoic acid. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • Zidar, N., et al. (2020). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. ACS Publications. [Link]

  • Ilaš, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.